Mal-Sulfo-DBCO
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-1-oxopropane-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O8S/c33-24(14-16-31-25(34)11-12-26(31)35)30-17-23(41(38,39)40)28(37)29-15-13-27(36)32-18-21-7-2-1-5-19(21)9-10-20-6-3-4-8-22(20)32/h1-8,11-12,23H,13-18H2,(H,29,37)(H,30,33)(H,38,39,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQMMWCHYXQNOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)C(CNC(=O)CCN4C(=O)C=CC4=O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mal-Sulfo-DBCO: A Technical Guide to a Bifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-Sulfo-DBCO is a heterobifunctional crosslinker that has become an invaluable tool in the field of biochemistry, particularly for the precise construction of complex biomolecular conjugates. Its unique architecture, featuring a thiol-reactive maleimide group and a bioorthogonal dibenzocyclooctyne (DBCO) moiety, allows for a sequential and highly specific two-step conjugation strategy. The inclusion of a sulfonate group enhances the water solubility of this reagent, making it ideal for reactions in aqueous biological media without the need for organic co-solvents that can be detrimental to protein structure and function.
This technical guide provides an in-depth overview of the core applications of this compound, with a focus on its use in the development of antibody-drug conjugates (ADCs), protein labeling, and the functionalization of surfaces and nanoparticles. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate its effective implementation in research and development settings.
Core Properties and Mechanism of Action
This compound's utility stems from its two distinct reactive functionalities, which react via independent chemical pathways. This dual reactivity allows for the controlled and stepwise linkage of two different molecules.
1. Maleimide-Thiol Conjugation: The maleimide group reacts specifically with sulfhydryl (thiol) groups (-SH), which are present in the side chains of cysteine residues in proteins and peptides. This reaction, a Michael addition, proceeds efficiently at a neutral to slightly acidic pH (6.5-7.5), forming a stable thioether bond. This specificity allows for the site-specific modification of proteins at cysteine residues.
2. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group is a strained alkyne that reacts with azide-functionalized molecules via a copper-free "click chemistry" reaction. This bioorthogonal reaction is highly efficient and specific, proceeding rapidly at physiological temperatures and in complex biological environments without the need for a cytotoxic copper catalyst. The result is a stable triazole linkage.
The logical flow of a typical bioconjugation experiment using this compound involves first reacting the maleimide group with a thiol-containing biomolecule, followed by the introduction of an azide-modified molecule which then "clicks" to the DBCO group.
The Dual-Action of Mal-Sulfo-DBCO: A Technical Guide to Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the Mal-Sulfo-DBCO linker has emerged as a powerful and versatile tool, enabling the precise and stable linkage of biomolecules. Its unique heterobifunctional structure, incorporating both a maleimide group and a dibenzocyclooctyne (DBCO) moiety, allows for a two-pronged approach to conjugation. This technical guide provides an in-depth exploration of the mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development. The inclusion of a sulfonate group enhances the aqueous solubility of this reagent, making it particularly suitable for biological applications.[1][2]
Core Mechanisms of Action
This compound leverages two distinct and highly efficient bioorthogonal reactions: the maleimide-thiol reaction and the strain-promoted azide-alkyne cycloaddition (SPAAC). This dual functionality provides researchers with significant flexibility in designing conjugation strategies.
Maleimide-Thiol Conjugation
The maleimide group exhibits high selectivity for sulfhydryl (thiol) groups, which are commonly found in the cysteine residues of proteins and peptides.[3][][5] The reaction proceeds via a Michael addition mechanism, where the thiol group acts as a nucleophile, attacking the electron-deficient double bond of the maleimide ring.[6][7] This results in the formation of a stable thioether bond, securely linking the this compound to the target biomolecule.[][5][6]
This reaction is highly efficient and chemoselective within a pH range of 6.5 to 7.5.[6] At this neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, minimizing off-target reactions.[6] For successful conjugation, it is often necessary to first reduce any existing disulfide bonds within the protein to free up the thiol groups. Reagents such as TCEP (tris(2-carboxyethyl)phosphine) are commonly used for this purpose.[3]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The second reactive handle on the this compound linker is the DBCO group, a strained cyclooctyne.[] This group is central to one of the most prominent copper-free "click chemistry" reactions: the strain-promoted azide-alkyne cycloaddition (SPAAC).[9][10][11] The inherent ring strain of the DBCO molecule significantly lowers the activation energy for the [3+2] cycloaddition reaction with an azide-functionalized molecule.[][9]
This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity in complex biological environments without interfering with native biochemical processes.[][12] A key advantage of SPAAC is that it does not require a cytotoxic copper(I) catalyst, making it ideal for applications in living cells and organisms.[][9][12] The reaction forms a stable triazole linkage, providing a robust connection between the two conjugated molecules.[][9][10]
Quantitative Data Presentation
The efficiency of bioconjugation reactions using this compound is influenced by factors such as molar ratios of reactants, reaction time, and pH. The following tables summarize key quantitative data for the maleimide-thiol and SPAAC reactions.
Table 1: Maleimide-Thiol Conjugation Parameters
| Parameter | Value/Range | Conditions | Reference(s) |
| Optimal pH | 6.5 - 7.5 | Aqueous buffer | [6] |
| Molar Ratio (Maleimide:Thiol) | 2:1 to 5:1 | Varies by biomolecule | [5] |
| Conjugation Efficiency | 58% - 84% | Room temperature, 30 min - 2 h | [5] |
| Stability of Thioether Bond | Stable | Biological conditions | [][5] |
Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Parameters
| Parameter | Value/Range | Conditions | Reference(s) |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 4:1 | Varies by application | [9][13] |
| Reaction Time | < 12 hours (often 2-4 hours) | Room temperature or 4°C | [9][14] |
| Reaction Yield | Nearly quantitative | Aqueous buffer | [9] |
| Stability of Triazole Linkage | Highly stable | Biological conditions | [][12] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: Labeling a Thiol-Containing Protein with this compound
This protocol outlines the steps to conjugate this compound to a protein via its cysteine residues.
Materials:
-
Thiol-containing protein (e.g., antibody)
-
This compound
-
Degassed reaction buffer (e.g., PBS, HEPES, pH 7.0-7.5)
-
TCEP (tris(2-carboxyethyl)phosphine) solution
-
Organic solvent (e.g., DMSO or DMF)
-
Desalting column for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[3][5]
-
Disulfide Bond Reduction: If necessary, add a 100-fold molar excess of TCEP to the protein solution to reduce disulfide bonds and expose free thiols. Incubate for 20 minutes at room temperature.[3]
-
This compound Preparation: Dissolve this compound in a minimal amount of DMSO or DMF to create a stock solution.
-
Conjugation Reaction: Add a 20-fold molar excess of the this compound solution to the protein solution.[3] Flush the reaction vial with an inert gas (e.g., nitrogen or argon), cap it tightly, and mix thoroughly.
-
Incubation: Incubate the reaction mixture overnight at 4°C or for 2-4 hours at room temperature.[3]
-
Purification: Remove excess, unreacted this compound and TCEP using a desalting column or through dialysis. The resulting DBCO-labeled protein is now ready for the subsequent SPAAC reaction.
Protocol 2: SPAAC Ligation of a DBCO-Labeled Protein with an Azide-Containing Molecule
This protocol details the "click" reaction between the DBCO-labeled protein and a molecule functionalized with an azide group.
Materials:
-
DBCO-labeled protein (from Protocol 1)
-
Azide-containing molecule (e.g., azide-modified drug, fluorophore, or oligonucleotide)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reactants: Ensure both the DBCO-labeled protein and the azide-containing molecule are in a compatible reaction buffer.
-
SPAAC Reaction: Mix the DBCO-labeled protein with the azide-containing molecule. A 2- to 4-fold molar excess of the azide-modified molecule is often recommended.[13]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C to ensure the reaction goes to completion.[14] The progress of the reaction can be monitored by measuring the decrease in absorbance at approximately 310 nm, which corresponds to the consumption of the DBCO group.[14]
-
Purification (Optional): If necessary, purify the final conjugate to remove any unreacted azide-containing molecules. This can be achieved through methods such as size exclusion chromatography (SEC) or dialysis, depending on the properties of the conjugate.
-
Validation: The final conjugate can be validated using techniques like SDS-PAGE, which should show a band shift corresponding to the increased molecular weight of the conjugated protein.[14]
Applications in Drug Development
The robust and versatile nature of this compound makes it highly valuable in drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs).[1][15] In this context, the maleimide end of the linker can be attached to a monoclonal antibody that targets a specific cancer cell antigen. The DBCO end can then be used to "click" on a potent cytotoxic drug that has been modified with an azide group. This site-specific conjugation allows for the creation of homogenous ADCs with a defined drug-to-antibody ratio (DAR), leading to improved therapeutic efficacy and reduced off-target toxicity.[6]
Conclusion
This compound stands out as a premier bioconjugation reagent due to its dual-action mechanism, which combines the selectivity of maleimide-thiol chemistry with the bioorthogonality and efficiency of copper-free click chemistry. Its enhanced water solubility further broadens its utility in biological systems. By providing a reliable and straightforward method for linking diverse biomolecules, this compound empowers researchers and drug development professionals to construct complex and highly functional bioconjugates for a wide array of applications, from basic research to the development of next-generation therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. lumiprobe.com [lumiprobe.com]
- 5. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. bachem.com [bachem.com]
- 9. interchim.fr [interchim.fr]
- 10. broadpharm.com [broadpharm.com]
- 11. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 12. benchchem.com [benchchem.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Cleavable Linker in Mal-Sulfo-DBCO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Mal-Sulfo-DBCO linker, a trifunctional and cleavable crosslinker integral to advanced bioconjugation strategies, particularly in the development of Antibody-Drug Conjugates (ADCs). This document details its structure, mechanism of action, and protocols for its use, with a focus on its cleavable sulfoxide moiety.
Introduction to this compound
This compound is a heterotrifunctional linker featuring three key reactive groups: a maleimide, a sulfoxide, and a dibenzocyclooctyne (DBCO). This combination of functionalities allows for a sequential and controlled approach to the synthesis of complex bioconjugates.
-
Maleimide: This group reacts specifically with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.
-
Dibenzocyclooctyne (DBCO): As a strained alkyne, the DBCO group readily participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry." This reaction is highly specific for azide groups and proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for biological applications.
-
Sulfoxide: The sulfoxide group within the linker's backbone introduces a cleavable element. This "safety-catch" linker is stable under typical physiological and bioconjugation conditions. However, it can be selectively cleaved through a two-step chemical process, offering controlled release of a conjugated molecule.
The water-soluble nature of the "Sulfo" component enhances the linker's utility in aqueous buffers, which are standard in biological experiments.
Mechanism of Action and Signaling Pathways
The utility of this compound lies in its ability to connect three different molecules in a specific order. A common application is in the construction of ADCs, where an antibody is linked to a cytotoxic drug.
A typical signaling pathway for an ADC utilizing a cleavable linker like this compound involves the ADC binding to a target antigen on a cancer cell, followed by internalization and subsequent release of the cytotoxic payload. The cleavage of the linker is a critical step in this process.
Caption: ADC binding, internalization, and payload release pathway.
Experimental Protocols
The use of this compound involves a multi-step process of conjugation followed by cleavage. Below are detailed methodologies for these key experiments.
Bioconjugation Workflow
The following diagram illustrates a typical workflow for conjugating a protein (e.g., an antibody), a payload, and a targeting moiety using this compound.
An In-depth Technical Guide to Mal-Sulfo-DBCO for Strain-Promoted Alkyne-Azide Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] At the heart of this powerful technology are strained cyclooctyne reagents, such as Dibenzocyclooctyne (DBCO) derivatives. This technical guide focuses on a specific, water-soluble DBCO reagent, Maleimide-Sulfo-DBCO (Mal-Sulfo-DBCO) , providing an in-depth overview of its properties, reaction kinetics, and applications in bioconjugation and drug development. This compound is a heterobifunctional linker that contains a maleimide group for reaction with thiols (e.g., on cysteine residues of proteins) and a DBCO moiety for copper-free click chemistry with azide-containing molecules.[3] The inclusion of a sulfonate group imparts water solubility, a critical feature for biological applications.[3][4]
Core Concepts of this compound in SPAAC
The utility of this compound lies in its dual reactivity, allowing for a two-step conjugation strategy. First, the maleimide group reacts specifically with a free sulfhydryl group to form a stable thioether bond. Subsequently, the DBCO group is available to react with an azide-functionalized molecule via SPAAC. This copper-free click reaction is driven by the release of ring strain in the DBCO molecule, leading to the formation of a stable triazole linkage under mild, physiological conditions.[5][6]
Key Features and Benefits:
-
Bioorthogonality: The DBCO-azide reaction is highly specific and does not interfere with native biological functional groups.[2][6]
-
Biocompatibility: The absence of a cytotoxic copper catalyst makes it ideal for use in living cells and in vivo.[2][6]
-
Water Solubility: The sulfonated spacer enhances the solubility of the reagent and the resulting conjugates in aqueous buffers.[3][4]
-
Mild Reaction Conditions: The reaction proceeds efficiently at physiological pH and temperature.[6]
-
High Reaction Kinetics: DBCO reagents exhibit rapid reaction rates with azides, leading to high conjugation efficiencies.[7][8]
-
Stability: DBCO-modified biomolecules demonstrate good stability, with a reported loss of reactivity of only 3-5% over four weeks when stored at 4°C or -20°C.[5][9]
Quantitative Data: Reaction Kinetics
Table 1: Second-Order Rate Constants (M⁻¹s⁻¹) of Sulfo-DBCO-Amine with Azides in Different Buffers at 25°C [10][11]
| Buffer (pH 7) | 1-azido-1-deoxy-β-D-glucopyranoside | 3-azido-L-alanine |
| PBS | 0.85 | 0.32 |
| HEPES | 1.22 | 0.55 |
| DMEM | 0.97 | 0.59 |
| RPMI | 0.77 | 0.27 |
Table 2: Effect of pH and Temperature on Second-Order Rate Constants (M⁻¹s⁻¹) of Sulfo-DBCO-Amine with 1-azido-1-deoxy-β-D-glucopyranoside in HEPES Buffer [10][11]
| Temperature | pH 5 | pH 7 | pH 10 |
| 25°C | - | 1.22 | - |
| 37°C | - | - | - |
Note: The original study provides a wider range of data. This table presents a selection for illustrative purposes. Higher pH values were generally found to increase reaction rates, except in HEPES buffer.[10]
Experimental Protocols
The following are detailed methodologies for the use of this compound in the preparation of antibody-drug conjugates (ADCs) or other protein bioconjugates. These protocols are based on established procedures for similar DBCO-maleimide reagents.[5][12]
Protocol 1: Thiol-Specific Protein Modification with this compound
This protocol describes the first step of labeling a protein with this compound via its maleimide group.
Materials:
-
Protein with a free sulfhydryl group (e.g., a cysteine-containing antibody or fragment)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5. Avoid buffers containing primary amines (e.g., Tris) or thiols.
-
Quenching Solution: 1 M N-ethylmaleimide or cysteine in reaction buffer
-
Desalting columns or dialysis equipment
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds to generate free sulfhydryl groups. Purify the protein to remove any reducing agents. The protein concentration should ideally be 1-10 mg/mL in the reaction buffer.[6]
-
Reagent Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO or DMF, or directly in the reaction buffer if solubility allows.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of this compound to the protein solution. The final concentration of organic solvent should be kept below 20% to avoid protein denaturation.[6]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.[5]
-
Quenching (Optional): To stop the reaction, add a quenching solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.[5]
-
Purification: Remove excess, unreacted this compound by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Characterization: The degree of labeling (number of DBCO molecules per protein) can be determined by UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~310 nm (for the DBCO).[6]
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the second step, the "click" reaction between the DBCO-labeled protein and an azide-containing molecule.
Materials:
-
DBCO-labeled protein (from Protocol 1)
-
Azide-containing molecule (e.g., an azide-modified drug, fluorophore, or oligonucleotide)
-
Reaction Buffer: PBS, pH ~7.4. Crucially, avoid buffers containing sodium azide. [6]
Procedure:
-
Reaction Setup: Mix the DBCO-labeled protein with a 2- to 4-fold molar excess of the azide-containing molecule in the reaction buffer.[9]
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.[5] Longer incubation times may improve efficiency.[5] The progress of the reaction can be monitored by the decrease in absorbance at ~310 nm, which is characteristic of the DBCO group.[6]
-
Purification: Purify the resulting conjugate to remove excess azide-containing molecule using an appropriate method such as size-exclusion chromatography, ion-exchange chromatography, or dialysis.
-
Validation: The formation of the final conjugate can be validated by techniques such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry, or functional assays.[6]
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the use of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. encapsula.com [encapsula.com]
- 4. interchim.fr [interchim.fr]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. Antibody Quantum Dot Conjugates Developed via Copper-free Click Chemistry for Rapid Analysis of Biological Samples Using a Microfluidic Microsphere Array System - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mal-Sulfo-DBCO Crosslinker
For researchers, scientists, and drug development professionals, the Mal-Sulfo-DBCO crosslinker is a powerful tool for creating stable and specific bioconjugates. This heterobifunctional linker combines two distinct reactive moieties: a maleimide group for selective reaction with sulfhydryls (thiols) and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry with azide-containing molecules. The inclusion of a sulfonate group renders the molecule water-soluble, simplifying conjugation reactions in aqueous buffers.[1][2][3] This guide provides a comprehensive overview of its properties, reaction mechanisms, and applications, complete with detailed experimental protocols and workflow visualizations.
Core Properties of this compound
The fundamental characteristics of the this compound crosslinker are summarized below, providing essential data for experimental design and execution.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | Sulfo-Dibenzylcyclooctyne-Maleimide | [4] |
| CAS Number | 2028281-86-7 | [5][6] |
| Molecular Formula | C28H26N4O8S | [2][6] |
| Molecular Weight | 578.59 g/mol | [2][6] |
| Purity | >95% (typically assessed by HPLC) | [2][6] |
Solubility and Storage
| Property | Details | Reference |
| Solubility | Soluble in water, DMSO, and DMF | [2][4] |
| Storage | Store at -20°C, desiccated. | [2] |
| Shipping Conditions | Typically shipped at ambient temperature. | [2] |
Reaction Mechanisms and Kinetics
The utility of this compound lies in its dual reactivity, allowing for sequential or orthogonal conjugation strategies.
Maleimide-Thiol Reaction
The maleimide group reacts specifically with free sulfhydryl groups, such as those on cysteine residues in proteins, via a Michael addition reaction.[7][8] This reaction forms a stable thioether bond.
-
Optimal pH: The reaction is most efficient and specific at a pH range of 6.5-7.5.[4][9]
-
Selectivity: At neutral pH, the maleimide group is approximately 1,000 times more reactive towards a sulfhydryl group than towards a primary amine.[4][9] Above pH 7.5, reactivity towards primary amines and hydrolysis of the maleimide group can increase.[4]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The DBCO group reacts with an azide-functionalized molecule through a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.[4][5][10] This bioorthogonal reaction is highly specific and forms a stable triazole linkage.[10][11]
-
Biocompatibility: The reaction does not require a cytotoxic copper catalyst, making it suitable for use in biological systems.[4][10]
-
Reaction Conditions: SPAAC reactions are typically efficient at room temperature, although incubation at 4°C for longer periods (e.g., overnight) can improve yield.[4][11]
Key Applications
The dual reactivity of this compound makes it a versatile tool for various bioconjugation applications.
-
Antibody-Drug Conjugates (ADCs): this compound is frequently used as a linker in the synthesis of ADCs.[5] An antibody can be functionalized with the maleimide group by reacting with its cysteine residues, and a cytotoxic drug bearing an azide group can then be attached via click chemistry.
-
Protein Labeling: Proteins can be site-specifically labeled with probes such as fluorescent dyes, biotin, or peptides.[8][12]
-
Surface Functionalization: The crosslinker can be used to immobilize proteins or other biomolecules onto surfaces for applications like biosensors and immunoassays.
-
Proteomics: It can be employed in chemical proteomics to create probes for identifying and studying protein interactions.[13]
Detailed Experimental Protocols
Protocol 1: Labeling a Thiol-Containing Protein with this compound
This protocol describes the functionalization of a protein with free sulfhydryl groups with the this compound crosslinker.
Materials:
-
Thiol-containing protein (e.g., an antibody with reduced hinge-region disulfides)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, with 5-10 mM EDTA.[9]
-
Anhydrous DMSO or DMF
-
Desalting column for purification
Procedure:
-
Prepare the Protein:
-
If the protein has disulfide bonds that need to be reduced to generate free thiols, treat it with a reducing agent like TCEP. Remove the reducing agent using a desalting column.
-
Dissolve the thiol-containing protein in the reaction buffer to a concentration of 1-5 mg/mL.
-
-
Prepare this compound Solution:
-
Immediately before use, dissolve this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Purification:
-
Remove excess, unreacted this compound from the DBCO-labeled protein using a desalting column equilibrated with a suitable buffer (e.g., PBS).
-
Protocol 2: Copper-Free Click Reaction with the DBCO-Labeled Protein
This protocol outlines the conjugation of the DBCO-labeled protein from Protocol 1 with an azide-containing molecule.
Materials:
-
DBCO-labeled protein
-
Azide-containing molecule (e.g., azide-modified fluorescent dye, peptide, or drug)
-
Reaction Buffer: Azide-free buffer such as PBS, pH 7.4.
Procedure:
-
Prepare the Azide-Containing Molecule:
-
Dissolve the azide-containing molecule in the reaction buffer.
-
-
Click Reaction:
-
Add the azide-containing molecule to the DBCO-labeled protein solution. A 1.5- to 3-fold molar excess of the azide molecule over the protein is often recommended.[4]
-
Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C.[4][9] Longer incubation times can improve efficiency.[4]
-
-
Purification:
-
If necessary, purify the final conjugate to remove any unreacted azide-containing molecule. The purification method will depend on the properties of the conjugate and reactants (e.g., size-exclusion chromatography, dialysis).
-
Experimental Workflows
The following diagrams illustrate common experimental workflows utilizing the this compound crosslinker.
Workflow for Creating an Antibody-Drug Conjugate (ADC)
Workflow for Two-Step Fluorescent Labeling of a Protein
Stability and Storage Considerations
-
Maleimide-Thiol Adduct Stability: While the thioether bond formed is generally stable, it can undergo a retro-Michael reaction, especially in the presence of other thiols.[7] This can lead to the dissociation of the conjugate. Strategies to mitigate this include hydrolyzing the succinimide ring after conjugation.[7][14]
-
DBCO Stability: DBCO-modified molecules may lose some reactivity over several weeks, even when stored at 4°C or -20°C.[4] It is recommended to avoid buffers containing azides or thiols for long-term storage.[4]
-
Crosslinker Storage: this compound powder should be stored at -20°C and protected from moisture.[2] Solutions in DMSO or DMF should be prepared fresh, as their stability in solution is limited.[11]
Troubleshooting
-
Protein Precipitation: High concentrations of organic solvents like DMSO or DMF can cause protein precipitation.[4] Keep the final solvent concentration as low as possible, typically below 15%.
-
Low Conjugation Efficiency:
-
For the maleimide reaction, ensure the protein's sulfhydryl groups are free and not re-oxidized. Include EDTA in the buffer to chelate metal ions that can catalyze disulfide bond formation.[9]
-
For the click reaction, consider increasing the incubation time or the molar excess of the azide-containing molecule.[4]
-
Confirm the pH of the reaction buffer is within the optimal range for the maleimide-thiol reaction (6.5-7.5).
-
-
ADC Aggregation: The hydrophobicity of the DBCO linker and the payload can lead to ADC aggregation.[15] This can be addressed by optimizing the drug-to-antibody ratio (DAR), using site-specific conjugation methods, and carefully selecting formulation buffers.[15]
References
- 1. Sulfo DBCO-Maleimide, 2028281-86-7 | BroadPharm [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. DBCO-Sulfo-Maleimide, CAS 2028281-86-7 | AxisPharm [axispharm.com]
- 4. interchim.fr [interchim.fr]
- 5. medchemexpress.com [medchemexpress.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. broadpharm.com [broadpharm.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. benchchem.com [benchchem.com]
- 13. Cleavable Linkers in Chemical Proteomics Applications | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
The Strategic Role of Mal-Sulfo-DBCO in Advanced Antibody-Drug Conjugate Synthesis: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the synthesis of antibody-drug conjugates (ADCs) utilizing the heterobifunctional linker, Mal-Sulfo-DBCO. Tailored for researchers, scientists, and professionals in the field of drug development, this document details the core chemistry, experimental protocols, quantitative analysis, and the strategic considerations for employing this linker in the construction of next-generation targeted therapeutics.
Introduction: The Pivotal Role of Linker Chemistry in ADC Efficacy
Antibody-drug conjugates represent a powerful class of biopharmaceuticals designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the linker that connects the monoclonal antibody (mAb) to the cytotoxic payload. This compound is a state-of-the-art linker that facilitates a two-step, bioorthogonal conjugation strategy, offering precise control over the drug-to-antibody ratio (DAR) and enhancing the stability of the final conjugate.
This compound features two key reactive moieties: a maleimide group and a dibenzocyclooctyne (DBCO) group. The maleimide functionality allows for covalent attachment to thiol groups, which are typically introduced by the reduction of interchain disulfide bonds in the antibody's hinge region. The DBCO group enables a highly efficient and bioorthogonal copper-free click chemistry reaction, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), with an azide-modified payload. The integrated sulfo group enhances the hydrophilicity of the linker, which can improve the solubility and reduce aggregation of the resulting ADC.
The Two-Step Conjugation Workflow
The synthesis of an ADC using this compound is a sequential process designed to maximize conjugation efficiency and minimize product heterogeneity.
Step 1: Antibody Modification with this compound via Thiol-Maleimide Ligation
The initial step involves the reaction of the maleimide group of this compound with free thiol groups on the antibody.
Step 2: Payload Conjugation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The DBCO-functionalized antibody is then reacted with an azide-modified cytotoxic payload. This copper-free click reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity under physiological conditions without interfering with biological functional groups.
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of ADCs using this compound. Optimization may be required for specific antibodies and payloads.
Antibody Reduction and Thiol Quantification
Objective: To generate free thiol groups on the antibody for conjugation and to quantify the number of available thiols.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)
-
Ellman's Reagent (DTNB)
-
Cysteine hydrochloride standard solution
Protocol:
-
Prepare the antibody solution at a concentration of 1–10 mg/mL in a degassed, amine-free buffer (e.g., PBS, pH 7.0–7.5).
-
To reduce the interchain disulfide bonds, add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate the reaction mixture for 30–90 minutes at 37°C.
-
Remove excess TCEP using a desalting column or spin filtration, exchanging the buffer to a degassed conjugation buffer (e.g., PBS, pH 7.2).
-
Quantify the number of free thiols using Ellman's assay according to standard procedures.
Conjugation of this compound to the Reduced Antibody
Objective: To attach the this compound linker to the antibody.
Materials:
-
Reduced antibody from step 3.1
-
This compound dissolved in anhydrous DMSO (10 mM stock solution)
-
Conjugation buffer (e.g., PBS, pH 7.0–7.5, degassed)
Protocol:
-
Immediately after reduction and purification, add a 10–20-fold molar excess of the this compound stock solution to the reduced antibody solution with gentle mixing. The final DMSO concentration should not exceed 10% (v/v).
-
Incubate the reaction for 1–2 hours at room temperature or overnight at 4°C, protected from light.
-
Remove excess, unreacted this compound using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
Conjugation of Azide-Payload via SPAAC
Objective: To conjugate the azide-functionalized payload to the DBCO-modified antibody.
Materials:
-
DBCO-modified antibody from step 3.2
-
Azide-functionalized payload dissolved in a compatible solvent (e.g., DMSO) to a stock concentration of 10–20 mM
Protocol:
-
Add a 2–4-fold molar excess of the azide-payload stock solution to the DBCO-antibody solution.
-
Incubate the reaction for 4–12 hours at room temperature or overnight at 4°C.
-
The resulting ADC can be purified from unreacted payload and other small molecules by size exclusion chromatography (SEC) or dialysis.
Characterization of the Antibody-Drug Conjugate
Objective: To determine the drug-to-antibody ratio (DAR), purity, and stability of the final ADC.
Methods:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to determine the average DAR and the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4). The addition of the hydrophobic drug-linker increases the retention time of the ADC on the HIC column.
-
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS): After reduction of the ADC to separate the light and heavy chains, RP-LC-MS can be used to determine the precise mass of each chain, allowing for the accurate calculation of the number of conjugated drugs.
-
Size Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the level of aggregation.
-
Serum Stability Assays: The stability of the ADC is evaluated by incubating it in serum (e.g., human or mouse) at 37°C over a period of several days. The amount of intact ADC and the release of the payload are monitored over time by techniques such as ELISA or LC-MS.
Quantitative Data and Stability Considerations
The following tables summarize representative data for ADCs synthesized using maleimide-based linkers. While this data is not specific to this compound, it provides a strong indication of the expected outcomes.
Table 1: Influence of Molar Excess of Linker on Drug-to-Antibody Ratio (DAR)
| Molar Excess of Maleimide-Linker | Average DAR |
| 5-fold | ~2.5 |
| 10-fold | ~4.0 |
| 20-fold | ~6.0 |
Note: The achievable DAR is also dependent on the number of available thiol groups on the antibody.
Table 2: Stability of Maleimide-Thiol Linkage in Human Serum at 37°C
| Linker Type | % Deconjugation after 7 days |
| N-alkyl maleimide | 35-67%[1] |
| N-aryl maleimide | <20%[1] |
Note: The N-aryl structure inherent in the DBCO moiety of this compound is expected to confer higher stability compared to simple N-alkyl maleimides due to accelerated hydrolysis of the thiosuccinimide ring, which stabilizes the linkage against retro-Michael addition.[1]
Mandatory Visualizations
Chemical Reaction and Structure
Caption: ADC synthesis workflow using this compound.
ADC Synthesis Workflow
Caption: Step-by-step experimental workflow for ADC synthesis.
Targeted Signaling Pathway: HER2
ADCs are often designed to target receptors that are overexpressed on cancer cells, such as the Human Epidermal Growth Factor Receptor 2 (HER2). Upon binding of a HER2-targeted ADC, the complex is internalized, leading to the release of the cytotoxic payload inside the cancer cell. The HER2 signaling pathway itself is a critical driver of cell proliferation and survival.
Caption: Simplified HER2 signaling pathway.
References
An In-depth Technical Guide to Copper-Free Click Chemistry with Mal-Sulfo-DBCO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of copper-free click chemistry utilizing the heterobifunctional linker, Maleimide-Sulfo-Dibenzocyclooctyne (Mal-Sulfo-DBCO). It is designed to offer researchers, scientists, and drug development professionals a thorough understanding of the core principles, practical applications, and detailed methodologies associated with this powerful bioconjugation technique.
Introduction to Copper-Free Click Chemistry and this compound
Copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), has emerged as a vital tool in bioconjugation. This bioorthogonal reaction enables the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] At the heart of this chemistry are strained alkynes, such as dibenzocyclooctyne (DBCO), which react efficiently and specifically with azides to form a stable triazole linkage.[3][4]
This compound is a heterobifunctional linker that incorporates two distinct reactive moieties: a maleimide group and a DBCO group.[5][6] The maleimide group reacts specifically with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, while the DBCO group participates in the copper-free click reaction with azide-functionalized molecules.[7] The inclusion of a sulfonate group enhances the water solubility of the reagent, a critical feature for reactions in aqueous biological buffers.[6][8]
Key Features of this compound:
-
Heterobifunctional: Allows for the sequential or orthogonal conjugation of two different molecules.
-
Copper-Free: Biocompatible and suitable for use in living systems.[9]
-
Bioorthogonal: The DBCO-azide reaction is highly specific and does not interfere with native biological processes.[10]
-
Water-Soluble: The sulfo group improves solubility in aqueous buffers, simplifying reaction setup.[6][8]
-
Stable Linkage: Forms a highly stable triazole bond upon reaction with an azide.[3][4]
Physicochemical and Stability Data
Understanding the properties and stability of this compound is crucial for designing and executing successful conjugation experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₂₆N₄O₈S | [11] |
| Molecular Weight | 578.6 g/mol | [11] |
| Purity | >95% (HPLC) | [6] |
| Appearance | Slightly grey crystalline solid | [6] |
| Solubility | Water, DMSO, DMF | [6] |
| Storage | -20°C, desiccated | [6] |
Table 2: Stability Profile of this compound Functional Groups
| Functional Group | Condition | Stability | Key Considerations | Reference |
| DBCO | Aqueous Buffers (e.g., PBS) | Generally stable, but can lose reactivity over time. | Reactivity can decrease over a month at -20°C due to oxidation and hydration. Avoid azide-containing buffers for storage. | [2][10] |
| DBCO | Thiols (e.g., Glutathione) | Less stable (half-life ~71 min) | BCN is a more stable alternative in thiol-containing environments. | [2] |
| DBCO | Reducing Agents (e.g., TCEP) | Unstable over 24 hours | BCN is a better choice when reducing conditions are required. | [2] |
| Maleimide | pH 6.5 - 7.5 | Optimal for reaction with thiols | Reactivity with primary amines and hydrolysis increases at pH > 7.5. | [7] |
| Maleimide-Thiol Adduct | Physiological Conditions | Susceptible to retro-Michael reaction | Can undergo thiol exchange with molecules like glutathione. Hydrolysis of the thiosuccinimide ring can increase stability. | [12][13] |
Reaction Kinetics
The rate of the SPAAC reaction is a critical parameter, particularly for in vivo applications or when working with low concentrations of reactants. The kinetics can be influenced by factors such as buffer composition, pH, and temperature. While specific kinetic data for this compound is not extensively published, data from similar sulfo-DBCO derivatives provide valuable insights.
Table 3: Second-Order Rate Constants for SPAAC of Sulfo-DBCO-Amine with Azides
| Buffer (pH 7) | Temperature (°C) | Azide Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| PBS | 25 | 1-azido-1-deoxy-β-D-glucopyranoside | 0.32 - 0.85 | [14] |
| HEPES | 25 | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 | [14] |
| PBS | 37 | 3-azido-L-alanine | ~0.5 | [14] |
| HEPES | 37 | 3-azido-L-alanine | ~0.9 | [14] |
Note: The rate constants can vary depending on the specific azide reaction partner and the steric environment. A study on the reaction of a DBCO-functionalized peptide with an azide-containing peptide reported a second-order rate constant of 0.34 M⁻¹s⁻¹ in HBS buffer (pH 7.4) at 25°C.[15]
Experimental Protocols
The following protocols provide a general framework for using this compound in bioconjugation experiments. Optimization may be required for specific applications.
Protocol 1: Labeling of a Thiol-Containing Protein with this compound
This protocol describes the modification of a protein with this compound to introduce a DBCO group for subsequent reaction with an azide-containing molecule. This method targets free sulfhydryl groups, typically on cysteine residues.
Materials:
-
Thiol-containing protein in a suitable buffer (e.g., PBS, pH 6.5-7.5, free of reducing agents).
-
This compound.
-
Anhydrous DMSO or DMF.
-
Quenching solution (e.g., 100 mM N-ethylmaleimide or cysteine in reaction buffer).
-
Spin desalting columns or other protein purification systems.
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein to generate free thiols using a reducing agent like TCEP. Remove the reducing agent using a desalting column. Adjust the protein concentration to 1-5 mg/mL in the reaction buffer.
-
Prepare this compound Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein sample. The final concentration of the organic solvent should be kept below 20% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.
-
Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.
-
Purification: Remove the unreacted this compound and quenching agent using a spin desalting column or size-exclusion chromatography.
-
Characterization: The resulting DBCO-labeled protein is ready for the subsequent click reaction. The degree of labeling can be determined by UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).[16]
Protocol 2: Copper-Free Click Reaction with an Azide-Modified Molecule
This protocol describes the conjugation of the DBCO-labeled protein from Protocol 1 with an azide-functionalized molecule.
Materials:
-
DBCO-labeled protein.
-
Azide-modified molecule (e.g., peptide, oligonucleotide, small molecule).
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Reaction Setup: Mix the DBCO-labeled protein with a 1.5- to 10-fold molar excess of the azide-modified molecule in the reaction buffer.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. Longer incubation times may improve efficiency.[7]
-
Purification: Purify the final conjugate to remove any unreacted starting materials using an appropriate method such as size-exclusion chromatography, ion-exchange chromatography, or affinity chromatography, depending on the properties of the conjugate.
-
Analysis: Analyze the final conjugate by SDS-PAGE, mass spectrometry, and other relevant analytical techniques to confirm successful conjugation and purity.
Visualizations: Workflows and Pathways
Experimental Workflow for Protein Bioconjugation
The following diagram illustrates a typical experimental workflow for the two-step bioconjugation of a protein and a molecule of interest using this compound.
Caption: General workflow for bioconjugation using this compound.
Application in Pretargeted Drug Delivery
A significant application of DBCO-based click chemistry is in pretargeted drug delivery for cancer therapy.[17][18] This strategy involves a two-step approach to improve the therapeutic index of potent cytotoxic drugs.
References
- 1. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. DBCO linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. medium.com [medium.com]
- 5. Sulfo DBCO-Maleimide, 2028281-86-7 | BroadPharm [broadpharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. interchim.fr [interchim.fr]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 10. broadpharm.com [broadpharm.com]
- 11. precisepeg.com [precisepeg.com]
- 12. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clickable Albumin Nanoparticles for Pretargeted Drug Delivery toward PD-L1 Overexpressing Tumors in Combination Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Chemistry and Application of Mal-Sulfo-DBCO: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties and applications of Maleimide-Sulfo-Dibenzocyclooctyne (Mal-Sulfo-DBCO), a heterobifunctional crosslinker pivotal in the field of bioconjugation. Its unique architecture, combining a thiol-reactive maleimide group and a highly reactive, strain-promoted alkyne (DBCO), facilitates the precise and efficient assembly of complex biomolecular conjugates. The incorporation of a sulfonate group enhances the water solubility of this reagent, a critical feature for reactions conducted in aqueous biological buffers.
Core Chemical and Physical Properties
This compound is characterized by its distinct functional ends, enabling a two-step conjugation strategy. The maleimide group selectively reacts with free sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form stable thioether bonds. The DBCO moiety participates in copper-free "click chemistry," specifically, a strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules. This bioorthogonal reaction is highly efficient and proceeds readily under mild, physiological conditions without the need for a cytotoxic copper catalyst.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing essential information for experimental design and execution.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₈H₂₆N₄O₈S | [1][2][3][4][5] |
| Molecular Weight | 578.6 g/mol | [1][3] |
| Purity | Typically >95% (as determined by HPLC) | [1][3][5] |
| Appearance | Yellow solid | [2] |
| Solubility | Soluble in water, DMSO, and DMF | [5] |
| Storage Conditions | -20°C, desiccated | [3][5] |
| CAS Number | 2028281-86-7 | [1][2][3][6] |
Experimental Protocols
The utility of this compound is best illustrated through its application in creating well-defined bioconjugates, such as antibody-drug conjugates (ADCs). The following protocols outline the general steps for labeling a thiol-containing biomolecule (e.g., a partially reduced antibody) with this compound and its subsequent conjugation to an azide-modified payload.
Protocol 1: Thiol-Modification of a Biomolecule and Labeling with this compound
This protocol describes the preparation of a thiol-containing protein, such as an antibody, and its subsequent labeling with this compound.
Materials:
-
Biomolecule (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent (e.g., TCEP)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., phosphate buffer, pH 7.0-7.5)
-
Desalting columns
Procedure:
-
Biomolecule Preparation: If the biomolecule does not possess free thiols, they can be introduced by the reduction of disulfide bonds. For an antibody, incubate with a 5-10 fold molar excess of TCEP for 30-60 minutes at room temperature to partially reduce the hinge region disulfides.
-
Buffer Exchange: Remove the excess reducing agent by buffer exchange into a reaction buffer using a desalting column.
-
This compound Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Labeling Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the thiol-containing biomolecule. The final concentration of the organic solvent should be kept below 10% to maintain protein stability.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove excess, unreacted this compound from the DBCO-labeled biomolecule using a desalting column, buffer exchanging into a suitable buffer for the subsequent click reaction (e.g., PBS, pH 7.4).
Protocol 2: Copper-Free Click Chemistry Conjugation
This protocol details the strain-promoted alkyne-azide cycloaddition (SPAAC) between the DBCO-labeled biomolecule and an azide-functionalized molecule.
Materials:
-
DBCO-labeled biomolecule (from Protocol 1)
-
Azide-functionalized molecule (e.g., drug, fluorophore)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography (SEC) or affinity chromatography)
Procedure:
-
Reaction Setup: In the reaction buffer, mix the DBCO-labeled biomolecule with the azide-functionalized molecule. A 2-5 fold molar excess of the azide-containing molecule is typically used.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by techniques such as SDS-PAGE or LC-MS.
-
Purification: Purify the final bioconjugate to remove unreacted azide-molecule and any potential aggregates. Size-exclusion chromatography is a common method for this purification step.
-
Characterization: Characterize the final conjugate to determine the degree of labeling (e.g., drug-to-antibody ratio, DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or HPLC.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical flow of the bioconjugation process using this compound.
Caption: General workflow for bioconjugation using this compound.
Caption: Reaction scheme of this compound's functional groups.
References
An In-depth Technical Guide to Maleimide and DBCO Groups in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bioconjugation, the science of covalently linking biomolecules to other molecules, is a cornerstone of modern biotechnology, enabling advancements in therapeutics, diagnostics, and fundamental biological research. Among the plethora of chemical tools available, maleimide and dibenzocyclooctyne (DBCO) groups have emerged as two of the most prominent and versatile moieties for achieving specific and efficient bioconjugation. This technical guide provides an in-depth exploration of the applications of maleimide and DBCO groups, offering a comparative analysis of their reactivity, stability, and optimal use cases. Detailed experimental protocols and quantitative data are presented to equip researchers with the practical knowledge required for successful bioconjugate development.
Introduction to Bioconjugation and the Role of Reactive Groups
The precise chemical modification of biomolecules is fundamental to the creation of novel research tools and targeted therapeutics. The choice of reactive chemistry is paramount, dictating the specificity, stability, and functionality of the resulting bioconjugate. An ideal bioconjugation reaction is characterized by high efficiency, selectivity for the target functional group, rapid kinetics under physiological conditions (pH, temperature, and aqueous environment), and the formation of a stable covalent bond.
Maleimide and DBCO chemistries have gained widespread adoption due to their ability to meet many of these criteria, albeit through distinct chemical mechanisms. Maleimide-based bioconjugation primarily targets thiol groups, most commonly found in cysteine residues of proteins. In contrast, DBCO participates in a "click chemistry" reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), reacting specifically with azide-functionalized molecules. This guide will delve into the theoretical underpinnings and practical applications of both of these powerful bioconjugation strategies.
Maleimide-Thiol Bioconjugation: A Classic and Powerful Tool
Maleimide chemistry has long been a workhorse in the field of bioconjugation, particularly for the modification of proteins and peptides.[1] Its utility stems from the high reactivity and selectivity of the maleimide group towards sulfhydryl (thiol) groups under mild conditions.[2]
Reaction Mechanism and Kinetics
The reaction between a maleimide and a thiol proceeds via a Michael addition, where the nucleophilic thiol attacks one of the carbon atoms of the maleimide's double bond.[2] This results in the formation of a stable thioether bond.
Caption: Maleimide-Thiol Michael Addition Reaction.
The reaction is highly efficient and proceeds rapidly at physiological pH (6.5-7.5).[3] At this pH range, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity for cysteine residues over lysine residues.[2]
Applications of Maleimide Bioconjugation
The versatility of maleimide chemistry has led to its use in a wide array of applications:
-
Antibody-Drug Conjugates (ADCs): Maleimides are extensively used to link potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[4] The resulting ADCs can selectively deliver the drug to tumor cells, minimizing off-target toxicity.[4]
-
Protein Labeling: Fluorescent dyes, biotin, and other reporter molecules functionalized with maleimides are commonly used to label proteins for various biochemical and cellular assays.
-
PEGylation: The attachment of polyethylene glycol (PEG) chains to therapeutic proteins via maleimide-thiol chemistry can improve their pharmacokinetic properties, such as increasing serum half-life and reducing immunogenicity.
-
Surface Immobilization: Biomolecules can be immobilized onto surfaces functionalized with maleimide groups for applications in biosensors and microarrays.
Stability Considerations for Maleimide-Thiol Conjugates
While the thioether bond formed is generally stable, it can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in the plasma.[1][5] This can lead to the dissociation of the conjugate and potential off-target effects.[5] The stability of the maleimide-thiol linkage is a critical consideration for in vivo applications.[5] Strategies to improve stability include the hydrolysis of the succinimide ring to form a more stable ring-opened structure.[6]
DBCO-Azide "Click Chemistry": A Bioorthogonal Approach
Dibenzocyclooctyne (DBCO) is a key reagent in the field of bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes. DBCO participates in a highly efficient and specific copper-free click chemistry reaction with azides.[7]
Reaction Mechanism and Kinetics
The reaction between DBCO and an azide is a strain-promoted alkyne-azide cycloaddition (SPAAC).[8] The inherent ring strain of the cyclooctyne ring in DBCO significantly lowers the activation energy of the cycloaddition reaction, allowing it to proceed rapidly at physiological temperatures without the need for a cytotoxic copper catalyst.[9] The reaction forms a stable triazole linkage.[10]
Caption: DBCO-Azide Strain-Promoted Cycloaddition.
The bioorthogonal nature of this reaction is a key advantage, as neither DBCO nor azide groups are naturally present in biological systems, ensuring high specificity with minimal off-target reactions.[10]
Applications of DBCO Bioconjugation
The unique features of DBCO-azide chemistry have made it a powerful tool for a variety of applications:
-
Live Cell Imaging: The ability to perform the reaction in living cells has enabled the labeling and tracking of biomolecules in their native environment.
-
Drug Delivery: DBCO-functionalized nanoparticles and liposomes can be targeted to azide-modified cells or tissues for controlled drug release.
-
Glycan Engineering: Metabolic labeling with azide-modified sugars allows for the subsequent visualization and study of glycans on the cell surface using DBCO-functionalized probes.
-
Proteomics and Activity-Based Protein Profiling: DBCO-containing probes can be used to label and identify specific classes of enzymes or proteins in complex biological samples.
Stability Considerations for DBCO-Azide Conjugates
The triazole linkage formed in the SPAAC reaction is generally considered to be highly stable under physiological conditions.[10] However, the DBCO group itself can lose reactivity over time, particularly when stored in solution, due to oxidation and addition of water to the triple bond.[10] Therefore, it is recommended to use freshly prepared DBCO reagents for optimal conjugation efficiency.
Quantitative Comparison of Maleimide and DBCO Bioconjugation
The choice between maleimide and DBCO chemistry often depends on the specific application, the nature of the biomolecules being conjugated, and the desired properties of the final product. The following tables provide a summary of key quantitative parameters to aid in this selection process.
| Parameter | Maleimide-Thiol Conjugation | DBCO-Azide Conjugation | References |
| Reaction Rate | Second-order rate constant: ~40.2 M⁻¹s⁻¹ (for a fast-reacting maleimide) | Second-order rate constant: ~0.32 - 1.22 M⁻¹s⁻¹ | [11],[4][12] |
| Optimal pH | 6.5 - 7.5 | 7.0 - 9.0 (higher pH generally accelerates the reaction) | [3],[13] |
| Selectivity | High for thiols over amines at pH 6.5-7.5 | Highly bioorthogonal, specific for azides | [2],[10] |
| Catalyst Required | No | No (copper-free) | [2], |
| Stability of Linkage | Susceptible to retro-Michael reaction and thiol exchange | Generally very stable triazole linkage | [1],[10] |
| Half-life in presence of Glutathione | ~4 minutes | ~71 minutes | [14] |
| Conjugation Efficiency | Typically high, can achieve efficiencies of 84 ± 4% for peptides and 58 ± 12% for nanobodies | Generally high, can be virtually 100% for oligonucleotides | [2][15],[16] |
Note: Reaction rates and efficiencies are highly dependent on the specific reactants, concentrations, and reaction conditions.
Experimental Protocols
This section provides detailed, consolidated protocols for performing maleimide-thiol and DBCO-azide bioconjugation reactions, as well as methods for quantifying the efficiency of these reactions.
Protocol for Maleimide-Thiol Conjugation to a Protein
This protocol describes the general procedure for labeling a protein containing a free cysteine residue with a maleimide-functionalized molecule.
Materials:
-
Protein with at least one free cysteine residue
-
Maleimide-functionalized molecule (e.g., fluorescent dye, biotin)
-
Reducing agent (e.g., TCEP, DTT)
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Quenching reagent: L-cysteine or β-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in degassed reaction buffer to a concentration of 1-10 mg/mL.
-
Reduction of Disulfide Bonds (if necessary): If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of a reducing agent like TCEP. Incubate at room temperature for 30-60 minutes.
-
Removal of Reducing Agent: Remove the excess reducing agent using a desalting column.
-
Preparation of Maleimide Reagent: Dissolve the maleimide-functionalized molecule in a suitable solvent (e.g., DMSO, DMF) to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide reagent to the protein solution. Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect from light if using a light-sensitive maleimide reagent.
-
Quenching the Reaction: Add a quenching reagent to a final concentration of 10-100 mM to react with any excess maleimide. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the protein conjugate from excess reagents using a size-exclusion chromatography column.
Caption: Workflow for Maleimide-Thiol Conjugation.
Protocol for DBCO-Azide Conjugation
This protocol outlines the general procedure for conjugating a DBCO-functionalized molecule to an azide-containing biomolecule.
Materials:
-
Azide-functionalized biomolecule
-
DBCO-functionalized molecule
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4 (azide-free)
-
Purification column (e.g., size-exclusion chromatography, HPLC)
Procedure:
-
Reagent Preparation: Dissolve the azide-functionalized biomolecule and the DBCO-functionalized molecule in the reaction buffer to their desired concentrations.
-
Conjugation Reaction: Mix the azide and DBCO-containing solutions. A 1.5 to 10-fold molar excess of one of the components is often used to drive the reaction to completion.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. The reaction time may need to be optimized depending on the reactants and their concentrations.
-
Purification: Purify the conjugate from unreacted starting materials using an appropriate chromatography method.
Caption: Workflow for DBCO-Azide Conjugation.
Protocol for Quantifying Conjugation Efficiency (Drug-to-Antibody Ratio - DAR)
The efficiency of a conjugation reaction, particularly for ADCs, is often expressed as the drug-to-antibody ratio (DAR). UV-Vis spectroscopy and Hydrophobic Interaction Chromatography (HIC) are two common methods for determining the average DAR.[][18]
This method is applicable when the drug and the antibody have distinct UV-Vis absorbance maxima.[]
Procedure:
-
Measure the absorbance of the purified ADC solution at two wavelengths: 280 nm (for the antibody) and the wavelength of maximum absorbance for the drug (λ_max_drug).
-
Calculate the concentration of the antibody and the drug using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug at both wavelengths.
-
The average DAR is then calculated as the molar ratio of the drug to the antibody.[]
HIC separates ADC species based on the number of conjugated drug molecules, as each added drug molecule increases the hydrophobicity of the antibody.[18]
Procedure:
-
Inject the purified ADC sample onto a HIC column.
-
Elute the different ADC species using a decreasing salt gradient.
-
The chromatogram will show a series of peaks, each corresponding to an antibody with a different number of conjugated drugs (DAR 0, 2, 4, 6, 8 for a typical cysteine-linked ADC).
-
The average DAR is calculated by the weighted average of the peak areas, where each peak area is multiplied by its corresponding DAR value.[18][19]
Conclusion
Maleimide and DBCO chemistries represent two powerful and complementary strategies in the bioconjugation toolbox. Maleimide-thiol chemistry offers a rapid and efficient method for modifying proteins and peptides at cysteine residues, and it remains a cornerstone of ADC development. However, the potential instability of the resulting thioether linkage requires careful consideration, especially for in vivo applications. DBCO-azide "click chemistry" provides a highly specific and bioorthogonal approach, enabling conjugation in complex biological environments and live cells with the formation of a very stable triazole bond.
The selection of the appropriate bioconjugation strategy depends on a thorough understanding of the specific requirements of the application, including the nature of the biomolecule, the desired stability of the conjugate, and the reaction environment. By leveraging the quantitative data and detailed protocols presented in this guide, researchers, scientists, and drug development professionals can make informed decisions to design and execute successful bioconjugation strategies, ultimately advancing the frontiers of biological research and therapeutic innovation.
References
- 1. benchchem.com [benchchem.com]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. broadpharm.com [broadpharm.com]
- 9. interchim.fr [interchim.fr]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. glenresearch.com [glenresearch.com]
- 18. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 19. waters.com [waters.com]
Methodological & Application
Application Note: Mal-Sulfo-DBCO Bioconjugation Protocol for Site-Specific Protein Modification
Audience: Researchers, scientists, and drug development professionals.
Introduction: This application note provides a detailed protocol for a two-step bioconjugation strategy utilizing the heterobifunctional crosslinker, Maleimide-Sulfo-DBCO. This method enables the site-specific modification of proteins at cysteine residues, followed by the attachment of a molecule of interest via a bioorthogonal, copper-free click chemistry reaction.
The first step involves the reaction of a maleimide group with the thiol (sulfhydryl) group of a cysteine residue on the protein, forming a stable thioether bond.[1][2] This reaction is highly selective for thiols at a neutral pH range.[1] The "Sulfo" group on the DBCO reagent enhances its water solubility, making it ideal for reactions in aqueous buffers. The second step is a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), where the dibenzocyclooctyne (DBCO) group, now attached to the protein, reacts specifically with an azide-functionalized molecule (e.g., a drug, fluorophore, or PEG chain).[3][4][5] This "click chemistry" reaction is bioorthogonal, proceeding with high efficiency under mild, aqueous conditions without the need for a cytotoxic copper catalyst, thus preserving the protein's integrity.[3][5]
This powerful, site-specific conjugation strategy is widely used in the development of antibody-drug conjugates (ADCs), protein-based imaging agents, and other advanced biotherapeutics.[6]
Principle of the Method
The Mal-Sulfo-DBCO bioconjugation process occurs in two distinct chemical stages:
-
Thiol-Maleimide Conjugation: A protein containing one or more free cysteine residues is reacted with this compound. The maleimide moiety electrophilically attacks the nucleophilic thiol group of a cysteine, resulting in the formation of a stable covalent thioether linkage. This step effectively functionalizes the protein with a DBCO group at a specific site.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The DBCO-functionalized protein is then introduced to a molecule carrying an azide (-N3) group. The inherent ring strain of the DBCO alkyne allows it to undergo a [3+2] cycloaddition reaction with the azide without a catalyst.[7] This forms a stable triazole ring, covalently linking the azide-modified molecule to the protein.[3]
Caption: Chemical reaction pathway for the two-step this compound bioconjugation.
Experimental Workflow
The overall process can be broken down into six main stages, from initial protein preparation to the analysis of the final conjugate.
Caption: High-level experimental workflow for protein bioconjugation.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the this compound bioconjugation protocol. Optimization may be required depending on the specific protein and azide-molecule.
| Parameter | Recommended Value | Purpose / Notes |
| Protein Preparation | ||
| Protein Concentration | 1-10 mg/mL[8][9] | Ensures efficient reaction kinetics. |
| Buffer pH | 7.0 - 7.5[2][8] | Optimal for selective thiol-maleimide reaction while maintaining protein stability. |
| TCEP Molar Excess | 10-100x[2] | Reduces disulfide bonds to free up cysteine thiols for reaction. |
| Reduction Time | 20-30 minutes at RT[9] | Sufficient time for disulfide bond reduction by TCEP. |
| This compound Conjugation | ||
| This compound Molar Excess | 10-20x over protein[1] | Drives the reaction towards completion. Should be optimized. |
| Reaction Time | 1-2 hours at RT or overnight at 4°C[2] | Incubation time for the maleimide-thiol reaction. |
| SPAAC Reaction | ||
| Azide-Molecule Molar Excess | 1.5-10x over Protein-DBCO[10][11] | Increases conjugation efficiency of the click reaction. |
| SPAAC Reaction Time | 4-12 hours at RT or overnight at 4°C[10][11] | Incubation time for the DBCO-azide cycloaddition. |
| Characterization | ||
| DBCO Molar Extinction Coeff. | ~12,000 M⁻¹cm⁻¹ at ~309 nm | Used for calculating the Degree of Labeling (DOL). |
| DBCO Correction Factor (at 280nm) | ~0.12 (varies by manufacturer) | Corrects for DBCO absorbance at 280 nm in DOL calculations. |
Detailed Experimental Protocols
Protocol 1: Preparation and Reduction of Protein Thiol Groups
This protocol assumes the protein of interest contains cysteine residues that may be present as disulfide bonds. If the protein has readily available free thiols, the reduction step may be omitted.
-
Buffer Preparation: Prepare a suitable buffer such as Phosphate-Buffered Saline (PBS), Tris, or HEPES at a pH of 7.0-7.5.[2][8] Degas the buffer by applying a vacuum or by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to prevent re-oxidation of thiols.[8][9]
-
Protein Solution: Dissolve the protein in the degassed buffer to a final concentration of 1-10 mg/mL.[8]
-
Disulfide Reduction (Optional):
-
Prepare a fresh stock solution of TCEP (tris(2-carboxyethyl)phosphine) hydrochloride in degassed buffer and neutralize with NaOH if necessary.
-
Add TCEP to the protein solution to a final molar excess of 10-100 fold.[2]
-
Incubate the mixture for 20-30 minutes at room temperature under an inert gas atmosphere.[9]
-
Protocol 2: Conjugation of Protein with this compound
-
Reagent Preparation: Immediately before use, dissolve the this compound reagent in a water-miscible organic solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[10]
-
Conjugation Reaction:
-
Add the this compound stock solution to the reduced protein solution to achieve a 10-20x molar excess of the reagent over the protein.[1]
-
The final concentration of the organic solvent (e.g., DMSO) should ideally be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[2] Gentle mixing during incubation is recommended.
-
Protocol 3: Purification of Protein-DBCO Conjugate
It is critical to remove the excess, unreacted this compound reagent before proceeding to the SPAAC reaction.[6][10]
-
Method Selection: Size-exclusion chromatography is the most common method. Use a desalting column (e.g., Zeba™ Spin Desalting Columns) or a gel filtration column (e.g., Sephadex G-25) appropriate for the protein's molecular weight.[6][8]
-
Column Equilibration: Equilibrate the column with a degassed, azide-free buffer (e.g., PBS, pH 7.4).
-
Purification: Apply the reaction mixture to the equilibrated column and collect the fractions containing the protein. The protein-DBCO conjugate will elute in the void volume, while the smaller, unreacted reagent will be retained.
-
Pooling and Concentration: Pool the protein-containing fractions and concentrate if necessary using a centrifugal filter device with an appropriate molecular weight cut-off (MWCO).
Protocol 4: Characterization of Protein-DBCO Conjugate
Determine the Degree of Labeling (DOL), which is the average number of DBCO molecules conjugated per protein molecule.
-
Spectrophotometry: Measure the UV-Vis absorbance of the purified protein-DBCO conjugate at 280 nm (A280) and 309 nm (A309).[3][6]
-
DOL Calculation: Use the following formula to calculate the DOL[6]: DOL = (A₃₀₉ × ε_protein) / ((A₂₈₀ - CF × A₃₀₉) × ε_DBCO)
-
A₃₀₉ and A₂₈₀: Absorbance values at 309 nm and 280 nm.
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
ε_DBCO: Molar extinction coefficient of DBCO at 309 nm (~12,000 M⁻¹cm⁻¹).
-
CF: Correction factor for DBCO absorbance at 280 nm (A₂₈₀ of DBCO / A₃₀₉ of DBCO). This value is typically provided by the reagent manufacturer.
-
Protocol 5: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Prepare Azide-Molecule: Dissolve the azide-functionalized molecule of interest in a compatible solvent (e.g., water, DMSO).
-
SPAAC Reaction:
-
In a reaction vessel, combine the purified protein-DBCO conjugate with the azide-molecule. A molar excess of 1.5 to 10-fold of the azide-molecule is recommended to ensure efficient conjugation.[10][11]
-
Incubate the reaction at room temperature for 4-12 hours or overnight at 4°C.[10][11] The reaction is typically complete within this timeframe, but longer incubation can improve yield.[12]
-
Protocol 6: Final Purification and Analysis
-
Purification: Purify the final bioconjugate from excess azide-molecule and any unconjugated protein using an appropriate method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), hydrophobic interaction chromatography (HIC), or dialysis.[6][13] The choice of method depends on the properties of the final conjugate.
-
Analysis:
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a band shift corresponding to the increased molecular weight of the final product.
-
Mass Spectrometry (LC-MS): For precise characterization, use mass spectrometry to confirm the molecular weight of the final bioconjugate.
-
HPLC: Use analytical HPLC (e.g., reversed-phase or SEC) to assess the purity of the final conjugate.[6][13]
-
References
- 1. biotium.com [biotium.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. broadpharm.com [broadpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 8. lumiprobe.com [lumiprobe.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 12. interchim.fr [interchim.fr]
- 13. cellmosaic.com [cellmosaic.com]
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
An A-to-Z Guide for Labeling Thiols with Mal-Sulfo-DBCO
This document provides a comprehensive, step-by-step guide for the successful conjugation of this compound to thiol-containing molecules, such as proteins and peptides. This compound is a heterobifunctional crosslinker that contains a thiol-reactive maleimide group and a dibenzocyclooctyne (DBCO) moiety.[1] This allows for the site-specific labeling of cysteine residues, followed by a highly efficient, copper-free click chemistry reaction with azide-modified molecules.[1][2] This powerful, two-step strategy is widely employed in the development of antibody-drug conjugates (ADCs), protein-protein linkage, and other advanced bioconjugation applications.[1][2]
Principle of the Method
The labeling process involves two primary chemical reactions:
-
Thiol-Maleimide Conjugation : The maleimide group reacts with the sulfhydryl group (-SH) of a cysteine residue, forming a stable covalent thioether bond.[3] This reaction is highly selective for thiols within a pH range of 6.5-7.5.[4][5][6]
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) : The DBCO group, now attached to the target molecule, can react with an azide-containing molecule. This "click chemistry" reaction proceeds efficiently under physiological conditions without the need for a toxic copper catalyst, forming a stable triazole linkage.[1][7][8]
The logical flow of this two-stage bioconjugation is illustrated below.
Caption: The two-stage reaction: thiol-maleimide conjugation followed by SPAAC.
Experimental Protocols
This section details the necessary steps from protein preparation to final purification. The entire experimental workflow is summarized in the diagram below.
Caption: A top-down overview of the experimental workflow for thiol labeling.
Materials
-
This compound
-
Thiol-containing protein or peptide : Target for labeling.
-
Reaction Buffer : A sulfhydryl-free buffer with a pH of 6.5-7.5, such as Phosphate-Buffered Saline (PBS), Tris, or HEPES.[4][9] It is recommended to degas the buffer to prevent thiol oxidation.[9]
-
Reducing Agent (if needed) : Tris(2-carboxyethyl)phosphine (TCEP) is recommended as it does not contain a thiol group and will not compete with the labeling reaction.[10]
-
Reagent Solvent : Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[4][5]
-
Quenching Reagent : L-cysteine or β-mercaptoethanol (BME).[4][5][10]
-
Purification : Size-exclusion chromatography (e.g., G-25 desalting columns), dialysis, or FPLC.[9]
Protein Preparation (Thiol Reduction)
For efficient labeling, cysteine residues must be in a reduced, free sulfhydryl state.[4][5]
-
Dissolve Protein : Dissolve the protein in degassed reaction buffer to a concentration of 1-10 mg/mL.[9]
-
Reduce Disulfides (if necessary) : If your protein contains disulfide bonds, they must be reduced. Add a 10- to 100-fold molar excess of TCEP to the protein solution.[9][10] Incubate for 30-60 minutes at room temperature.[5][11]
-
Remove Reducing Agent : Crucially, the reducing agent must be removed before adding the maleimide reagent to prevent it from competing with the target thiols.[3] This is typically done using a spin desalting column or through dialysis against fresh, degassed reaction buffer.[5][11]
This compound Stock Solution Preparation
The maleimide group can hydrolyze in water, so the stock solution must be prepared fresh in an anhydrous organic solvent immediately before use.[1]
-
Weigh out a small amount of this compound.
-
Dissolve it in anhydrous DMSO or DMF to create a 5-20 mM stock solution.[4][5]
Labeling Reaction
-
Calculate Molar Excess : A 10- to 20-fold molar excess of this compound over the protein is a common starting point.[10][12] The optimal ratio may need to be determined empirically for each specific protein.[10]
-
Initiate Reaction : Add the calculated volume of the this compound stock solution to the reduced protein solution. Ensure the final concentration of DMSO or DMF does not exceed 10-15% to avoid protein precipitation.[5]
-
Incubate : Gently mix the reaction and incubate. Typical incubation times are 1-2 hours at room temperature or 2-4 hours (or overnight) at 4°C.[4][6][11] Protect the reaction from light.[11]
Quenching the Reaction
To stop the reaction and consume any unreacted maleimide, add a quenching reagent.
-
Add L-cysteine or β-mercaptoethanol to a final concentration of 10-50 mM.[4][5]
-
Incubate for an additional 15-30 minutes at room temperature.[4][5][6]
Purification of the Labeled Protein
It is essential to remove excess this compound and the quenching reagent.
-
Purify : The most common method is to use a size-exclusion desalting column (e.g., Sephadex G-25) to separate the larger labeled protein from the smaller, unreacted components.[4]
-
Storage : Store the purified DBCO-labeled protein under appropriate conditions, typically at 4°C for short-term storage or -20°C / -80°C for long-term storage.
Quantitative Data and Characterization
The success of the conjugation can be quantified by several parameters. The following table summarizes typical reaction conditions and expected outcomes.
| Parameter | Recommended Range | Notes |
| Reaction pH | 6.5 - 7.5 | Optimal for thiol-maleimide specificity; higher pH can lead to side reactions with amines.[5] |
| Molar Excess of Reagent | 10 - 20 fold | A starting point; should be optimized to achieve the desired Degree of Labeling (DOL).[10] |
| Reaction Time (Room Temp) | 1 - 2 hours | Generally sufficient for accessible thiols.[6] |
| Reaction Time (4°C) | 2 - 16 hours | Slower reaction, may be preferable for sensitive proteins.[4][5][13] |
| Protein Concentration | 1 - 10 mg/mL | A common range to ensure efficient reaction kinetics without causing aggregation.[9] |
| Coupling Efficiency | 70 - 90% | Highly dependent on protein structure and cysteine accessibility.[10] |
Characterization : The Degree of Labeling (DOL) , which is the average number of DBCO molecules per protein, can be determined using UV-Vis spectrophotometry by measuring the absorbance of the protein (at 280 nm) and the DBCO group (approx. 309 nm).[14] Mass spectrometry can also be used to confirm the mass increase corresponding to the attached labels.[13]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. interchim.fr [interchim.fr]
- 7. DBCO-Mal - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. DBCO linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Mal-Sulfo-DBCO Reaction with Azide-Modified Biomolecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Maleimide-Sulfo-DBCO (Mal-Sulfo-DBCO) for the conjugation of azide-modified biomolecules. This technology is pivotal for the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other advanced biotherapeutics. The protocols outlined below detail the copper-free click chemistry reaction, also known as the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction that enables the specific and efficient covalent labeling of biomolecules in complex biological environments.[1][2][3][]
Introduction to this compound and SPAAC Chemistry
This compound is a heterobifunctional crosslinker containing a maleimide group and a sulfonylated dibenzocyclooctyne (DBCO) moiety.[5] The maleimide group reacts specifically with free sulfhydryl (thiol) groups, commonly found on cysteine residues within proteins and peptides. The DBCO group is a strained alkyne that reacts with high efficiency and specificity with azide-functionalized molecules through the SPAAC mechanism.[3][][6] This reaction is termed "copper-free click chemistry" because it does not require the cytotoxic copper(I) catalyst used in the classical Click Chemistry reaction.[3][][7] The sulfonate group enhances the water solubility of the reagent.
The key advantages of the this compound and SPAAC reaction include:
-
Bioorthogonality: The DBCO and azide groups are abiotic and do not react with other functional groups typically found in biological systems, ensuring high specificity.[2][][7]
-
High Efficiency: The reaction proceeds rapidly under mild, physiological conditions (neutral pH, room temperature) and often results in near-quantitative yields.[6][7][8]
-
Stability: The resulting triazole linkage is highly stable.[7][9]
-
Biocompatibility: The absence of a copper catalyst makes this method suitable for use in living cells and in vivo applications.[][8]
Experimental Protocols
This section provides detailed protocols for a two-step conjugation process: first, the modification of a biomolecule (e.g., an antibody) with this compound, and second, the subsequent reaction with an azide-modified molecule.
2.1. Protocol 1: Functionalization of a Thiol-Containing Biomolecule with this compound
This protocol describes the reaction of this compound with a biomolecule containing free sulfhydryl groups, such as a reduced antibody or a cysteine-containing peptide.
Materials:
-
Thiol-containing biomolecule (e.g., reduced antibody, protein, or peptide) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 6.5-7.5).
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF)
-
Reaction Buffer: Amine-free buffer such as PBS, HEPES, or Borate buffer at pH 6.5-7.5.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M N-acetylcysteine)
-
Purification column (e.g., desalting column, size-exclusion chromatography)
Procedure:
-
Biomolecule Preparation:
-
If the biomolecule does not have free thiols, they can be introduced by reducing disulfide bonds (e.g., using DTT or TCEP for antibodies) or by reacting primary amines with a thiolating reagent (e.g., Traut's reagent).
-
Ensure the biomolecule is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[8] Buffers containing thiols (like DTT) must be removed before adding the maleimide reagent.
-
-
This compound Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the biomolecule solution.[10] The final concentration of the organic solvent should be kept below 20% to prevent protein precipitation.[2][3]
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.[7][10]
-
-
Quenching (Optional but Recommended):
-
To stop the reaction, add a quenching solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.[7] This will react with any excess this compound.
-
-
Purification:
-
Characterization and Storage:
-
Determine the concentration of the DBCO-functionalized biomolecule. The DBCO group has a characteristic UV absorbance at approximately 310 nm which can be used to monitor the reaction.[8]
-
The DBCO-functionalized biomolecule can be stored at 4°C for immediate use or at -20°C for longer-term storage. Note that the DBCO group can lose reactivity over time.[9]
-
2.2. Protocol 2: SPAAC Reaction of DBCO-Functionalized Biomolecule with an Azide-Modified Molecule
This protocol details the copper-free click chemistry reaction between the DBCO-functionalized biomolecule and a molecule containing an azide group.
Materials:
-
DBCO-functionalized biomolecule (from Protocol 1)
-
Azide-modified molecule (e.g., drug-linker, fluorescent dye, biotin)
-
Reaction Buffer: Azide-free buffer such as PBS, pH 7.4.
-
Purification column (e.g., size-exclusion chromatography, HPLC)
Procedure:
-
Preparation of Azide-Functionalized Molecule:
-
Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO) to a stock concentration of 10-20 mM.[2]
-
-
SPAAC Reaction:
-
Add a 2-4 fold molar excess of the azide-functionalized molecule to the DBCO-functionalized biomolecule.[2][9]
-
The final concentration of any organic solvent should ideally be kept below 20%.[2]
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[2][7] For sensitive biomolecules, incubation at 4°C is recommended.[2] Longer incubation times (up to 48 hours) may be necessary for challenging reactions.[2]
-
-
Purification:
-
Characterization:
-
Analyze the final conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm conjugation and determine the drug-to-antibody ratio (DAR) if applicable. HIC-HPLC is particularly useful for resolving species with different DARs.[2]
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for the this compound conjugation protocols.
Table 1: Reaction Conditions for Biomolecule Functionalization with this compound
| Parameter | Recommended Range | Notes |
| Biomolecule Concentration | 1 - 10 mg/mL[8] | Higher concentrations can improve reaction efficiency. |
| This compound Molar Excess | 10 - 20 fold[10] | The optimal ratio may need to be determined empirically. |
| Reaction Buffer pH | 6.5 - 7.5[7] | Maleimide reactivity is optimal in this pH range. |
| Incubation Time | 1 - 2 hours (RT) or 2 - 4 hours (4°C)[7][10] | Can be extended to optimize labeling. |
| Temperature | Room Temperature (20-25°C) or 4°C[7] | 4°C is preferred for long incubations to maintain protein stability. |
| Organic Solvent (max) | < 20%[2][3] | To avoid biomolecule precipitation. |
Table 2: Reaction Conditions for SPAAC Conjugation
| Parameter | Recommended Range | Notes |
| Azide Molar Excess | 2 - 4 fold[2][9] | Higher excess can drive the reaction to completion. |
| Incubation Time | 4 - 12 hours (RT) or overnight (4°C)[2][7] | Can be extended up to 48 hours for challenging reactions.[2] |
| Temperature | Room Temperature (20-25°C) or 4°C[2] | 4°C is recommended for sensitive biomolecules.[2] |
| Reaction Buffer | Azide-free (e.g., PBS, pH 7.4) | Sodium azide in the buffer will react with the DBCO group.[9] |
| Labeling Efficiency | Typically >95% for the initial HaloTag-ligand reaction example[2] | Overall conjugation yield will depend on both reaction steps. |
Visualizations
Diagram 1: Reaction Mechanism of this compound with a Thiol and Subsequent SPAAC
Caption: Reaction scheme of this compound conjugation.
Diagram 2: Experimental Workflow for Biomolecule Conjugation
Caption: Workflow for this compound conjugation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. Sulfo DBCO-Maleimide, 2028281-86-7 | BroadPharm [broadpharm.com]
- 6. DBCO-Mal - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. interchim.fr [interchim.fr]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates Using Mal-Sulfo-DBCO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis, purification, and characterization of antibody-drug conjugates (ADCs) using the heterobifunctional linker, Mal-Sulfo-DBCO. This linker facilitates a two-step conjugation strategy, enabling the attachment of a payload to an antibody via maleimide-thiol chemistry and strain-promoted alkyne-azide cycloaddition (SPAAC).
Introduction
Antibody-drug conjugates are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker connecting the antibody and the drug is a critical component that influences the stability, efficacy, and safety of the ADC.[1] this compound is a cleavable ADC linker that contains a maleimide group and a dibenzocyclooctyne (DBCO) group.[2]
The synthesis strategy involves two key steps:
-
Antibody Modification and Maleimide Conjugation: The interchain disulfide bonds of the antibody are first reduced to generate free thiol groups. The maleimide moiety of this compound then reacts with these thiols to form a stable thioether bond.[3][4]
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group on the antibody-linker conjugate reacts with an azide-functionalized drug payload via copper-free click chemistry to form a stable triazole linkage.[5][] This bioorthogonal reaction is highly efficient and proceeds under mild conditions, making it suitable for complex biomolecules.[7][8]
Experimental Workflow
The overall workflow for the synthesis and characterization of an ADC using this compound is depicted below.
Caption: Experimental workflow for ADC synthesis and characterization.
Materials and Reagents
-
Monoclonal antibody (mAb)
-
This compound
-
Azide-functionalized cytotoxic payload
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sephadex G-25 desalting column or equivalent size-exclusion chromatography (SEC) system[9]
-
Hydrophobic Interaction Chromatography (HIC) column
-
UV/Vis Spectrophotometer
Experimental Protocols
Antibody Reduction
This protocol aims to reduce the interchain disulfide bonds of the antibody to generate free thiol groups for conjugation. The number of available thiols can be controlled by adjusting the molar excess of the reducing agent.[10][11]
-
Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 1-10 mg/mL.[4]
-
Prepare a fresh stock solution of DTT or TCEP in water.
-
Add the reducing agent to the antibody solution. A 10-fold molar excess of TCEP is a common starting point.[12] For DTT, a concentration of 1-10 mM can be used.[13]
-
Incubate the reaction mixture at 37°C for 30-60 minutes.[14][15]
-
Immediately proceed to the maleimide conjugation step or purify the reduced antibody using a desalting column equilibrated with degassed PBS to remove the excess reducing agent.
Maleimide Conjugation of this compound to the Antibody
This step involves the reaction of the maleimide group of this compound with the generated free thiols on the antibody.
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Add the this compound solution to the reduced antibody solution. A 10-20 fold molar excess of the maleimide reagent over the antibody is recommended as a starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[3][16]
-
Remove the excess, unreacted this compound using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.[9]
SPAAC Reaction with Azide-Payload
This protocol describes the copper-free click chemistry reaction between the DBCO-functionalized antibody and the azide-containing payload.
-
Prepare a stock solution of the azide-functionalized payload in an appropriate solvent (e.g., DMSO).
-
Add the azide-payload solution to the DBCO-functionalized antibody solution. A 2-4 fold molar excess of the azide-payload over the antibody is a typical starting point.[8]
-
Incubate the reaction mixture overnight at 4°C.[7] The reaction can also be performed at room temperature for 2-4 hours.[8]
-
The reaction progress can be monitored by observing the decrease in the DBCO absorbance at approximately 310 nm.[7]
Purification of the Antibody-Drug Conjugate
Purification is essential to remove any unreacted payload, linker, and potential aggregates. Size-exclusion chromatography (SEC) is a common method for this purpose.[9][17]
-
Equilibrate an appropriate SEC column with PBS, pH 7.4.
-
Load the reaction mixture from the SPAAC reaction onto the SEC column.
-
Elute the ADC with PBS and collect the fractions corresponding to the monomeric antibody conjugate. The first major peak typically represents the ADC.
-
Pool the fractions containing the purified ADC.
Characterization of the Antibody-Drug Conjugate
Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy
The average number of drug molecules conjugated to each antibody (DAR) can be determined using UV/Vis spectroscopy, provided the drug and antibody have distinct absorbance maxima.[18][][20][21]
-
Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the absorbance maximum of the drug payload.
-
Calculate the concentration of the antibody and the drug using the Beer-Lambert law and their respective extinction coefficients.
-
The average DAR is calculated as the molar ratio of the drug to the antibody.
Table 1: Example Parameters for DAR Calculation by UV/Vis Spectroscopy
| Parameter | Symbol | Value |
| Molar Extinction Coefficient of Antibody at 280 nm | εAb,280 | User-defined |
| Molar Extinction Coefficient of Drug at 280 nm | εDrug,280 | User-defined |
| Molar Extinction Coefficient of Antibody at λmax of Drug | εAb,λmax | User-defined |
| Molar Extinction Coefficient of Drug at λmax of Drug | εDrug,λmax | User-defined |
| Absorbance of ADC at 280 nm | A280 | Measured |
| Absorbance of ADC at λmax of Drug | Aλmax | Measured |
Analysis of Drug Load Distribution by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique to separate ADC species with different numbers of conjugated drugs, providing information on the drug load distribution.[22][23][24][25] ADCs with higher drug loads are more hydrophobic and will have longer retention times on the HIC column.
-
Equilibrate a HIC column with a high-salt buffer (e.g., PBS with 1.5 M ammonium sulfate).
-
Inject the purified ADC onto the column.
-
Elute the ADC species using a decreasing salt gradient.
-
The chromatogram will show peaks corresponding to ADCs with different DAR values (e.g., DAR0, DAR2, DAR4, etc.).
-
The weighted average DAR can be calculated from the peak areas of the different species.
Table 2: Illustrative HIC Data for an ADC Synthesized via Cysteine Linkage
| ADC Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 5.2 | 5 |
| DAR 2 | 8.7 | 25 |
| DAR 4 | 11.5 | 50 |
| DAR 6 | 13.8 | 15 |
| DAR 8 | 15.6 | 5 |
| Weighted Average DAR | 4.0 |
Logical Relationship of ADC Components
The successful synthesis of a functional ADC relies on the precise interplay between the antibody, linker, and payload.
Caption: Interdependence of ADC components for optimal function.
Stability and Cleavage
The this compound linker is designed to be stable in circulation.[26] While the thioether and triazole linkages are highly stable, the "Sulfo" component may refer to a sulfonated moiety that could be part of a cleavable element, such as a peptide sequence sensitive to lysosomal proteases or a disulfide bond that can be cleaved in the reducing environment of the cell.[26][27][28] The specific cleavage mechanism will depend on the full structure of the linker, which should be confirmed with the supplier. The stability of the DBCO group itself can be influenced by the intracellular environment.[29]
Conclusion
The use of the this compound linker provides a robust and versatile method for the synthesis of antibody-drug conjugates. The two-step approach, combining well-established maleimide chemistry with the efficiency and bioorthogonality of SPAAC, allows for the controlled conjugation of azide-modified payloads to antibodies. The detailed protocols and characterization methods outlined in these application notes provide a comprehensive guide for researchers in the field of ADC development.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biotium.com [biotium.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. broadpharm.com [broadpharm.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Protocol for Purification, Optional Reduction, and SEC-MS Analysis of a Monoclonal Antibody [sigmaaldrich.com]
- 15. Reduction-Alkylation Strategies for the Modification of Specific Monoclonal Antibody Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. interchim.fr [interchim.fr]
- 17. agilent.com [agilent.com]
- 18. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pharmiweb.com [pharmiweb.com]
- 21. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 22. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 23. waters.com [waters.com]
- 24. agilent.com [agilent.com]
- 25. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 26. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 27. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 28. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 29. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Mal-Sulfo-DBCO in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the use of Maleimide-Sulfo-Dibenzocyclooctyne (Mal-Sulfo-DBCO), a heterobifunctional, water-soluble crosslinker. This compound is a valuable tool in bioconjugation, enabling the covalent linkage of thiol-containing molecules to azide-modified molecules through a two-step process involving a thiol-maleimide reaction and a strain-promoted alkyne-azide cycloaddition (SPAAC). These application notes detail the properties of this compound, buffer preparation, and step-by-step protocols for bioconjugation, along with data on reaction kinetics and efficiency to assist researchers in optimizing their experimental workflows.
Introduction
This compound is a key reagent in the field of bioconjugation and drug development, particularly in the construction of antibody-drug conjugates (ADCs) and other targeted therapeutic and diagnostic agents.[1] Its structure incorporates three key functional elements:
-
A Maleimide group , which reacts specifically with sulfhydryl (thiol) groups on molecules such as cysteine residues in proteins and peptides. This reaction is most efficient and specific at a pH range of 6.5-7.5.[2]
-
A Dibenzocyclooctyne (DBCO) group , a strained alkyne that undergoes a highly efficient and bioorthogonal "click chemistry" reaction with azide-containing molecules. This Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is copper-free, making it suitable for applications in living systems.[3][4]
-
A Sulfonate (Sulfo) group , which imparts high water solubility to the molecule, allowing for conjugation reactions to be performed in aqueous buffers without the need for organic co-solvents that could potentially denature sensitive biomolecules.[5][6]
The strategic combination of these functionalities allows for a controlled, sequential conjugation of two different molecules, making this compound a versatile tool for researchers.
Product Information
| Property | Value | Reference |
| Chemical Name | Maleimide-Sulfo-Dibenzocyclooctyne | [7] |
| CAS Number | 2028281-86-7 | [5][7] |
| Molecular Formula | C₂₈H₂₆N₄O₈S | [5][7] |
| Molecular Weight | 578.6 g/mol | [5][7] |
| Solubility | Water, DMSO, DMF | [6][8] |
| Storage | Store at -20°C, desiccated and protected from light. | [5] |
Experimental Protocols
This section provides detailed protocols for a typical two-step conjugation process using this compound. The first protocol describes the reaction of this compound with a thiol-containing protein. The second protocol details the subsequent "click" reaction of the DBCO-modified protein with an azide-containing molecule.
Diagram of the Two-Step Conjugation Workflow
Caption: General workflow for bioconjugation using this compound.
Protocol 1: Conjugation of this compound to a Thiol-Containing Protein
Objective: To attach the DBCO moiety to a protein via the reaction of the maleimide group of this compound with a free thiol group on the protein.
Materials:
-
Thiol-containing protein (e.g., antibody with reduced cysteines, or a protein with a C-terminal cysteine tag)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds (if necessary)
-
Desalting columns (e.g., PD-10)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) for stock solution (optional, as this compound is water-soluble)
Procedure:
-
Protein Preparation (with Disulfide Reduction if necessary):
-
If your protein contains disulfide bonds that need to be reduced to generate free thiols, dissolve the protein in a degassed buffer (e.g., PBS).
-
Add a 10-100 fold molar excess of TCEP.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess TCEP using a desalting column, exchanging the buffer to the desired reaction buffer (e.g., 10 mM HEPES, pH 7.0 or PBS, pH 7.2).
-
-
Preparation of this compound Stock Solution:
-
This compound is water-soluble. Prepare a fresh stock solution (e.g., 10 mM) in degassed reaction buffer immediately before use to minimize hydrolysis of the maleimide group.
-
-
Conjugation Reaction:
-
To the prepared protein solution, add the this compound stock solution to achieve a 5 to 20-fold molar excess of the reagent over the protein. The optimal ratio should be determined empirically for each specific protein.[10]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Longer incubation times at lower temperatures are recommended for sensitive proteins.
-
Protect the reaction from light if working with light-sensitive molecules.
-
-
Purification of the DBCO-activated Protein:
-
Remove excess, unreacted this compound using a desalting column or dialysis, exchanging the buffer to a suitable buffer for the next step and storage (e.g., PBS, pH 7.4).
-
Protocol 2: SPAAC Reaction of DBCO-activated Protein with an Azide-Containing Molecule
Objective: To conjugate the DBCO-activated protein to a molecule containing an azide group via a copper-free click reaction.
Materials:
-
DBCO-activated protein from Protocol 1
-
Azide-containing molecule (e.g., azide-modified drug, fluorescent probe, or biotin)
-
Aqueous buffer (e.g., PBS, pH 7.4)
Procedure:
-
Preparation of Azide-Containing Molecule Stock Solution:
-
Dissolve the azide-containing molecule in a compatible solvent (e.g., water, DMSO, or DMF) to prepare a concentrated stock solution.
-
-
SPAAC "Click" Reaction:
-
To the solution of the DBCO-activated protein, add the azide-containing molecule stock solution. A 1.5 to 5-fold molar excess of the azide molecule over the DBCO-activated protein is a good starting point.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. Reactions can also be performed at 37°C to increase the reaction rate.[2]
-
The reaction progress can be monitored by analyzing the decrease in the DBCO absorbance at approximately 309 nm.[4]
-
-
Purification of the Final Conjugate:
-
Purify the final conjugate from unreacted azide-containing molecule and any side products using an appropriate method such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or high-performance liquid chromatography (HPLC).
-
Data Presentation
Table 1: Thiol-Maleimide Conjugation Efficiency
This table summarizes the effect of reactant molar ratio and reaction time on the efficiency of the maleimide-thiol conjugation.
| Maleimide:Thiol Molar Ratio | Target Molecule | Reaction Time | Temperature | Buffer | Conjugation Efficiency (%) | Reference |
| 2:1 | cRGDfK peptide | 30 min | Room Temp. | 10 mM HEPES, pH 7.0 | 84 ± 4 | [9][10] |
| 5:1 | 11A4 nanobody | 2 hours | Room Temp. | PBS, pH 7.4 | 58 ± 12 | [9][10] |
Table 2: SPAAC Reaction Kinetics of Sulfo-DBCO with Azides
This table presents the second-order rate constants for the reaction of Sulfo-DBCO-amine with different azides in various buffers at different pH values and temperatures. This data can be used to estimate reaction times and optimize conditions.
| Azide | Buffer | pH | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| 1-azido-1-deoxy-β-D-glucopyranoside | PBS | 7 | 25 | 0.85 | [2][11] |
| 1-azido-1-deoxy-β-D-glucopyranoside | HEPES | 7 | 25 | 1.22 | [2][11] |
| 1-azido-1-deoxy-β-D-glucopyranoside | Borate | 8 | 25 | 1.15 | [2][11] |
| 1-azido-1-deoxy-β-D-glucopyranoside | Borate | 9 | 25 | 1.48 | [2][11] |
| 3-azido-L-alanine | PBS | 7 | 25 | 0.32 | [2][11] |
| 3-azido-L-alanine | HEPES | 7 | 25 | 0.55 | [2][11] |
| 3-azido-L-alanine | Borate | 8 | 25 | 0.50 | [2][11] |
| 3-azido-L-alanine | Borate | 9 | 25 | 0.69 | [2][11] |
| 1-azido-1-deoxy-β-D-glucopyranoside | PBS | 7 | 37 | 1.63 | [2][11] |
| 3-azido-L-alanine | PBS | 7 | 37 | 0.61 | [2][11] |
Key Considerations and Troubleshooting
-
Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5. Always prepare fresh solutions of this compound and work within the recommended pH range of 6.5-7.5 for the thiol-maleimide reaction.[2]
-
Buffer Selection: Avoid buffers containing primary amines (e.g., Tris) for the thiol-maleimide reaction, as they can compete with the thiol reaction at higher pH. For the SPAAC reaction, avoid buffers containing sodium azide, as it will react with the DBCO group.[4][12]
-
Thiol Oxidation: Ensure that the thiol groups on your protein are in a reduced state. The use of a mild reducing agent like TCEP is recommended. Degassing buffers can also help prevent re-oxidation.
-
Solubility: While this compound is water-soluble, if your target protein or azide-containing molecule has limited aqueous solubility, the use of a small percentage of an organic co-solvent (e.g., <10% DMSO) may be necessary. However, be mindful of its potential effects on protein stability.[12]
-
Reaction Monitoring: The progress of the SPAAC reaction can be conveniently monitored by UV-Vis spectroscopy by observing the decrease in absorbance of the DBCO group at around 309 nm.[4]
Visualization of Reaction Mechanisms
Diagram of the Thiol-Maleimide Reaction
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
References
- 1. researchgate.net [researchgate.net]
- 2. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. vectorlabs.com [vectorlabs.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. Sulfo DBCO-Maleimide, 2028281-86-7 | BroadPharm [broadpharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. precisepeg.com [precisepeg.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. interchim.fr [interchim.fr]
Application Notes and Protocols for Site-Specific Protein Modification using Mal-Sulfo-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a critical tool in modern biochemical research and drug development, enabling the precise attachment of functional moieties such as fluorescent dyes, polyethylene glycol (PEG), drug molecules, and affinity tags to proteins of interest. Mal-Sulfo-DBCO is a heterobifunctional crosslinker designed for the highly specific and efficient two-step labeling of proteins. This reagent incorporates a maleimide group for covalent attachment to sulfhydryl groups (e.g., from cysteine residues) and a sulfonate group on the dibenzocyclooctyne (DBCO) moiety to enhance water solubility. The DBCO group facilitates a highly specific and bioorthogonal, copper-free "click" reaction with azide-functionalized molecules. This two-step "tag-and-modify" strategy offers exceptional control over the location of the modification and the nature of the appended molecule.[1][2]
The key advantages of using this compound include its excellent biocompatibility, high chemoselectivity, and the ability to perform conjugations under mild, physiological conditions without the need for a toxic copper catalyst.[1][2] The strain-promoted alkyne-azide cycloaddition (SPAAC) between DBCO and an azide is a rapid and efficient reaction, leading to the formation of a stable triazole linkage.[2][3][4]
Principle of the Method
The site-specific modification of a protein using this compound follows a two-step process:
-
Cysteine-Specific Labeling: An accessible cysteine residue on the target protein, either naturally occurring or introduced via site-directed mutagenesis, is covalently labeled with this compound. The maleimide group of the crosslinker reacts specifically with the thiol group of the cysteine, forming a stable thioether bond and attaching the DBCO moiety to the protein.
-
Bioorthogonal "Click" Reaction: The DBCO-functionalized protein is then reacted with a molecule of interest that has been pre-functionalized with an azide group. The strain-promoted alkyne-azide cycloaddition (SPAAC) reaction occurs rapidly and specifically between the DBCO on the protein and the azide on the molecule, forming a stable triazole linkage. This reaction is bioorthogonal, meaning it does not interfere with native biological functional groups.[2]
Applications
The versatility of this compound enables a wide range of applications in research and drug development:
-
Fluorescent Labeling: Site-specific attachment of fluorescent dyes for imaging and tracking proteins in living cells and organisms.[3]
-
Antibody-Drug Conjugates (ADCs): Covalent attachment of cytotoxic drugs to antibodies for targeted cancer therapy.
-
PEGylation: Modification of therapeutic proteins with polyethylene glycol (PEG) to improve their pharmacokinetic properties.
-
Surface Immobilization: Attachment of proteins to surfaces for the development of biosensors and microarrays.
-
Protein-Protein Conjugation: Creating well-defined protein-protein conjugates for various applications.[5]
Experimental Protocols
Protocol 1: Labeling of a Cysteine-Containing Protein with this compound
This protocol describes the first step of labeling a protein with an accessible cysteine residue with this compound.
Materials:
-
Cysteine-containing protein of interest in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4). Avoid buffers containing thiols.
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Spin desalting columns or other protein purification systems (e.g., dialysis)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or a thiol-containing compound like β-mercaptoethanol or dithiothreitol)
Procedure:
-
Protein Preparation: Ensure the protein sample is in an appropriate buffer at a concentration of 0.5–5 mg/mL.[5] If the protein has intramolecular disulfide bonds that need to be reduced to expose a free cysteine, treat the protein with a reducing agent like DTT or TCEP and subsequently remove the reducing agent using a desalting column.
-
Prepare this compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[6]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein sample.[7] The final concentration of DMSO or DMF in the reaction mixture should be kept low (ideally below 20%) to avoid protein denaturation.[2][6]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature or for 2 hours at 4°C with gentle mixing.[4] Optimal incubation times may need to be determined empirically for each specific protein.
-
Quenching (Optional): To stop the reaction, a quenching solution can be added to react with the excess this compound. For example, add a thiol-containing reagent to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.[4]
-
Purification: Remove the unreacted this compound and the quenching reagent using a spin desalting column, dialysis, or size-exclusion chromatography.[4][8] The purified DBCO-labeled protein is now ready for the subsequent click reaction.
-
Quantification of Labeling (Optional): The degree of DBCO incorporation can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 309 nm (for the DBCO group).[5]
Protocol 2: Copper-Free Click Reaction of DBCO-Labeled Protein with an Azide-Functionalized Molecule
This protocol describes the second step, the bioorthogonal reaction between the DBCO-labeled protein and an azide-containing molecule.
Materials:
-
Purified DBCO-labeled protein (from Protocol 1)
-
Azide-functionalized molecule of interest (e.g., fluorescent dye, biotin, drug molecule)
-
Reaction Buffer: PBS, pH 7.4 or other suitable amine-free and azide-free buffer.[4]
Procedure:
-
Prepare Reaction Mixture: In a suitable reaction tube, combine the purified DBCO-labeled protein with the azide-functionalized molecule. It is recommended to use a 1.5 to 3-fold molar excess of the azide-containing molecule over the DBCO-labeled protein.[4]
-
Incubation: Incubate the reaction mixture. Typical reaction times are less than 12 hours, but longer incubation can improve efficiency.[4] Reactions can be performed at temperatures ranging from 4°C to 37°C.[9] For sensitive proteins, overnight incubation at 4°C is recommended.[9]
-
Purification: After the incubation is complete, the final conjugate may need to be purified to remove the excess unreacted azide-functionalized molecule. The purification method will depend on the properties of the conjugate and the excess reagent (e.g., dialysis, size-exclusion chromatography, or affinity chromatography).
-
Characterization: The final conjugate can be characterized by various methods such as SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and retention of protein activity.
Quantitative Data
The efficiency of the labeling and conjugation reactions can be influenced by several factors including the molar ratio of reactants, reaction time, temperature, and pH. The following tables summarize typical reaction parameters and expected outcomes.
Table 1: this compound Labeling Reaction Parameters
| Parameter | Recommended Range | Notes |
| Molar Excess of this compound | 10-20 fold | Higher excess may be needed for less reactive cysteines.[7] |
| Protein Concentration | 0.5–5 mg/mL | Higher concentrations can improve reaction efficiency.[5] |
| Reaction Temperature | 4°C or Room Temperature | 4°C is preferred for sensitive proteins.[4] |
| Reaction Time | 1-2 hours | Longer times may be required for lower concentrations or temperatures.[4] |
| pH | 6.5-7.5 | Optimal for maleimide-thiol reaction. |
Table 2: Copper-Free Click Reaction (SPAAC) Parameters
| Parameter | Recommended Range | Notes |
| Molar Excess of Azide-Molecule | 1.5-3 fold | Can be adjusted based on the value and availability of the reactants.[4] |
| Reaction Temperature | 4°C to 37°C | Higher temperatures increase the reaction rate.[9] |
| Reaction Time | 2-24 hours | Longer incubation can lead to higher yields.[9] |
| pH | 7.0-9.0 | Higher pH can accelerate the SPAAC reaction.[9] |
Table 3: Reported Labeling and Conjugation Efficiencies
| Protein System | Labeling Efficiency (DBCO) | Conjugation Efficiency (Click) | Reference |
| MBP-Cys | ~80% conversion after 4 hours at 4°C | >70% labeling with 5-fold molar excess of MBP-DBCO | [8] |
| Antibody Functionalization | High yield with 5-10 fold molar excess of DBCO-NHS ester | Precipitation observed at higher molar ratios | [10][11] |
Visualizations
Below are diagrams illustrating the key processes involved in site-specific protein modification using this compound.
References
- 1. DBCO-Mal - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. benchchem.com [benchchem.com]
- 3. DBCO Linkers | Conju-Probe | Enable Bioconjugation [conju-probe.com]
- 4. interchim.fr [interchim.fr]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. Site-specific labeling of proteins for electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Stable Thioether Bonds with Mal-Sulfo-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-Sulfo-DBCO is a water-soluble, heterobifunctional crosslinker designed for a two-step bioconjugation strategy. It facilitates the creation of stable thioether bonds with thiol-containing molecules, such as cysteine residues in antibodies or proteins, and subsequently allows for copper-free click chemistry via its dibenzocyclooctyne (DBCO) group. The maleimide moiety reacts specifically with sulfhydryl groups at a neutral pH to form the thioether linkage.[1] The DBCO group enables highly efficient and bioorthogonal conjugation to azide-modified molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[] The integrated sulfonate group enhances the water solubility of the reagent, minimizing the need for organic co-solvents and reducing the risk of protein aggregation during conjugation.
This reagent is particularly valuable in the development of complex bioconjugates, such as antibody-drug conjugates (ADCs), where a stable linkage between the antibody and the payload is critical for efficacy and safety.[1][3] The stability of the maleimide-thiol adduct can be a concern due to the potential for retro-Michael reactions, especially in the presence of other thiols like glutathione in plasma.[4] However, strategies such as inducing hydrolysis of the succinimide ring post-conjugation can significantly enhance the long-term stability of the thioether bond.[5][6]
These application notes provide a detailed protocol for the use of this compound in the preparation of an antibody-drug conjugate, along with expected quantitative data and troubleshooting guidelines.
Reaction Schematics and Workflow
The overall process involves a two-step conjugation. First, the maleimide group of this compound reacts with a free thiol on a biomolecule (e.g., a reduced antibody) to form a stable thioether bond. In the second step, the DBCO-functionalized biomolecule is conjugated to an azide-containing payload via a copper-free click reaction.
References
Application Notes and Protocols: Mal-Sulfo-DBCO Conjugation to Cysteine Residues in Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific modification of peptides is a cornerstone of modern drug development, diagnostics, and proteomics research. Mal-Sulfo-DBCO is a heterobifunctional crosslinker that facilitates the precise conjugation of peptides containing cysteine residues to other molecules of interest. This crosslinker incorporates two key reactive groups: a maleimide group that selectively reacts with sulfhydryl (thiol) groups of cysteine residues, and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][] This dual functionality allows for a two-step conjugation strategy, enabling the creation of complex bioconjugates with high efficiency and specificity.[3]
The maleimide-thiol conjugation proceeds via a Michael addition reaction, forming a stable thioether bond under mild pH conditions, typically between 6.5 and 7.5.[3][4] This reaction is rapid and highly selective for thiols, minimizing off-target reactions with other amino acid residues.[4][5] Following the initial conjugation of the peptide to the this compound linker, the exposed DBCO group can then be reacted with an azide-containing molecule in a bioorthogonal manner.[][] The "Sulfo" group in the linker enhances its water solubility, which is advantageous when working with biological molecules in aqueous buffers.[7][8][9]
These application notes provide a detailed protocol for the conjugation of this compound to cysteine-containing peptides and subsequent purification and characterization of the conjugate.
Key Features of this compound Conjugation
-
High Selectivity: The maleimide group exhibits high reactivity towards the sulfhydryl group of cysteine residues within a specific pH range, ensuring site-specific modification.[3][5]
-
Bioorthogonal Reactivity: The DBCO group allows for a highly specific and efficient copper-free click reaction with azide-modified molecules, which does not interfere with biological systems.[]
-
Enhanced Solubility: The presence of a sulfonate group improves the water solubility of the linker, facilitating reactions in aqueous environments.[7][9]
-
Mild Reaction Conditions: The conjugation reactions proceed efficiently at or near physiological pH and temperature, preserving the integrity of the peptide.[3][10]
Experimental Protocols
Materials
-
Cysteine-containing peptide
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Purification columns (e.g., size-exclusion or reversed-phase HPLC)
-
Analytical instruments (e.g., Mass Spectrometer, HPLC)
Protocol 1: Conjugation of this compound to a Cysteine-Containing Peptide
This protocol outlines the steps for the initial reaction between the maleimide group of this compound and the thiol group of a cysteine residue in a peptide.
-
Peptide Preparation:
-
Dissolve the cysteine-containing peptide in a degassed conjugation buffer (e.g., PBS, pH 7.2-7.4) to a final concentration of 1-5 mg/mL.[10]
-
If the peptide contains disulfide bonds, reduction is necessary. Add a 10-20 fold molar excess of TCEP to the peptide solution and incubate for 30-60 minutes at room temperature.[5][10] Note: Avoid using DTT as it needs to be removed before adding the maleimide reagent.
-
-
This compound Solution Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-20 mM.[11]
-
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the this compound solution to the prepared peptide solution.[10] The optimal molar ratio may need to be determined empirically for each specific peptide.[12][13]
-
Gently mix the reaction solution and incubate at room temperature for 1-2 hours or at 4°C overnight, protected from light.[10][11]
-
-
Quenching the Reaction:
-
To stop the reaction and consume any unreacted this compound, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10-50 mM.[14]
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Peptide-DBCO Conjugate:
-
Remove the excess reagents and byproducts by size-exclusion chromatography (e.g., desalting column) or reversed-phase HPLC.
-
Monitor the purification process by absorbance at 280 nm (for the peptide) and/or by mass spectrometry to identify the fractions containing the desired conjugate.
-
Protocol 2: Characterization of the Peptide-DBCO Conjugate
Confirmation of successful conjugation and assessment of purity are critical next steps.
-
Mass Spectrometry:
-
Analyze the purified conjugate using MALDI-TOF or LC-MS to confirm the expected mass increase corresponding to the addition of the this compound linker.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Use analytical reversed-phase HPLC to assess the purity of the conjugate. The conjugated peptide should have a different retention time compared to the unconjugated peptide.
-
Data Presentation
The efficiency of the conjugation reaction can be influenced by several factors, including the molar ratio of reactants, reaction time, and pH. The following table summarizes typical conjugation efficiencies observed under different conditions.
| Peptide | Maleimide:Peptide Molar Ratio | Reaction Time (hours) | pH | Conjugation Efficiency (%) | Reference |
| cRGDfK | 2:1 | 0.5 | 7.0 | 84 ± 4 | [12][13] |
| 11A4 Nanobody | 5:1 | 2 | 7.4 | 58 ± 12 | [12][13] |
Stability Considerations
The stability of the maleimide-thiol linkage is an important factor, particularly for in vivo applications. The formed thiosuccinimide ring can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione.[15][16][17] Additionally, the succinimide ring can be hydrolyzed, which can prevent the retro-Michael reaction but may introduce structural heterogeneity.[16][18] The stability is influenced by the local chemical environment and the pKa of the cysteine thiol.[19] Strategies to improve stability include using next-generation maleimides or controlling the pH during and after conjugation.[16][18]
Visualizing the Workflow and Reaction
Conclusion
The use of this compound provides a robust and efficient method for the site-specific modification of cysteine-containing peptides. The protocols and data presented here offer a comprehensive guide for researchers to successfully implement this valuable bioconjugation technique. Careful optimization of reaction conditions and thorough characterization of the resulting conjugates are essential for achieving desired outcomes in downstream applications, from basic research to the development of novel therapeutics and diagnostics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sulfo DBCO-amine, 2028284-70-8 | BroadPharm [broadpharm.com]
- 9. Sulfo DBCO-Maleimide, 2028281-86-7 | BroadPharm [broadpharm.com]
- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 12. researchgate.net [researchgate.net]
- 13. dspace.library.uu.nl [dspace.library.uu.nl]
- 14. interchim.fr [interchim.fr]
- 15. d-nb.info [d-nb.info]
- 16. benchchem.com [benchchem.com]
- 17. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creativepegworks.com [creativepegworks.com]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for SPAAC Reactions with Mal-Sulfo-DBCO
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Mal-Sulfo-DBCO in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This compound is a heterobifunctional linker containing a maleimide group for conjugation to sulfhydryl groups (e.g., in proteins) and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry with azide-containing molecules.[1] This reagent is particularly valuable in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics.[2]
Introduction to SPAAC with this compound
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that occurs rapidly and specifically between a strained alkyne, such as DBCO, and an azide, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[3][4] This makes it an ideal conjugation method for biological applications, including in vivo studies.[3] The this compound linker allows for a two-step conjugation strategy: first, the maleimide group reacts with a free thiol on a biomolecule, and second, the DBCO group is available for a subsequent SPAAC reaction with an azide-modified molecule.[1]
Key Features of this compound in SPAAC Reactions:
-
Biocompatibility: The reaction is copper-free, avoiding cellular toxicity associated with copper catalysts.[3]
-
High Specificity: The DBCO group reacts exclusively with azides, preventing side reactions with other functional groups found in biological systems.[5]
-
Mild Reaction Conditions: SPAAC reactions proceed efficiently at physiological pH and temperature.[3]
-
Stability: The resulting triazole linkage is highly stable.[4]
-
Two-Step Orthogonal Conjugation: Allows for the sequential and controlled assembly of bioconjugates.
Data Presentation: Reaction Kinetics
| Alkyne | Azide | Buffer | pH | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES | 7 | 25 | 0.55 - 1.22 |
| Sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | PBS | 7 | 25 | 0.32 - 0.85 |
| Sulfo-DBCO-amine | 3-azido-L-alanine | HEPES | 7 | 25 | 0.55 - 1.22 |
| Sulfo-DBCO-amine | 3-azido-L-alanine | PBS | 7 | 25 | 0.32 - 0.85 |
| DBCO-PEG5-Herceptin | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES | 7 | 25/37 | 0.18 - 0.37 |
Note: The reaction rates are influenced by buffer type, with HEPES generally yielding higher rate constants than PBS.[2][6] Higher pH values also tend to increase reaction rates, except in HEPES buffer.[2] The presence of a PEG linker can enhance reaction rates by reducing steric hindrance.[2][6]
Experimental Protocols
Protocol 1: Conjugation of this compound to a Thiol-Containing Protein
This protocol describes the first step of the two-step conjugation process: the reaction of the maleimide group of this compound with a free sulfhydryl group on a protein.
Materials:
-
Thiol-containing protein (e.g., antibody, protein with engineered cysteine)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5. Avoid buffers containing primary amines (e.g., Tris) or thiols.
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M N-acetylcysteine or 2-mercaptoethanol)
-
Desalting column
Procedure:
-
Protein Preparation:
-
If the protein has disulfide bonds that need to be reduced to generate free thiols, incubate the protein with a reducing agent like DTT or TCEP. Note: TCEP is preferred as it does not need to be removed before the maleimide reaction. If DTT is used, it must be completely removed before adding the this compound.
-
Buffer exchange the protein into the Reaction Buffer to remove any reducing agents or other interfering substances.
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
This compound Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO or DMF in the reaction mixture should be kept below 20% to avoid protein denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 4 hours at 4°C with gentle mixing.
-
-
Quenching (Optional):
-
To quench any unreacted maleimide, add a quenching solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and quenching reagent by size-exclusion chromatography (e.g., a desalting column).
-
The resulting DBCO-functionalized protein is now ready for the SPAAC reaction.
-
Protocol 2: SPAAC Reaction of DBCO-Functionalized Protein with an Azide-Containing Molecule
This protocol describes the second step: the copper-free click reaction between the DBCO-functionalized protein and a molecule containing an azide group.
Materials:
-
DBCO-functionalized protein (from Protocol 1)
-
Azide-containing molecule (e.g., azide-modified drug, fluorescent probe, or biotin)
-
Reaction Buffer: PBS, pH 7.4. Crucially, ensure the buffer does not contain sodium azide , as it will react with the DBCO group.[5]
Procedure:
-
Reaction Setup:
-
Dissolve the azide-containing molecule in a compatible solvent (e.g., water, DMSO).
-
Add a 2- to 4-fold molar excess of the azide-containing molecule to the DBCO-functionalized protein in the Reaction Buffer.
-
-
Incubation:
-
Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.[7] Reaction times can be optimized based on the specific reactants and their concentrations. Reactions are generally more efficient at higher concentrations and temperatures (4-37°C).
-
-
Purification:
-
Purify the final conjugate to remove any unreacted azide-containing molecule using an appropriate method such as dialysis, size-exclusion chromatography, or affinity chromatography (depending on the nature of the conjugate).
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis
The following diagram illustrates the general workflow for synthesizing an ADC using this compound.
Caption: Workflow for ADC synthesis using this compound.
Logical Relationship in ADC Action
The following diagram illustrates the mechanism of action for an ADC created using this methodology.
References
- 1. researchgate.net [researchgate.net]
- 2. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. researchgate.net [researchgate.net]
- 6. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 7. interchim.fr [interchim.fr]
Application Notes and Protocols for Mal-Sulfo-DBCO in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-Sulfo-DBCO is a heterobifunctional crosslinker that is playing an increasingly pivotal role in the development of targeted drug delivery systems, most notably in the construction of Antibody-Drug Conjugates (ADCs). This linker possesses two key reactive moieties: a maleimide group and a sulfonyl-dibenzocyclooctyne (Sulfo-DBCO) group. The maleimide group allows for covalent attachment to thiol groups, such as those found in cysteine residues of proteins, while the Sulfo-DBCO group enables highly efficient and specific copper-free "click chemistry" reactions with azide-functionalized molecules.[1][2] This dual reactivity allows for the precise and stable conjugation of targeting moieties, like monoclonal antibodies, to potent cytotoxic payloads.
The incorporation of a Sulfo-DBCO group offers significant advantages for bioconjugation. The strain-promoted alkyne-azide cycloaddition (SPAAC) is a bioorthogonal reaction, meaning it proceeds with high efficiency under physiological conditions without interfering with native biological functional groups.[3][4] This specificity is crucial for creating well-defined and homogeneous ADCs with a controlled drug-to-antibody ratio (DAR), a critical quality attribute that influences both the efficacy and toxicity of the therapeutic.[5][6]
This document provides detailed application notes and experimental protocols for the use of this compound in the site-specific synthesis of a model ADC, Trastuzumab-vc-MMAE, targeting HER2-positive cancer cells.
Application: Site-Specific Synthesis of a Trastuzumab-MMAE ADC
This application note describes the synthesis of an ADC targeting the HER2 receptor, which is overexpressed in various cancers, including breast and gastric cancers.[7] The ADC is constructed using the anti-HER2 antibody Trastuzumab, a potent anti-tubulin agent monomethyl auristatin E (MMAE), and a this compound linker in conjunction with a cathepsin B-cleavable valine-citrulline (vc) linker.
The overall strategy involves two key steps:
-
Site-specific modification of the antibody: A thiol group is introduced at a specific site on the Trastuzumab antibody. This can be achieved through genetic engineering to introduce a cysteine residue or by reduction of native interchain disulfide bonds.
-
Two-step conjugation: The engineered thiol group on the antibody is first reacted with the maleimide moiety of this compound. Subsequently, an azide-functionalized drug-linker complex (Azide-vc-MMAE) is attached to the antibody via a copper-free click reaction with the DBCO group.
This site-specific conjugation approach leads to a homogeneous ADC population with a precise DAR, which has been shown to improve the therapeutic index compared to randomly conjugated ADCs.[1][8]
Experimental Protocols
Protocol 1: Site-Specific Thiol Introduction into Trastuzumab
This protocol describes the partial reduction of interchain disulfide bonds in Trastuzumab to generate reactive thiol groups.
Materials:
-
Trastuzumab (recombinant, >95% purity)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Prepare a solution of Trastuzumab at 10 mg/mL in PBS.
-
Prepare a fresh 10 mM stock solution of TCEP in PBS.
-
To the Trastuzumab solution, add TCEP to a final concentration of 2.5 mM.
-
Incubate the reaction mixture at 37°C for 2 hours with gentle agitation.
-
Remove excess TCEP by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Determine the concentration of the thiol-modified Trastuzumab using a spectrophotometer at 280 nm.
Protocol 2: Conjugation of this compound to Thiol-Modified Trastuzumab
Materials:
-
Thiol-modified Trastuzumab from Protocol 1
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
PBS, pH 7.2
Procedure:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Add a 5-fold molar excess of the this compound solution to the thiol-modified Trastuzumab solution. The final DMSO concentration should not exceed 10% (v/v).
-
Incubate the reaction for 1 hour at room temperature with gentle shaking.
-
Remove unreacted this compound using a desalting column equilibrated with PBS, pH 7.4.
-
The resulting Trastuzumab-DBCO conjugate is now ready for the click chemistry reaction.
Protocol 3: Click Chemistry Reaction with Azide-vc-MMAE
Materials:
-
Trastuzumab-DBCO conjugate from Protocol 2
-
Azide-vc-MMAE
-
Anhydrous DMSO
-
PBS, pH 7.4
Procedure:
-
Prepare a 10 mM stock solution of Azide-vc-MMAE in anhydrous DMSO.
-
Add a 3-fold molar excess of the Azide-vc-MMAE solution to the Trastuzumab-DBCO conjugate.
-
Incubate the reaction mixture overnight at 4°C with gentle agitation.
-
Purify the resulting ADC (Trastuzumab-vc-MMAE) using size-exclusion chromatography (SEC) to remove unreacted drug-linker and any aggregates.
-
Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
Protocol 4: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy [][10]
-
Measure the absorbance of the ADC solution at 280 nm and 248 nm (characteristic absorbance of MMAE).
-
Calculate the concentrations of the antibody and the drug using the Beer-Lambert law with the respective extinction coefficients.
-
The DAR is the molar ratio of the drug to the antibody.
2. Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC) [10]
-
Analyze the purified ADC using an SEC column (e.g., TSKgel G3000SWxl) with a mobile phase of PBS, pH 7.4.
-
Monitor the elution profile at 280 nm. The main peak corresponds to the monomeric ADC. The presence of earlier eluting peaks indicates aggregation.
3. DAR Distribution by Hydrophobic Interaction Chromatography (HIC) [2][11]
-
Analyze the ADC on a HIC column (e.g., TSKgel Butyl-NPR).
-
Use a decreasing salt gradient to elute species with different levels of hydrophobicity. Species with higher DAR will be more hydrophobic and elute later.
-
The relative peak areas can be used to determine the distribution of different DAR species (e.g., DAR 0, 2, 4).
Protocol 5: In Vitro Cytotoxicity Assay
Materials:
-
HER2-positive cancer cell line (e.g., SK-BR-3)
-
HER2-negative cancer cell line (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
Trastuzumab-vc-MMAE ADC
-
Untargeted control ADC
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the Trastuzumab-vc-MMAE ADC and the control ADC for 72-96 hours.
-
Measure cell viability using a luminescence-based assay.
-
Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50) using a non-linear regression analysis.
Quantitative Data Summary
The following tables summarize the expected quantitative data from the characterization and in vitro evaluation of the site-specifically synthesized Trastuzumab-vc-MMAE ADC.
| Parameter | Method | Result |
| Average DAR | UV-Vis Spectroscopy | 3.8 |
| Monomer Purity | SEC | >98% |
| Aggregates | SEC | <2% |
| DAR Species Distribution | HIC | Percentage |
| DAR 0 | <5% | |
| DAR 2 | 15% | |
| DAR 4 | 80% |
Table 1: Physicochemical Characterization of Trastuzumab-vc-MMAE ADC.
| Cell Line | HER2 Status | ADC | IC50 (nM) |
| SK-BR-3 | Positive | Trastuzumab-vc-MMAE | 0.5 |
| SK-BR-3 | Positive | Untargeted Control ADC | >1000 |
| MDA-MB-231 | Negative | Trastuzumab-vc-MMAE | >1000 |
Table 2: In Vitro Cytotoxicity of Trastuzumab-vc-MMAE ADC.
Visualizations
Caption: Experimental workflow for the site-specific synthesis of a Trastuzumab-vc-MMAE ADC.
Caption: Mechanism of action of the Trastuzumab-vc-MMAE ADC.
Caption: Logical relationship of this compound's components and reactions.
References
- 1. Site-Specific Antibody Conjugation for ADC and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Biorthogonal Antibody Click for Dual Targeting and Augmented Efficacy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An overview of site-specific methods for achieving antibody drug conjugates with homogenous drug to antibody ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody-drug conjugates in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in the Development of Site-Specific Antibody-Drug Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmiweb.com [pharmiweb.com]
- 11. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mal-Sulfo-DBCO Conjugation Efficiency
Welcome to the technical support center for Mal-Sulfo-DBCO conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to optimizing the efficiency of their conjugation experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the two main stages of this compound conjugation: the maleimide-thiol reaction to attach the linker to a biomolecule (e.g., an antibody) and the subsequent Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to conjugate the DBCO-activated biomolecule to an azide-containing molecule.
Part 1: Maleimide-Thiol Conjugation Issues
Question 1: Why am I observing low or no conjugation of the this compound linker to my protein/antibody?
Answer: Low conjugation efficiency in the maleimide-thiol step can stem from several factors related to the protein's thiol groups, the maleimide linker itself, or the reaction conditions.
-
Inaccessible or Oxidized Cysteine Residues: The target cysteine residues on your protein may be sterically hindered or have formed disulfide bonds, which do not react with maleimides.[1][2]
-
Solution: Before conjugation, reduce disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[1][3] Unlike DTT, TCEP does not contain thiols and therefore won't compete with the protein for the maleimide linker.[4] However, some studies suggest TCEP can react with maleimides, so its removal before adding the linker may be necessary.[5]
-
-
Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at neutral to high pH, rendering it inactive.[6][7]
-
Suboptimal Reaction pH: The pH of the reaction buffer is critical for both reaction rate and selectivity.[8]
-
Incorrect Molar Ratio: An insufficient amount of the maleimide linker will lead to incomplete conjugation.
Question 2: My final conjugate is unstable and appears to be losing its payload over time. What is causing this?
Answer: The thioether bond formed between a maleimide and a cysteine thiol can be reversible through a process called a retro-Michael reaction.[6] This is a significant issue for antibody-drug conjugates (ADCs), as the payload can be transferred to other thiol-containing molecules like glutathione in vivo.[6]
-
Solution 1: Post-Conjugation Hydrolysis: After the initial conjugation, you can intentionally hydrolyze the thiosuccinimide ring to form a more stable, ring-opened product.[7][11]
-
Solution 2: Thiazine Rearrangement for N-terminal Cysteines: If conjugating to an N-terminal cysteine, the conjugate can rearrange to form a highly stable six-membered thiazine ring.[6][12]
Part 2: DBCO-Azide (SPAAC) Conjugation Issues
Question 3: The copper-free click reaction between my DBCO-labeled protein and my azide-containing molecule is inefficient. What can I do?
Answer: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is typically highly efficient, but several factors can lead to poor yields.[14]
-
Suboptimal Buffer Conditions: The choice of buffer and its pH can influence SPAAC reaction rates.[15]
-
Steric Hindrance: The accessibility of the DBCO and azide moieties can significantly impact the reaction.[16]
-
Incorrect Stoichiometry: An improper molar ratio of reactants can limit the reaction yield.
-
Insufficient Reaction Time/Temperature: SPAAC kinetics, while fast, are not instantaneous.[21]
Frequently Asked Questions (FAQs)
Q1: What is the ideal buffer for the maleimide-thiol reaction? A1: A degassed, non-thiol-containing buffer with a pH between 6.5 and 7.5 is ideal.[8] Common choices include Phosphate-Buffered Saline (PBS), Tris, and HEPES at concentrations of 10-100 mM.[3]
Q2: How should I prepare and handle the this compound reagent? A2: this compound should be dissolved in an anhydrous organic solvent like DMSO or DMF to create a stock solution (e.g., 10 mM).[2][3] This stock should be prepared fresh before use. If short-term storage is necessary, it can be kept at -20°C for up to one month, protected from light and moisture.[3]
Q3: Do I need to remove the reducing agent (TCEP) before adding the maleimide linker? A3: It is highly recommended. Although TCEP is a non-thiol reducing agent, some studies report it can react with maleimides.[5] To ensure maximum conjugation efficiency, remove excess TCEP using a desalting column or dialysis after the reduction step and before adding the this compound.[6]
Q4: What are common side reactions with maleimide chemistry? A4: The primary side reactions are hydrolysis of the maleimide ring, reaction with primary amines at pH > 7.5, and the retro-Michael reaction (thiol exchange) of the formed conjugate.[6] For peptides with an N-terminal cysteine, a thiazine rearrangement can also occur.[6][12]
Q5: How can I purify my final conjugate? A5: Purification is crucial to remove unreacted reagents and byproducts.[22] Common methods include Size-Exclusion Chromatography (SEC) to separate based on size, and Tangential Flow Filtration (TFF) or dialysis for buffer exchange and removal of small molecules.[19][23] HPLC-based methods like Ion-Exchange (IEX) or Hydrophobic Interaction (HIC) can provide higher resolution purification.[24]
Q6: How should I store the final purified conjugate? A6: For best results, use the conjugate immediately. For short-term storage (up to one week), keep it at 2-8°C, protected from light. For long-term storage (up to a year), add a stabilizer like 5-10 mg/mL BSA and a microbial inhibitor like 0.01-0.03% sodium azide, or add 50% glycerol and store at -20°C.[3]
Data Presentation: Reaction Condition Tables
Table 1: Optimizing Maleimide-Thiol Reaction Conditions
| Parameter | Recommended Range | Rationale & Notes |
|---|---|---|
| pH | 6.5 - 7.5 | Optimal for thiol selectivity. Slower rate < pH 6.5; loss of selectivity > pH 7.5.[8] |
| Buffer | PBS, HEPES, Tris (10-100 mM) | Must be free of thiol-containing compounds (e.g., DTT).[3] Buffer should be degassed.[1][2] |
| Temperature | 4°C or Room Temp (20-25°C) | 4°C for sensitive proteins; Room temp for faster kinetics.[8] |
| Reaction Time | 30 min - 2 hours (RT) or Overnight (4°C) | Dependent on temperature and protein stability.[3][8] |
| Maleimide Molar Excess | 10 - 20 fold | Starting point; should be optimized for each specific protein.[3] |
| Protein Concentration | 1 - 10 mg/mL | A common range to ensure efficient reaction kinetics.[1][2] |
Table 2: Optimizing SPAAC (DBCO-Azide) Reaction Conditions
| Parameter | Recommended Range | Rationale & Notes |
|---|---|---|
| pH | 7.0 - 9.0 | Higher pH generally increases reaction rates.[15][16] |
| Buffer | PBS, HEPES, Borate | Avoid buffers containing sodium azide.[16][17] HEPES may offer faster rates than PBS.[15] |
| Temperature | 4°C - 37°C | Room temperature is typical. Higher temp can increase efficiency but may affect protein stability.[16][21] |
| Reaction Time | 2 - 24 hours | Longer incubation can improve yield, especially for sterically hindered systems.[16][17] |
| Molar Ratio (Azide:DBCO) | 2 - 4 fold excess of azide molecule | When conjugating a small azide molecule to a large DBCO-protein.[17] |
Experimental Protocols
Protocol 1: Two-Step this compound Conjugation to an Antibody
Step A: Reduction of Antibody Disulfide Bonds
-
Prepare Antibody: Dissolve the antibody in a degassed, amine-free buffer (e.g., PBS, pH 7.2) to a concentration of 1-5 mg/mL.[24]
-
Add Reducing Agent: Add a 10-100 fold molar excess of TCEP to the antibody solution.[3]
-
Incubate: Incubate for 20-30 minutes at room temperature to reduce the interchain disulfide bonds.[6]
-
Remove TCEP: Immediately remove the excess TCEP using a desalting spin column equilibrated with the same degassed buffer.[6]
Step B: Conjugation with this compound
-
Prepare Maleimide: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[3]
-
Conjugation Reaction: Add the this compound stock solution to the reduced antibody solution to achieve a 10-20 fold molar excess.[8] Add the linker dropwise while gently stirring.
-
Incubate: Protect the reaction from light and incubate at room temperature for 2 hours or overnight at 4°C.
-
Purification: Remove unreacted this compound using a desalting column, dialysis, or TFF.[19] The resulting DBCO-conjugated antibody is ready for the SPAAC reaction.
Step C: SPAAC Reaction with Azide-Modified Molecule
-
Set Up Reaction: Mix the purified DBCO-antibody with a 2-4 fold molar excess of the azide-modified molecule in a suitable buffer (e.g., PBS, pH 7.4).[17]
-
Incubate: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[17]
-
Final Purification: Purify the final antibody conjugate using an appropriate chromatography method (e.g., SEC, IEX) to remove excess azide-molecule and any unconjugated antibody.[19][24]
Visualizations
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Reduction-Alkylation Strategies for the Modification of Specific Monoclonal Antibody Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bachem.com [bachem.com]
- 13. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vectorlabs.com [vectorlabs.com]
- 15. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. docs.aatbio.com [docs.aatbio.com]
- 18. help.lumiprobe.com [help.lumiprobe.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 22. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. CA3087993A1 - Methods for antibody drug conjugation, purification, and formulation - Google Patents [patents.google.com]
- 24. benchchem.com [benchchem.com]
preventing hydrolysis of the maleimide group in Mal-Sulfo-DBCO
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the use of Mal-Sulfo-DBCO, with a specific focus on preventing the hydrolysis of its maleimide group.
Understanding Maleimide Hydrolysis
The maleimide group is highly reactive towards free thiols (sulfhydryl groups), forming a stable covalent thioether bond. This specificity makes it a valuable tool in bioconjugation. However, the maleimide ring is also susceptible to hydrolysis, a competing reaction where the ring is opened by water to form a non-reactive maleamic acid. This process is highly dependent on pH. Controlling hydrolysis is therefore critical for achieving high conjugation efficiency and reproducibility.
Caption: Competing reaction pathways for the maleimide group in aqueous buffer.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound inactivation?
The primary cause of inactivation is the hydrolysis of the maleimide ring, which is significantly accelerated at pH values above 7.5.[1] This reaction converts the electrophilic maleimide into a maleamic acid, which is unreactive towards thiol groups.[2][3]
Q2: What is the optimal pH range for performing conjugation with this compound?
The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][4] This range provides a good compromise between the rate of the desired conjugation reaction with thiols and the undesired hydrolysis of the maleimide group.[1] For sensitive experiments, performing the reaction at the lower end of this range (pH 6.5-7.0) can further minimize hydrolysis.[1]
Q3: How should I prepare and store this compound solutions?
To prevent premature hydrolysis, you should always prepare solutions of this compound immediately before use.[1] It is recommended to first dissolve the reagent in an anhydrous organic solvent like DMSO or DMF and then add it to your aqueous reaction buffer.[1][5] Avoid storing this compound in aqueous buffers for extended periods.[1]
Q4: Can I reuse a previously prepared solution of this compound?
It is strongly discouraged. The maleimide group's stability in aqueous solutions is limited. Using freshly prepared solutions for each experiment is crucial to ensure maximum reactivity and achieve reproducible results.[1]
Data Presentation: pH Influence on Maleimide Reactions
The following table summarizes the effect of pH on the efficiency of thiol-maleimide conjugation and the rate of competing maleimide hydrolysis.
| pH Range | Thiol-Maleimide Reaction Rate | Maleimide Hydrolysis Rate | Recommendation |
| < 6.5 | Slower | Minimal | Suboptimal for conjugation due to slow kinetics. |
| 6.5 - 7.5 | Optimal | Low to Moderate | Recommended range for efficient conjugation and minimal hydrolysis. [1][4] |
| > 7.5 | Fast | Significant & Increasing | High risk of maleimide inactivation due to rapid hydrolysis.[1] |
| > 8.5 | Very Fast | Very High | Sometimes used intentionally for post-conjugation stabilization.[6] |
Experimental Protocols
Protocol 1: General Thiol-Maleimide Conjugation
This protocol provides a general workflow for conjugating a thiol-containing molecule (e.g., a protein with cysteine residues) with this compound.
References
Technical Support Center: Post-Conjugation Purification
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of excess Mal-Sulfo-DBCO following bioconjugation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after conjugation?
A1: Residual, unconjugated this compound can lead to several downstream issues. It can compete with the DBCO-labeled biomolecule in subsequent click chemistry reactions, leading to reduced yields of the desired final product. Furthermore, the presence of unreacted small molecules can interfere with analytical techniques used for characterization, such as spectrophotometry and mass spectrometry, and may induce non-specific biological effects or toxicity in cellular or in vivo applications.
Q2: What are the most common methods for removing excess this compound?
A2: The three most widely used and effective methods for removing small molecules like this compound from larger bioconjugates are Size Exclusion Chromatography (SEC), Tangential Flow Filtration (TFF), and Dialysis. The choice of method depends on factors such as sample volume, desired purity, processing time, and available equipment.
Q3: How do I choose the right purification method for my experiment?
A3: The selection of a purification strategy is a critical decision that depends on the properties of your bioconjugate, the required level of purity, and your downstream application.[1]
-
Size Exclusion Chromatography (SEC) is ideal for achieving high purity and is an excellent final "polishing" step.[1] It is well-suited for smaller sample volumes.
-
Tangential Flow Filtration (TFF) is highly scalable and efficient for larger volumes, combining purification and concentration into a single step.[2][3]
-
Dialysis is a simple and cost-effective method suitable for buffer exchange and removing small molecule contaminants, particularly when processing time is not a major constraint.[4]
Q4: Can the hydrophobicity of my bioconjugate affect the purification process?
A4: Yes, the hydrophobicity of the conjugated molecule can impact purification, especially with SEC. Antibody-drug conjugates (ADCs), which are similar in nature to many bioconjugates, can exhibit non-specific interactions with the chromatography matrix, leading to poor peak shape and inaccurate separation.[5] In such cases, modifying the mobile phase with a small amount of organic solvent, like 10-15% isopropanol, may be beneficial.[6]
Q5: What should I do if I experience low recovery of my conjugated biomolecule after purification?
A5: Low recovery can be due to several factors. For SEC, ensure the column is properly equilibrated and that your protein is not interacting with the resin. With TFF, optimize the transmembrane pressure and cross-flow rate to prevent your biomolecule from being lost in the permeate or adhering to the membrane. For dialysis, ensure the molecular weight cut-off (MWCO) of the membrane is significantly smaller than your bioconjugate to prevent its loss. Also, check for protein precipitation, which can occur at high concentrations or in inappropriate buffers.
Troubleshooting Guides
Issue 1: Incomplete Removal of Excess this compound
| Possible Cause | Recommended Solution |
| Size Exclusion Chromatography (SEC): Incorrect column choice. The pore size of the SEC column may be too large, allowing the small this compound molecule to co-elute with the larger bioconjugate. | Select a desalting column with a pore size appropriate for separating small molecules from your target biomolecule. For example, a 5 kDa MWCO column is suitable for purifying antibodies (150 kDa) from this compound (~0.6 kDa). |
| Tangential Flow Filtration (TFF): Inappropriate membrane MWCO. The molecular weight cut-off of the TFF membrane may be too close to the size of the bioconjugate, hindering the efficient passage of the smaller this compound. | Choose a membrane with a MWCO that is at least 3-6 times smaller than the molecular weight of your bioconjugate to ensure its retention while allowing the smaller molecule to pass through freely.[7] |
| Dialysis: Insufficient dialysis time or buffer volume. The concentration gradient may not be sufficient to drive the complete removal of the excess reagent. | Increase the dialysis time and perform multiple buffer exchanges with a large volume of fresh dialysis buffer (e.g., 100-1000 times the sample volume). |
Issue 2: Low Yield of the Purified Bioconjugate
| Possible Cause | Recommended Solution |
| General: Protein precipitation. The concentration of the bioconjugate may be too high, or the buffer conditions may be suboptimal, leading to aggregation and precipitation. | Perform purification at a lower concentration or in a buffer that is known to maintain the stability of your biomolecule. Consider adding stabilizing excipients if necessary. |
| SEC: Non-specific binding to the column matrix. Hydrophobic or ionic interactions between the bioconjugate and the stationary phase can lead to sample loss. | Use a column with a bio-inert surface chemistry designed to minimize such interactions.[8] Modifying the mobile phase with salts or a low percentage of organic solvent can also help. |
| TFF: Excessive transmembrane pressure (TMP). High TMP can force the bioconjugate into the membrane pores, leading to fouling and loss of product. | Optimize the TMP and cross-flow rate to maintain a gentle filtration process. Monitor the permeate for any signs of product loss. |
| Dialysis: Use of a membrane with too large a MWCO. | Ensure the MWCO of the dialysis membrane is significantly smaller than your bioconjugate. For most proteins, a 10-20 kDa MWCO is appropriate for retaining the protein while allowing small molecules to be removed. |
Issue 3: Altered Bioconjugate Integrity (e.g., Aggregation)
| Possible Cause | Recommended Solution |
| General: Harsh processing conditions. High shear stress during TFF or excessive pumping in SEC can induce protein aggregation. | Optimize flow rates in both SEC and TFF to minimize shear stress. Ensure gentle mixing during all processing steps. |
| SEC: Inappropriate mobile phase. The buffer composition may not be optimal for maintaining the stability of the bioconjugate. | Use a mobile phase that is known to be compatible with your biomolecule and helps to prevent aggregation. This may include adjusting the pH or ionic strength. |
| TFF: High protein concentration. Concentrating the bioconjugate to very high levels can promote aggregation. | Avoid over-concentrating the sample. If a high concentration is required, perform a buffer exchange into a formulation buffer that is known to stabilize the bioconjugate at that concentration. |
Quantitative Data Summary
The following table provides a comparison of the common techniques used for removing excess this compound.
| Parameter | Size Exclusion Chromatography (SEC) | Tangential Flow Filtration (TFF) | Dialysis |
| Removal Efficiency | >99% removal of small molecules is achievable.[2][3] | >99% removal of small molecules is achievable.[2][3] | High, but may be less complete than SEC or TFF without extensive buffer exchange. |
| Typical Protein Recovery | >95% | >95% | >90% |
| Processing Time | 30-60 minutes per sample | 1-4 hours (can be faster for smaller volumes) | 12-48 hours (including multiple buffer changes) |
| Scalability | Limited by column size, best for lab scale. | Highly scalable from milliliters to thousands of liters. | Scalable, but can be cumbersome for very large volumes. |
| Sample Concentration | Dilution of the sample occurs. | Can simultaneously concentrate the sample. | Sample volume increases slightly. |
| Key Advantage | High resolution and purity. | Fast, scalable, and combines concentration and purification. | Simple, low-cost, and gentle on the biomolecule. |
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This protocol is suitable for the rapid removal of excess this compound from small to medium-scale conjugation reactions.
Materials:
-
SEC column (desalting column) with a MWCO appropriate for your bioconjugate (e.g., 5-7 kDa for antibodies).
-
Equilibration/running buffer (e.g., PBS, pH 7.4).
-
Chromatography system (e.g., FPLC or HPLC) or spin columns.
-
UV detector or spectrophotometer for monitoring protein elution.
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the running buffer at the recommended flow rate.
-
Sample Preparation: If necessary, centrifuge your conjugation reaction mixture to remove any precipitates.
-
Sample Loading: Load the reaction mixture onto the equilibrated column. The sample volume should typically be between 1-5% of the total column volume for optimal resolution.
-
Elution: Begin the isocratic elution with the running buffer.
-
Fraction Collection: Collect fractions as the bioconjugate and the excess this compound elute from the column. The larger bioconjugate will elute first in the void volume, while the smaller this compound will be retained in the pores and elute later.
-
Analysis: Monitor the elution profile using UV absorbance at 280 nm. Pool the fractions containing the purified bioconjugate. Confirm the removal of the excess reagent by analyzing the later fractions, which should contain the small molecule.
Protocol 2: Purification by Tangential Flow Filtration (TFF)
This protocol is ideal for larger sample volumes and for applications where simultaneous concentration and buffer exchange are desired.
Materials:
-
TFF system with a pump and reservoir.
-
TFF cassette or hollow fiber membrane with an appropriate MWCO (e.g., 30 kDa for an antibody).
-
Diafiltration buffer (e.g., PBS, pH 7.4).
-
Pressure gauges for monitoring transmembrane pressure (TMP).
Procedure:
-
System Preparation: Sanitize and then flush the TFF system with purified water and then with the diafiltration buffer.
-
Membrane Conditioning: Condition the membrane by recirculating the diafiltration buffer through the system.
-
Sample Loading: Load the conjugation reaction mixture into the reservoir.
-
Concentration (Optional): If desired, concentrate the sample by allowing permeate to flow out while recirculating the retentate.
-
Diafiltration: Add diafiltration buffer to the reservoir at the same rate as the permeate is being removed. This process exchanges the buffer and washes away the excess this compound. A common practice is to perform 5-10 diavolumes to ensure complete removal of small molecules.
-
Final Concentration: After diafiltration, concentrate the sample to the desired final volume.
-
Recovery: Recover the purified and concentrated bioconjugate from the system.
Protocol 3: Purification by Dialysis
This is a simple and widely used method for buffer exchange and removal of small molecule impurities.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10-20 kDa for most proteins).
-
Large volume of dialysis buffer (e.g., PBS, pH 7.4).
-
Stir plate and stir bar.
-
Beaker or container large enough to hold the dialysis buffer.
Procedure:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions (this may involve rinsing with water or buffer).
-
Sample Loading: Load the conjugation reaction mixture into the dialysis tubing/cassette, ensuring to leave some space for potential volume changes.
-
Dialysis: Place the sealed tubing/cassette in a beaker containing a large volume of cold dialysis buffer (e.g., 100-1000 times the sample volume). Place the beaker on a stir plate and stir gently.
-
Buffer Exchange: Allow dialysis to proceed for at least 4 hours at 4°C. For optimal removal, perform at least two to three buffer changes. A common schedule is to dialyze for 4 hours, change the buffer, dialyze overnight, and then perform a final buffer change for another 4 hours.
-
Sample Recovery: Carefully remove the dialysis tubing/cassette from the buffer and recover the purified bioconjugate.
Visualizations
References
- 1. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. repligen.com [repligen.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimize Biomolecule Separation with TFF eBook | Technology Networks [technologynetworks.com]
- 7. Methods to measure NLR oligomerization: size exclusion chromatography, co-immunoprecipitation and cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
improving solubility of Mal-Sulfo-DBCO in reaction buffers
Welcome to the technical support center for Mal-Sulfo-DBCO. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their reaction buffers. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a heterobifunctional crosslinker used in bioconjugation. It contains a maleimide group that reacts specifically with sulfhydryl (thiol) groups, and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry reactions with azide-containing molecules. The "Sulfo" group is a sulfonate moiety that significantly increases the water solubility of the reagent.
Q2: Why is the "Sulfo" group important for this reagent?
The DBCO component of the molecule is inherently hydrophobic, which can lead to poor solubility in aqueous buffers and cause aggregation when conjugated to proteins.[1] The hydrophilic sulfonated spacer arm in this compound is designed to counteract this hydrophobicity, improving its solubility in aqueous media and reducing the risk of precipitation during your experiment.[2][3]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
While this compound is designed for improved aqueous solubility, it is still recommended to prepare a concentrated stock solution in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[4][5] This ensures complete dissolution before introducing it to your aqueous reaction buffer.
Q4: What is the optimal pH for reacting the maleimide group of this compound with a thiol-containing molecule?
The maleimide group reacts most efficiently and specifically with free sulfhydryls at a pH range of 6.5-7.5.[4] At pH values above 7.5, the maleimide group can undergo hydrolysis and may also show increased reactivity towards primary amines, leading to non-specific conjugation.[4][6]
Q5: Are there any buffer components I should avoid when using this compound?
Yes. Avoid buffers containing thiols (e.g., DTT, 2-mercaptoethanol) as they will compete with your target molecule for reaction with the maleimide group. Also, ensure your buffers are free from azides, as the azide will react with the DBCO group.[4] When working with NHS-ester derivatives of DBCO, avoid buffers with primary amines like Tris or glycine.[7]
Troubleshooting Guide: Solubility and Reaction Issues
This guide addresses specific problems you may encounter during your experiments with this compound.
Problem 1: My this compound solution appears cloudy or precipitates when added to the reaction buffer.
-
Possible Cause: The concentration of this compound in the final reaction buffer may be too high, or the percentage of organic co-solvent is insufficient to maintain solubility.
-
Solution:
-
Prepare a fresh stock solution: Ensure your this compound is fully dissolved in anhydrous DMSO or DMF before adding it to the aqueous buffer.
-
Optimize the final organic solvent concentration: While this compound is more water-soluble than its non-sulfonated counterpart, a small amount of organic solvent in the final reaction mixture can aid solubility. However, be aware that for many proteins, the concentration of DMSO or DMF should not exceed 10-15% to avoid protein precipitation.[4]
-
Incremental addition: Add the this compound stock solution to the reaction buffer slowly and with gentle vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation. The solution may initially appear cloudy but should clarify as the reaction proceeds.[8]
-
Problem 2: The conjugation reaction is inefficient or fails completely.
-
Possible Cause 1: Hydrolysis of the maleimide group. The maleimide group is susceptible to hydrolysis, especially at pH values outside the optimal range of 6.5-7.5.[4]
-
Solution: Prepare and use the this compound solution immediately. Do not store it in aqueous solutions for extended periods. Ensure the pH of your reaction buffer is within the recommended range.
-
-
Possible Cause 2: Oxidation of sulfhydryl groups on the target molecule. The thiol groups on your protein or peptide may have re-oxidized to form disulfide bonds, which are unreactive with maleimides.
-
Solution: Ensure that a reducing agent, such as TCEP (Tris(2-carboxyethyl)phosphine), was used to reduce disulfide bonds prior to the conjugation reaction. Include a chelating agent like EDTA (5-10 mM) in your reaction buffer to prevent metal-catalyzed re-oxidation of thiols.[9]
-
-
Possible Cause 3: Steric hindrance. The reactive groups on your biomolecule and the this compound may be sterically hindered, preventing an efficient reaction.
-
Solution: Consider using a this compound reagent with a longer PEG spacer to increase the distance between the reactive moieties and potentially reduce steric hindrance.
-
Problem 3: My protein precipitates after conjugation with this compound.
-
Possible Cause: The addition of the relatively hydrophobic DBCO group can decrease the overall solubility of the protein, leading to aggregation and precipitation.
-
Solution:
-
Optimize the molar excess: Reduce the molar excess of this compound used in the reaction to minimize the number of DBCO molecules conjugated to each protein. A 5- to 20-fold molar excess of the reagent over the protein is a common starting point.[10]
-
Include solubility enhancers: Consider adding solubility-enhancing excipients, such as arginine or polysorbate, to your reaction and storage buffers.[6]
-
Use a PEGylated reagent: If aggregation persists, using a this compound reagent that incorporates a hydrophilic PEG linker can further improve the solubility of the final conjugate.[4]
-
Quantitative Data Summary
| Compound | Solvent/Buffer | Reported Solubility |
| DBCO-PEG4-Maleimide | Aqueous Buffers | up to 6.6 mM[4] |
| DBCO-PEG4-NHS ester | Aqueous Buffers | up to 5.5 mM[4] |
Experimental Protocols
Protocol: Preparation and Use of this compound for Protein Labeling
This protocol provides a general guideline for dissolving this compound and using it to label a thiol-containing protein.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Thiol-containing protein in a sulfhydryl-free buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 6.5-7.5
-
Reducing agent (e.g., TCEP)
-
Chelating agent (e.g., EDTA)
-
Spin desalting columns
Procedure:
-
Protein Preparation:
-
If your protein contains disulfide bonds, reduce them by incubating with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature.
-
Remove the excess TCEP using a spin desalting column, exchanging the protein into a reaction buffer (e.g., PBS, pH 7.2) containing 5-10 mM EDTA.
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve a small amount of this compound in anhydrous DMSO to a final concentration of 10 mM. Vortex well to ensure it is fully dissolved.
-
-
Conjugation Reaction:
-
To your protein solution, add the calculated volume of the 10 mM this compound stock solution to achieve a 10- to 20-fold molar excess.
-
Add the stock solution dropwise while gently vortexing the protein solution.
-
Note: The final DMSO concentration should ideally be below 15% to avoid protein precipitation.[4]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove excess, unreacted this compound from the labeled protein using a spin desalting column or dialysis.
-
-
Characterization and Storage:
-
Confirm the successful conjugation and determine the degree of labeling using appropriate analytical techniques (e.g., UV-Vis spectroscopy, mass spectrometry).
-
Store the purified DBCO-labeled protein according to its recommended storage conditions, typically at -20°C or -80°C.
-
Visualizations
Caption: Experimental workflow for labeling a thiol-containing protein with this compound.
Caption: Troubleshooting flowchart for addressing this compound solubility issues.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Sulfo DBCO-amine, 2028284-70-8 | BroadPharm [broadpharm.com]
- 4. interchim.fr [interchim.fr]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Site-specific labeling of proteins for electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
challenges in Mal-Sulfo-DBCO labeling and how to solve them
Welcome to the technical support center for Mal-Sulfo-DBCO labeling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A: this compound is a heterobifunctional crosslinker used in bioconjugation.[1] It contains two reactive groups:
-
A Maleimide group that reacts specifically with free sulfhydryl (thiol) groups, commonly found on cysteine residues of proteins.[2][]
-
A Sulfo-DBCO (Dibenzocyclooctyne) group that reacts with azide-functionalized molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry".[1][4][]
This linker is often used to conjugate a protein or antibody to another molecule, such as a fluorescent dye, a small molecule drug, or a nucleic acid, for applications in diagnostics, therapeutics (e.g., Antibody-Drug Conjugates or ADCs), and biological research.[1][6]
Q2: What are the main challenges associated with this compound labeling?
A: The primary challenges stem from the inherent reactivity and stability of the maleimide group and the efficiency of the subsequent SPAAC reaction. Key issues include:
-
Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis in aqueous solutions, rendering it unreactive towards thiols.[7][8][9] This is a significant cause of low labeling efficiency.
-
Low Labeling Efficiency: This can be due to several factors, including maleimide hydrolysis, disulfide bond formation on the protein, or suboptimal reaction conditions for both the maleimide-thiol conjugation and the SPAAC reaction.[10][11][12]
-
Non-Specific Binding: At higher pH values (above 7.5), maleimides can react with primary amines (e.g., lysine residues), leading to a loss of selectivity.[8][13]
-
Instability of the Thioether Bond: The bond formed between the maleimide and a thiol can sometimes be reversible through a retro-Michael reaction, especially in the presence of other thiols like glutathione.[6][14][15]
Q3: How can I improve the stability of my this compound reagent?
A: To minimize hydrolysis, it is crucial to handle the this compound reagent properly:
-
Storage: Store the reagent in a desiccated environment at the recommended temperature (e.g., -20°C).[16]
-
Reconstitution: Reconstitute the reagent in an anhydrous organic solvent like DMSO or DMF immediately before use.[2][17] Avoid storing it in aqueous solutions.[8]
-
Reaction Buffer: Prepare aqueous solutions of the maleimide-containing product immediately before the labeling reaction.[8]
Troubleshooting Guides
Problem 1: Low or No Labeling with the Maleimide Group
Possible Causes & Solutions
| Cause | Recommended Solution |
| Maleimide Hydrolysis | - Prepare fresh solutions of this compound in anhydrous DMSO or DMF immediately before use.[2][17] - Avoid storing the reagent in aqueous buffers.[8] - Perform the conjugation reaction promptly after preparing the aqueous reaction mixture. |
| Disulfide Bonds in Protein | - Reduce disulfide bonds in your protein to generate free thiols. Use a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine), which does not contain a thiol group itself.[2] - Perform the reduction step in a degassed buffer to prevent re-oxidation of thiols.[11] |
| Suboptimal Reaction pH | - Maintain the reaction pH between 6.5 and 7.5 for optimal and selective reaction with thiols.[8][13] - Below pH 6.5, the reaction rate is significantly slower.[13] - Above pH 7.5, the risk of reaction with amines and maleimide hydrolysis increases.[8][13] |
| Interfering Buffer Components | - Ensure your buffer does not contain free thiols (e.g., DTT, β-mercaptoethanol) or primary amines (e.g., Tris, glycine).[16][17] Phosphate-buffered saline (PBS) is a commonly used buffer.[17] |
Problem 2: Low Efficiency in the SPAAC "Click" Reaction
Possible Causes & Solutions
| Cause | Recommended Solution |
| Insufficient Molar Excess of Reactants | - For the initial maleimide labeling, use a 10-20 fold molar excess of this compound to the protein as a starting point.[13][18] - For the SPAAC reaction, ensure an excess of the DBCO-labeled molecule or the azide-containing molecule. The optimal ratio should be determined empirically.[19] |
| Suboptimal Reaction Conditions | - SPAAC reactions are generally efficient at room temperature.[4] However, increasing the temperature to 37°C or extending the incubation time can sometimes improve yields.[17][20] - Ensure high concentrations of reactants to increase the reaction rate.[20] |
| Degradation of DBCO Moiety | - While more stable than the maleimide, the DBCO group can lose reactivity over time, especially with improper storage.[20] Store DBCO-containing reagents protected from light at -20°C or -80°C.[21] |
| Steric Hindrance | - The accessibility of the azide and DBCO groups can affect reaction efficiency.[10] Consider using linkers with longer PEG spacers to reduce steric hindrance. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
-
Protein Preparation and Reduction:
-
Dissolve your thiol-containing protein in a degassed reaction buffer (e.g., PBS, pH 7.2) containing 5-10 mM EDTA.[16]
-
If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 20-60 minutes at room temperature to reduce them.[2]
-
Remove excess TCEP using a desalting column.[16]
-
-
Maleimide Conjugation:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).[16]
-
Add the desired molar excess (e.g., 10-20 fold) of the this compound stock solution to the protein solution while gently stirring.[13]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[22]
-
-
Purification:
-
Remove excess, unreacted this compound using a desalting column or dialysis.[23]
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Prepare Azide-Containing Molecule:
-
Dissolve your azide-functionalized molecule in a compatible reaction buffer. Avoid buffers containing azides.[16]
-
-
Click Reaction:
-
Final Purification:
-
Purify the final conjugate using an appropriate method such as size exclusion chromatography (SEC) or affinity chromatography to remove any unreacted components.
-
Protocol 3: Determination of Degree of Labeling (DOL)
The degree of labeling (the number of DBCO molecules per protein) can be determined using UV-Vis spectrophotometry.[17][24]
-
Measure the absorbance of the purified DBCO-labeled protein at 280 nm (A₂₈₀) and ~309 nm (A₃₀₉), the absorbance maximum for DBCO.[24][25]
-
Calculate the protein concentration:
-
Calculate the DBCO concentration:
-
DBCO Concentration (M) = A₃₀₉ / ε_DBCO
-
Where ε_DBCO is the molar extinction coefficient of DBCO, which is approximately 12,000 M⁻¹cm⁻¹.[24]
-
-
Calculate the DOL:
-
DOL = DBCO Concentration (M) / Protein Concentration (M)
-
Visualized Workflows and Logic
Caption: Experimental workflow for two-step labeling using this compound.
Caption: Troubleshooting decision tree for this compound labeling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 6. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolysis of N-Substituted Maleimides : Stability of Fluorescence Thiol Reagents in Aqueous Media [jstage.jst.go.jp]
- 8. vectorlabs.com [vectorlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Multiplex Detection of Functional G Protein-Coupled Receptors Harboring Site-Specifically Modified Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 13. benchchem.com [benchchem.com]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. Monitoring Protein O-GlcNAc Status via Metabolic Labeling and Copper-free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. interchim.fr [interchim.fr]
- 21. benchchem.com [benchchem.com]
- 22. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 23. Site-specific labeling of proteins for electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
effect of pH on Mal-Sulfo-DBCO reaction with sulfhydryls
Welcome to the technical support center for Mal-Sulfo-DBCO and other maleimide-based conjugation chemistries. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for experiments involving the reaction of maleimides with sulfhydryl (thiol) groups.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting a maleimide with a sulfhydryl group?
A: The optimal and most chemoselective pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1][2] Within this range, the reaction with thiols is highly favored and proceeds rapidly—approximately 1,000 times faster than the potential side reaction with amines.[3][4]
Q2: What happens if the pH is too low?
A: As the pH decreases, the concentration of the reactive thiolate anion (-S⁻) also decreases because the thiol group (-SH) is more likely to be protonated.[1] This leads to a significant reduction in the reaction rate.[5] While the maleimide group itself is more stable against hydrolysis at lower pH, the conjugation reaction will be very slow.[6]
Q3: What are the risks of performing the conjugation at a pH higher than 7.5?
A: At pH values above 7.5, two significant side reactions become problematic:
-
Reaction with Amines: The maleimide group loses its selectivity for thiols and begins to react competitively with primary amines, such as the side chain of lysine residues in proteins.[1][4]
-
Maleimide Hydrolysis: The maleimide ring becomes increasingly susceptible to hydrolysis at alkaline pH (pH > 8.0).[2][7] This ring-opening reaction forms an unreactive maleamic acid, rendering the reagent inactive for conjugation.[2][4]
Q4: My protein’s cysteine residues are not reacting with the this compound. What are the possible causes?
A: Several factors could be responsible:
-
Oxidized Cysteines: The target cysteine residues may have formed disulfide bonds (-S-S-) and are therefore unavailable to react with the maleimide.[8] Disulfides must be reduced to free thiols prior to conjugation.[8][9]
-
Inactive Maleimide: The maleimide reagent may have hydrolyzed due to improper storage or handling. Aqueous solutions of maleimides should be prepared immediately before use.[4][10]
-
Suboptimal pH: The reaction buffer pH may be too low, significantly slowing down the reaction rate.[5]
-
Presence of Thiols in Buffer: Buffers containing thiol compounds like DTT or β-mercaptoethanol will compete with your target molecule for reaction with the maleimide.[2][11]
Q5: How can I prevent the oxidation of my sulfhydryl groups before the reaction?
A: To prevent the formation of non-reactive disulfide bonds, it is recommended to:
-
Use degassed buffers to remove oxygen.[8]
-
Include a chelating agent like EDTA in the buffer to sequester metal ions that can catalyze oxidation.[11]
-
If necessary, pre-reduce your protein with a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which does not need to be removed before adding the maleimide reagent.[2][11]
Q6: Is the bond formed between a maleimide and a sulfhydryl group stable?
A: The resulting thiosuccinimide bond can be unstable under certain conditions and may undergo a retro-Michael reaction, especially in the presence of other thiols.[3] This can lead to the transfer of the conjugated molecule to other thiol-containing species.[12] The stability of the conjugate can be improved by hydrolyzing the thiosuccinimide ring after the initial conjugation is complete.[4]
Troubleshooting Guide
This guide addresses common issues encountered during maleimide-sulfhydryl conjugation reactions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Maleimide Hydrolysis | Prepare fresh maleimide solutions in an anhydrous solvent like DMSO or DMF immediately before use.[13] Avoid storing maleimides in aqueous buffers.[4] |
| Oxidized Sulfhydryls | Pre-treat your protein/peptide with a 10-100 fold molar excess of a non-thiol reducing agent like TCEP in a degassed buffer to reduce disulfide bonds.[12][13] | |
| Incorrect pH | Ensure the reaction buffer pH is strictly maintained between 6.5 and 7.5 using buffers like PBS, HEPES, or Tris.[7][10] | |
| Competing Thiols in Buffer | Ensure the reaction buffer is free of any thiol-containing reagents (e.g., DTT, β-mercaptoethanol).[2] Use TCEP for disulfide reduction as it does not contain thiols.[11] | |
| Poor Specificity (Reaction with Amines) | pH is too High | Lower the reaction pH to the optimal range of 6.5-7.5 to ensure chemoselectivity for sulfhydryl groups.[1][2] |
| Protein Aggregation During Conjugation | Hydrophobic Interactions | If the this compound reagent is hydrophobic, consider using a reagent with a more hydrophilic linker (e.g., PEG).[10] You can also try lowering the protein concentration.[10] |
| Instability of Conjugate (Payload Loss) | Retro-Michael Reaction | After confirming conjugate formation, consider inducing hydrolysis of the thiosuccinimide ring by adjusting the pH to 8.5-9.0 to form a more stable, ring-opened product.[12] |
| Thiazine Rearrangement (for N-terminal Cysteines) | If conjugating to an N-terminal cysteine with a free amino group, this side reaction is more likely at neutral or basic pH.[14][15] Perform the conjugation under acidic conditions (pH < 6.5) to suppress this rearrangement.[14] |
Data Summary: Effect of pH on Maleimide Reactions
| pH Range | Reaction with Sulfhydryls (-SH) | Reaction with Amines (-NH₂) | Maleimide Ring Stability | Recommendation |
| < 6.5 | Very slow reaction rate due to low thiolate concentration.[5] | Negligible reaction.[4] | High stability, very slow hydrolysis.[6] | Not recommended for efficient conjugation. |
| 6.5 - 7.5 | Optimal. Fast and highly selective reaction.[1][2] | Reaction is ~1,000 times slower than with thiols.[3] | Moderate stability. Hydrolysis can occur over time.[6] | Ideal range for specific thiol conjugation. [2][3] |
| > 7.5 | Fast reaction. | Competitive and significant reaction occurs.[4][16] | Low stability, rapid hydrolysis to inactive maleamic acid.[2][17] | Not recommended due to loss of selectivity and reagent instability. |
Experimental Protocols
Protocol 1: General Maleimide Conjugation to a Protein
This protocol outlines a standard procedure for conjugating a maleimide-containing molecule to cysteine residues on a protein.
-
Protein Preparation:
-
Disulfide Bond Reduction (if necessary):
-
Maleimide Reagent Preparation:
-
Conjugation Reaction:
-
Purification:
-
Remove excess, unreacted maleimide reagent and byproducts by using size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.[8]
-
Protocol 2: Post-Conjugation Stabilization via Hydrolysis
To increase the long-term stability of the conjugate and prevent the retro-Michael reaction, the thiosuccinimide ring can be intentionally hydrolyzed.
-
Initial Conjugation and Purification:
-
Perform the conjugation reaction and initial purification as described in Protocol 1 to remove the excess unreacted maleimide reagent.
-
-
pH Adjustment:
-
Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer (e.g., Tris or borate buffer).
-
-
Hydrolysis Incubation:
-
Incubate the solution at room temperature or 37°C. Monitor the hydrolysis of the succinimide ring. This process can take several hours.[18]
-
-
Final Purification:
-
After hydrolysis is complete, buffer exchange the final conjugate into a desired storage buffer (e.g., PBS pH 7.4).
-
Visual Guides
Caption: Reaction pathways for maleimide conjugation.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - IN [thermofisher.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 10. benchchem.com [benchchem.com]
- 11. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bachem.com [bachem.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Mal-Sulfo-DBCO stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability and storage of Mal-Sulfo-DBCO.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional crosslinker containing a maleimide group and a sulfonylated dibenzocyclooctyne (DBCO) group. The maleimide group reacts specifically with thiol groups (sulfhydryls) on molecules like cysteine-containing peptides and proteins. The DBCO group reacts with azide-functionalized molecules via a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The "Sulfo" component is a sulfonate group that increases the water solubility of the reagent. This reagent is commonly used in bioconjugation to create antibody-drug conjugates (ADCs), fluorescently label proteins, and develop targeted drug delivery systems.[1]
Q2: What are the recommended storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C, protected from light and moisture.[1][2][3] It is advisable to desiccate the product to prevent degradation.
Q3: How should I prepare and store stock solutions of this compound?
It is recommended to prepare stock solutions of this compound in an anhydrous water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[4][5] Stock solutions in anhydrous solvents can be stored for several days at -20°C.[6] However, for optimal reactivity, it is best to prepare solutions fresh before each use. Avoid repeated freeze-thaw cycles.
Q4: What is the stability of the maleimide group in aqueous solutions?
The maleimide group is susceptible to hydrolysis in aqueous solutions, especially at pH values above 7.5.[4][7] At a neutral pH of 7, the reaction of a maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine or its hydrolysis.[4] To minimize hydrolysis, it is crucial to perform conjugation reactions within a pH range of 6.5 to 7.5.[4]
Q5: What is the stability of the DBCO group?
The DBCO group is generally stable under common bioconjugation conditions. However, it can undergo an inactivating rearrangement under strongly acidic conditions (e.g., 95% trifluoroacetic acid).[8][9] DBCO-modified antibodies have been shown to lose about 3-5% of their reactivity towards azides over 4 weeks when stored at 4°C or -20°C.[4] For long-term storage of DBCO-containing molecules, buffers containing azides or thiols should be avoided.[4]
Stability Data Summary
The following tables summarize the stability of the functional moieties of this compound under various conditions.
Table 1: General Stability of this compound Functional Groups
| Functional Group | Condition | Observation | Source |
| Maleimide | Aqueous Buffer (pH > 7.5) | Prone to hydrolysis. | [4][7] |
| Aqueous Buffer (pH 6.5-7.5) | Reaction with thiols is favored over hydrolysis. | [4] | |
| DBCO | Solid (Long-term) | Stable at -20°C, protected from light and moisture. | [1][2][3] |
| Aqueous Buffer (4 weeks) | DBCO-conjugated IgG loses 3-5% reactivity at 4°C or -20°C. | [4] | |
| Strongly Acidic (e.g., 95% TFA) | Undergoes inactivating rearrangement. | [8][9] | |
| Presence of Thiols/Azides | Avoid for long-term storage of DBCO-conjugates. | [4] | |
| This compound Stock Solution | Anhydrous DMSO/DMF | Can be stored for several days at -20°C. | [6] |
Experimental Protocols
Protocol 1: General Procedure for Thiol-Maleimide Conjugation
This protocol outlines the general steps for conjugating this compound to a thiol-containing protein.
Materials:
-
Thiol-containing protein in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP), if necessary
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)
-
Desalting column
Procedure:
-
Protein Preparation:
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat the protein with a 10-20 fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature.
-
Remove the excess reducing agent using a desalting column equilibrated with a degassed, thiol-free buffer (e.g., PBS, pH 7.2).
-
-
This compound Solution Preparation:
-
Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution (e.g., 10 mM) of this compound in anhydrous DMSO or DMF immediately before use.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 20% to avoid protein precipitation.[10]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add a quenching reagent (e.g., L-cysteine) to a final concentration of 1-10 mM to react with any excess this compound. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and quenching reagent using a desalting column or dialysis. The resulting DBCO-functionalized protein is now ready for the subsequent click chemistry reaction.
-
Troubleshooting Guides
Problem 1: Low or No Conjugation to Thiol-Containing Molecule
Problem 2: Precipitation Observed During Conjugation Reaction
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for a two-step bioconjugation using this compound.
References
- 1. Sulfo DBCO-Maleimide, 2028281-86-7 | BroadPharm [broadpharm.com]
- 2. Sulfo DBCO-amine, 2028284-70-8 | BroadPharm [broadpharm.com]
- 3. Sulfo DBCO-PEG3-acid, 2566404-75-7 | BroadPharm [broadpharm.com]
- 4. interchim.fr [interchim.fr]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. click.vectorlabs.com [click.vectorlabs.com]
- 7. interchim.fr [interchim.fr]
- 8. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
Technical Support Center: Quenching Unreacted Mal-Sulfo-DBCO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively quenching unreacted Mal-Sulfo-DBCO in a reaction mixture. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your bioconjugation experiments.
Troubleshooting Guide
Low conjugation efficiency or unexpected side products can often be traced back to improper quenching of unreacted this compound. This guide provides a systematic approach to identifying and resolving common issues.
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Final Conjugate | Unreacted this compound cross-reacts with other molecules in subsequent steps. | Implement a dedicated quenching step after the initial conjugation reaction. Use a primary amine-containing buffer like Tris to quench the DBCO moiety and a sulfhydryl-containing compound like L-cysteine to quench the maleimide group.[1][2] |
| The quenching agent is interfering with the desired reaction. | Ensure the quenching agent is added after the primary conjugation reaction is complete. Remove the quenching agent and excess quencher-Mal-Sulfo-DBCO adduct before proceeding to the next step, for example, by using a desalting column.[1][3] | |
| High Background Signal in Assays | Non-specific binding of unreacted this compound to surfaces or other proteins. | Quench all reactive moieties of the this compound before purification. This neutralizes any remaining reactive groups, preventing them from binding non-specifically. |
| Formation of Undesired Dimers or Aggregates | Unquenched bifunctional this compound cross-links target molecules. | Optimize the molar ratio of this compound to your target molecule. After the reaction, immediately quench the excess reagent to prevent further cross-linking. |
| Inconsistent Results Between Batches | Incomplete or variable quenching of unreacted this compound. | Standardize your quenching protocol. Ensure consistent concentrations of the quenching agent, incubation time, and temperature for all reactions. |
| Loss of DBCO Reactivity | The DBCO group can degrade over time, especially in aqueous solutions. | Perform the subsequent click reaction as soon as possible after the initial conjugation and quenching steps. One study noted a 3-5% loss of reactivity of a DBCO-modified antibody over four weeks at 4°C. |
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench unreacted this compound?
A1: this compound is a bifunctional crosslinker with two reactive groups: a maleimide and a dibenzocyclooctyne (DBCO). If left unreacted in your mixture, these groups can lead to several problems, including:
-
Low yields: Unreacted crosslinker can compete in subsequent reaction steps.
-
High background: Non-specific binding of the unreacted linker to other molecules or surfaces.
-
Formation of aggregates: The bifunctional nature of the linker can cause unwanted cross-linking between your target molecules.
Q2: What are the recommended quenching agents for this compound?
A2: Due to its bifunctional nature, a two-step or combined quenching strategy is recommended.
-
For the Maleimide group: A sulfhydryl-containing compound such as L-cysteine, 2-mercaptoethanol (BME), or dithiothreitol (DTT) is effective.[3] At a pH of 6.5-7.5, the maleimide group reacts predominantly with free sulfhydryls to form a stable thioether bond.[3][4]
-
For the DBCO group: A primary amine-containing molecule like Tris or glycine can be used.[1][2][5] While DBCO is promoted for its bioorthogonality, high concentrations of primary amines can quench its reactivity.
Q3: Can I quench both the maleimide and DBCO groups simultaneously?
A3: A sequential quenching approach is generally recommended to ensure optimal quenching of both reactive groups. First, quench the maleimide group with a thiol-containing compound. After purification to remove the first quenching agent, quench the DBCO group with a primary amine. However, for simpler workflows, a single quenching step using a reagent containing both a thiol and a primary amine, such as cysteine, could be explored, though its efficiency for both groups simultaneously would need to be validated for your specific application.
Q4: At what pH should I perform the quenching reaction?
A4: The optimal pH for quenching the maleimide group with sulfhydryl compounds is between 6.5 and 7.5.[3][4] At pH values above 7.5, the maleimide group's reactivity towards primary amines increases, which could be a consideration if your reaction mixture contains primary amines.[3][4] The quenching of the DBCO group with primary amines is typically performed at a slightly basic pH, for example, using Tris-HCl at pH 8.0.[5]
Q5: How long should the quenching reaction be incubated?
A5: A common incubation time for quenching is 15 to 30 minutes at room temperature.[6] However, the optimal time may vary depending on the concentration of the unreacted this compound and the quenching agent.
Experimental Protocols
Protocol 1: Sequential Quenching of Unreacted this compound
This protocol is recommended for applications requiring the highest degree of certainty that both reactive groups are quenched.
Materials:
-
Reaction mixture containing unreacted this compound
-
Maleimide Quenching Buffer: 1 M L-cysteine in PBS, pH 7.0
-
DBCO Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Quench the Maleimide Group:
-
To your reaction mixture, add the Maleimide Quenching Buffer to a final concentration of 10-20 mM L-cysteine.
-
Incubate for 30 minutes at room temperature with gentle mixing.
-
-
Remove Excess Maleimide Quenching Agent:
-
Purify the reaction mixture using a desalting column to remove excess L-cysteine and the L-cysteine-Mal-Sulfo-DBCO adduct.
-
-
Quench the DBCO Group:
-
Final Purification:
-
Purify the final conjugate from the excess quenching reagent and quenched this compound using a desalting column or another appropriate purification method.[7]
-
Protocol 2: Single-Step Quenching (for the Maleimide Group)
This protocol is suitable when the primary concern is quenching the more reactive maleimide group and the subsequent reaction is not sensitive to the DBCO moiety.
Materials:
-
Reaction mixture containing unreacted this compound
-
Quenching Solution: 1 M L-cysteine in PBS, pH 7.0
Procedure:
-
Add Quenching Solution:
-
Incubate:
-
Purification:
Quantitative Data Summary
The following table summarizes the recommended quenching agents and their typical reaction conditions. Please note that optimal conditions may vary depending on the specific experimental setup.
| Reactive Group | Quenching Agent | Typical Final Concentration | pH | Incubation Time & Temperature |
| Maleimide | L-cysteine | 10-50 mM | 6.5-7.5 | 15-30 min at RT |
| 2-Mercaptoethanol (BME) | 10-50 mM | 6.5-7.5 | 15-30 min at RT | |
| Dithiothreitol (DTT) | 10-50 mM | 6.5-7.5 | 15-30 min at RT | |
| DBCO | Tris buffer | 50-100 mM | ~8.0 | 15 min at RT[1][2][5] |
| Glycine | 50-100 mM | ~8.0 | 15-30 min at RT |
Visualizing the Workflow and Chemistry
To aid in understanding the process, the following diagrams illustrate the experimental workflow and the chemical reactions involved in quenching this compound.
Caption: Sequential quenching workflow for this compound.
Caption: Chemical reactions for quenching this compound.
References
- 1. broadpharm.com [broadpharm.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. interchim.fr [interchim.fr]
Validation & Comparative
A Comparative Guide to Confirming Mal-Sulfo-DBCO Conjugation to a Protein
For researchers, scientists, and drug development professionals, the successful conjugation of a linker like Maleimide-Sulfo-Dibenzocyclooctyne (Mal-Sulfo-DBCO) to a protein is a critical first step in creating advanced bioconjugates for therapeutics, diagnostics, and research applications. This guide provides an objective comparison of common analytical techniques used to confirm this covalent modification, complete with experimental protocols and supporting data to aid in method selection and execution.
The conjugation process involves two primary steps. First, the maleimide group of this compound reacts with a free sulfhydryl group (thiol) on a protein, typically from a cysteine residue. The second step involves the now-attached DBCO group reacting with an azide-tagged molecule via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry. Confirmation of the initial this compound attachment is paramount to ensure the success of the subsequent click reaction.
Comparison of Analytical Techniques
Choosing the right analytical method depends on the required data (qualitative vs. quantitative), available equipment, and the specific characteristics of the protein. The following table summarizes and compares the most effective techniques for confirming this compound conjugation.
| Technique | Principle | Information Obtained | Pros | Cons |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules.[1][2] | Quantitative : Confirms the mass increase corresponding to the linker. Determines Degree of Labeling (DOL). Identifies conjugation sites (with peptide mapping).[3][4] | High accuracy and specificity.[4] Provides definitive confirmation and detailed structural information.[1] | Requires specialized, expensive equipment and expertise. Can be sensitive to sample purity and buffers. |
| UV-Vis Spectroscopy | Measures light absorbance at different wavelengths.[5][6] | Quantitative : Confirms the presence of the DBCO group via its characteristic absorbance peak (~309 nm).[7][8] Allows for calculation of DOL. | Rapid, non-destructive, and widely accessible.[9] Simple sample preparation. | Indirect method. Less sensitive than MS. Requires accurate protein concentration and extinction coefficients. Potential for interference from other absorbing species. |
| Reverse-Phase HPLC (RP-HPLC) | Separates molecules based on hydrophobicity.[10] | Qualitative/Semi-Quantitative : Separates conjugated protein from unconjugated. The shift in retention time indicates successful conjugation. | High resolution can separate different labeled species. Well-established and robust method.[11] | Can be denaturing for some proteins. Method development may be required to achieve optimal separation. |
| SDS-PAGE | Separates proteins based on molecular weight under denaturing conditions.[12][13] | Qualitative : Visualizes a shift in the protein's band size. | Simple, inexpensive, and accessible.[12] Good for a quick, qualitative check. | Low resolution; the mass change from the linker (~500 Da) may not be detectable for larger proteins.[12] Not quantitative. |
Experimental Protocols and Data Interpretation
Mass Spectrometry (MS)
Mass spectrometry provides the most definitive evidence of conjugation by precisely measuring the molecular weight of the intact protein before and after the reaction.
Experimental Protocol (Intact Protein Analysis):
-
Sample Preparation : Prepare the unconjugated protein control and the purified conjugated protein at a concentration of approximately 1 mg/mL. Desalt both samples into a volatile buffer (e.g., ammonium acetate) compatible with mass spectrometry.
-
Instrumentation : Use an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.[2]
-
Acquisition : Acquire the mass spectrum for the unconjugated protein to establish its baseline molecular weight.
-
Analysis : Acquire the mass spectrum for the conjugated protein.
-
Data Interpretation : Deconvolute the resulting spectra. A successful conjugation is confirmed by the appearance of a new peak with a mass increase corresponding to the mass of the this compound linker attached to the protein.[3] The relative abundance of the new peak(s) can help determine the efficiency and degree of labeling.
UV-Vis Spectroscopy
This technique leverages the unique absorbance properties of the DBCO moiety to confirm its presence and quantify the Degree of Labeling (DOL).
Experimental Protocol:
-
Sample Preparation : Prepare the purified conjugated protein in a suitable buffer (e.g., PBS). Use the same buffer as a blank.
-
Instrumentation : Use a spectrophotometer capable of scanning the UV range (e.g., 240 nm to 400 nm).
-
Measurement : Measure the absorbance of the blank solution first. Then, measure the absorbance of the purified conjugate solution at 280 nm (for protein) and ~309 nm (for DBCO).[7]
-
Data Interpretation :
-
Qualitative : The presence of an absorbance peak around 309 nm confirms the successful incorporation of the DBCO linker.[8]
-
Quantitative (DOL Calculation) : The Degree of Labeling can be calculated using the Beer-Lambert law. You will need the extinction coefficients (ε) for the protein at 280 nm and for DBCO at 309 nm.
-
Reverse-Phase HPLC (RP-HPLC)
RP-HPLC separates the more hydrophobic conjugated protein from the original, less hydrophobic protein, providing clear visual confirmation of the modification.
Experimental Protocol:
-
Sample Preparation : Prepare samples of the unconjugated protein and the purified conjugate at 1 mg/mL.
-
Instrumentation : Use an HPLC system with a C4 or C8 reverse-phase column suitable for protein analysis.[14] The mobile phases are typically water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B).
-
Method : Equilibrate the column with a low percentage of Mobile Phase B. Inject the sample and elute with a gradient of increasing acetonitrile concentration. Monitor the elution profile at 280 nm.
-
Analysis : Run the unconjugated protein first to determine its retention time. Then, run the conjugated sample.
-
Data Interpretation : Successful conjugation is indicated by the appearance of a new peak that elutes at a later retention time than the unconjugated protein, due to the increased hydrophobicity from the DBCO group.[14] The relative area of the peaks can be used to estimate the conjugation efficiency.
SDS-PAGE
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis is a fundamental technique to visualize changes in protein molecular weight.
Experimental Protocol:
-
Sample Preparation : Mix ~5-10 µg of the unconjugated protein and the purified conjugate with SDS-PAGE loading buffer.[15] Heat the samples at 95°C for 5 minutes to denature them.[16]
-
Gel Electrophoresis : Load the samples into adjacent lanes of a polyacrylamide gel (e.g., 4-12% Bis-Tris).[12] Also, load a molecular weight marker. Run the gel according to standard procedures.[16]
-
Staining : Stain the gel with a protein stain like Coomassie Blue to visualize the protein bands.
-
Data Interpretation : Compare the band for the conjugated protein to the unconjugated control. A successful conjugation may result in a slight upward shift in the band's position, indicating an increase in molecular weight.[12] The magnitude of this shift depends on the size of the protein; it may be imperceptible for very large proteins. This method is best for qualitative confirmation.[12]
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. Protein mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 4. Conjugation Position Analysis - Creative Proteomics [creative-proteomics.com]
- 5. What Is UV-Vis Spectrophotometry Used For in Biochemistry? [synapse.patsnap.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. UV-VIS Spectrometry for Protein Concentration Analysis - Mabion [mabion.eu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. aboligo.com [aboligo.com]
- 13. Protein analysis SDS PAGE [qiagen.com]
- 14. cellmosaic.com [cellmosaic.com]
- 15. SDS-PAGE gel for protein-polymer complexation and release studies. [bio-protocol.org]
- 16. SDS-PAGE Protocol | Rockland [rockland.com]
A Comparative Guide to Determining the Degree of Labeling with Mal-Sulfo-DBCO
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise quantification of the degree of labeling (DOL) is critical for ensuring the quality, consistency, and efficacy of their conjugates. This guide provides a comprehensive comparison of common methods for determining the DOL of molecules labeled with Mal-Sulfo-DBCO, a key reagent in copper-free click chemistry.
Introduction to this compound and Degree of Labeling
This compound (Maleimide-Sulfo-Dibenzocyclooctyne) is a heterobifunctional crosslinker used to introduce a DBCO moiety onto biomolecules containing free sulfhydryl groups, such as those on cysteine residues of proteins. The DBCO group then allows for a highly specific and bioorthogonal reaction with azide-tagged molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The DOL represents the average number of DBCO molecules conjugated to each biomolecule (e.g., a protein or antibody). Accurate DOL determination is essential as a low DOL may result in poor signal or efficacy, while an excessively high DOL can lead to protein aggregation, loss of function, or altered pharmacokinetics.
Methods for Determining the Degree of Labeling
Several analytical techniques can be employed to determine the DOL. The choice of method depends on factors such as the nature of the biomolecule, available instrumentation, and the required level of accuracy and precision.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is the most common and straightforward method for determining the DOL of DBCO-labeled proteins.[1] This technique relies on the distinct absorbance maxima of the protein (typically at 280 nm) and the DBCO group (around 309 nm).[1][2]
Advantages:
-
Quick, simple, and non-destructive.[1]
-
Requires standard laboratory equipment (spectrophotometer).[1]
Limitations:
-
It is an indirect method.[1]
-
Accuracy can be affected by the presence of other molecules that absorb in the same UV region.[1]
-
It does not provide information on the site of labeling or the heterogeneity of the labeled species.[1]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. The addition of the bulky and hydrophobic DBCO group to a protein alters its retention time on an RP-HPLC column, allowing for the separation of labeled and unlabeled species.[1]
Advantages:
-
Provides both qualitative and quantitative data.[1]
-
Offers high resolution and sensitivity.[1]
-
Can be used for the purification of the final conjugate.[1]
Limitations:
Mass Spectrometry (MS)
Mass spectrometry provides a direct measurement of the molecular weight of the conjugate. The mass shift observed after conjugation corresponds to the mass of the attached this compound moieties, allowing for a precise determination of the DOL.
Advantages:
-
Provides an accurate and direct measurement of the DOL.
-
Can reveal the distribution of different labeled species (e.g., DOL = 1, 2, 3, etc.).
-
Can be used to identify the specific sites of labeling (e.g., through peptide mapping).
Limitations:
-
Requires sophisticated and expensive instrumentation.
-
Data analysis can be complex.
-
Not as high-throughput as spectrophotometry.
SDS-PAGE
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins based on their molecular weight. Conjugation with this compound results in a slight increase in the molecular weight of the protein, which may be visualized as a shift in the band position on the gel.[1]
Advantages:
Limitations:
-
Low resolution, making it difficult to resolve small mass shifts.[1]
-
Not suitable for precise quantitative analysis of DOL.[1]
Comparison of Methods
| Method | Principle | Information Provided | Advantages | Limitations |
| UV-Vis Spectrophotometry | Measurement of light absorbance at specific wavelengths for the protein (280 nm) and DBCO (309 nm).[1][2] | Average Degree of Labeling (DOL).[2][3] | Quick, simple, non-destructive, uses common lab equipment.[1] | Indirect method, susceptible to interference from other absorbing molecules, provides no information on labeling site or heterogeneity.[1] |
| Reverse-Phase HPLC | Separation based on the hydrophobicity change upon DBCO conjugation.[1] | Confirmation of successful conjugation, purification of the conjugate, and quantitative DOL.[1] | High resolution and sensitivity, provides both qualitative and quantitative data, can be used for purification.[1] | Can be time-consuming, requires specialized equipment.[1] |
| Mass Spectrometry | Direct measurement of the molecular mass of the conjugate. | Precise DOL, distribution of labeled species, and site of labeling. | High accuracy, provides detailed molecular information. | Requires specialized and expensive equipment, complex data analysis. |
| SDS-PAGE | Separation based on molecular weight.[1] | Qualitative assessment of labeling through a molecular weight shift.[1] | Simple, widely available.[1] | Low resolution, not suitable for precise quantification.[1] |
Experimental Protocols
Protocol 1: Determination of Degree of Labeling (DOL) by UV-Vis Spectrophotometry
This protocol outlines the steps to calculate the DOL of a DBCO-labeled protein using absorbance measurements.
Materials:
-
Purified DBCO-labeled protein
-
Phosphate-buffered saline (PBS), pH 7.2
-
UV-Vis spectrophotometer
-
Quartz cuvettes or a NanoDrop spectrophotometer
Procedure:
-
Sample Preparation: Ensure the purified conjugate is free of unconjugated this compound. This can be achieved using size-exclusion chromatography (e.g., a desalting column) or dialysis.[4]
-
Spectrophotometric Measurement:
-
Calculations:
-
Protein Concentration:
-
DBCO Concentration:
-
Degree of Labeling (DOL):
-
DOL = Moles of DBCO / Moles of Protein = DBCO Concentration / Protein Concentration[3]
-
-
Protocol 2: Confirmation of Labeling by Reverse-Phase HPLC
This protocol provides a general workflow for analyzing a DBCO-labeled protein using RP-HPLC.
Materials:
-
Unlabeled protein (control)
-
Purified DBCO-labeled protein
-
HPLC system with a UV detector and a C4 or C8 reverse-phase column
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: Prepare solutions of both the unlabeled and labeled protein at a concentration of approximately 1 mg/mL in Solvent A.
-
HPLC Analysis:
-
Data Analysis:
-
Compare the chromatograms of the unlabeled and labeled protein.
-
Successful labeling is indicated by the appearance of a new peak with a longer retention time for the labeled protein, due to the increased hydrophobicity from the DBCO group.[1]
-
The degree of labeling can be estimated by comparing the peak areas of the labeled and unlabeled species, though this requires careful calibration.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for determining the degree of labeling.
Caption: Workflow for DBCO labeling and subsequent DOL determination.
Caption: Logical flow for DOL calculation using UV-Vis spectrophotometry.
By carefully selecting the appropriate method and following standardized protocols, researchers can confidently and accurately determine the degree of labeling of their this compound conjugates, ensuring the reliability and reproducibility of their downstream applications.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. interchim.fr [interchim.fr]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. spectra.arizona.edu [spectra.arizona.edu]
- 6. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Integrity of Mal-Sulfo-DBCO's Cleavable Linker: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs), the choice of a linker is a critical determinant of therapeutic efficacy and safety. Mal-Sulfo-DBCO has emerged as a popular choice, offering a convenient method for linking molecules to antibodies or other biomolecules through a combination of maleimide and copper-free click chemistry. A key feature of the maleimide-based linkage is its cleavable nature, which allows for the controlled release of a payload in the target environment. This guide provides an objective comparison of the this compound linker's integrity with other common cleavable linkers, supported by experimental data and detailed protocols to validate its performance.
Understanding the this compound Linker and its Cleavage Mechanism
This compound is a heterobifunctional linker that contains three key components: a maleimide group, a dibenzocyclooctyne (DBCO) group, and a sulfonic acid group. The maleimide group reacts specifically with free sulfhydryl (thiol) groups, typically from cysteine residues on a protein, to form a stable thioether bond. The DBCO group allows for conjugation to an azide-modified molecule via a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1][2][3] The "Sulfo" component, a sulfonic acid group, enhances the water solubility of the linker, which can be advantageous in aqueous bioconjugation reactions.[3]
Contrary to what the "Sulfo" name might imply, the primary cleavable bond within a this compound conjugate is not a disulfide bond. Instead, the thioether bond formed between the maleimide and the sulfhydryl group is susceptible to cleavage through a retro-Michael reaction.[4][5][6] This reaction is particularly relevant in the intracellular environment, which has a high concentration of reducing agents like glutathione (GSH).[4][5] Glutathione can act as a competing thiol, leading to the exchange of the thioether bond and the release of the conjugated payload.
Comparative Analysis of Cleavable Linkers
The choice of a cleavable linker is dictated by the desired release mechanism and the specific biological context. Besides the thiol-sensitive maleimide linkage, other widely used cleavable linkers include protease-sensitive dipeptide linkers and pH-sensitive hydrazone linkers.[7][8] The following table summarizes the key characteristics and performance metrics of these linkers.
| Linker Type | Cleavage Trigger | Cleavage Site | Stability in Circulation | Release Mechanism |
| Maleimide-Thiol | High concentration of thiols (e.g., Glutathione) | Intracellular (Cytosol) | Moderate; susceptible to thiol exchange[4][9] | Retro-Michael addition[4][5] |
| Dipeptide (e.g., Val-Cit) | Proteases (e.g., Cathepsin B) | Intracellular (Lysosome) | High in human plasma; can be less stable in mouse plasma[7][10] | Enzymatic cleavage[11][][13] |
| Hydrazone | Acidic pH | Intracellular (Endosome/Lysosome) | Variable; can be unstable in plasma[7][8] | Hydrolysis[8][14][15] |
Experimental Protocols for Validating Linker Integrity
To ensure the desired therapeutic outcome, it is crucial to experimentally validate the integrity and cleavage characteristics of the chosen linker. Below are detailed protocols for assessing the stability and cleavage of maleimide-thiol conjugates.
Protocol 1: In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma, providing an indication of its potential for premature payload release in circulation.
Objective: To determine the rate of payload deconjugation from an ADC in plasma.
Materials:
-
ADC conjugated via this compound
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS)
-
Protein A or Protein G affinity chromatography resin
-
Elution buffer (e.g., low pH glycine buffer)
-
Neutralization buffer (e.g., Tris buffer)
-
LC-MS/MS system
Procedure:
-
Incubate the ADC in plasma at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 72 hours), take aliquots of the plasma-ADC mixture.
-
Immediately quench the reaction by diluting the sample in cold PBS.
-
Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.
-
Wash the captured ADC to remove plasma proteins.
-
Elute the ADC from the affinity matrix.
-
Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).
-
Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.[16]
Protocol 2: Glutathione-Mediated Cleavage Assay
This assay specifically assesses the susceptibility of the maleimide-thiol linkage to cleavage by glutathione, mimicking the reducing environment of the cytosol.
Objective: To determine the rate of payload release from an ADC in the presence of glutathione.
Materials:
-
ADC conjugated via this compound
-
Glutathione (GSH) solution (e.g., 10 mM in PBS)
-
PBS (pH 7.4)
-
Quenching solution (e.g., N-ethylmaleimide solution to cap free thiols)
-
LC-MS/MS or HPLC system
Procedure:
-
Incubate the ADC with a solution of glutathione in PBS at 37°C.
-
At various time points, take aliquots of the reaction mixture.
-
Quench the reaction by adding a quenching solution.
-
Analyze the samples by LC-MS/MS or HPLC to quantify the amount of released payload and remaining intact ADC.[4][9]
-
Plot the concentration of the released payload over time to determine the cleavage rate.
Visualizing Experimental Workflows and Linker Chemistry
To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the structure of the this compound linker, the workflow for validating its integrity, and a comparison of cleavage mechanisms.
Caption: Structure of the this compound linker.
Caption: Experimental workflow for linker integrity validation.
Caption: Comparison of cleavable linker mechanisms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DBCO-Sulfo-Maleimide, CAS 2028281-86-7 | AxisPharm [axispharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversible maleimide–thiol adducts yield glutathione-sensitive poly(ethylene glycol)–heparin hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 9. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Mal-Sulfo-DBCO and Other DBCO-Based Crosslinkers for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical determinant of success in the synthesis of bioconjugates, including antibody-drug conjugates (ADCs). Dibenzocyclooctyne (DBCO)-based crosslinkers have emerged as powerful tools for copper-free click chemistry, enabling the efficient and specific conjugation of biomolecules under physiological conditions. This guide provides an objective, data-driven comparison of Mal-Sulfo-DBCO with other commonly used DBCO-based crosslinkers, focusing on their performance, stability, and ease of use in experimental settings.
This compound is a heterobifunctional crosslinker that features a maleimide group for covalent attachment to thiol-containing molecules, such as cysteine residues in proteins, and a DBCO group for subsequent strain-promoted alkyne-azide cycloaddition (SPAAC). The inclusion of a sulfonate group is intended to enhance aqueous solubility, a critical factor when working with biological macromolecules. This guide will compare this compound primarily with other DBCO-maleimide and DBCO-NHS ester crosslinkers, with and without polyethylene glycol (PEG) spacers, to highlight the key advantages and disadvantages of each.
Performance Comparison of DBCO-Based Crosslinkers
The choice of a DBCO crosslinker significantly impacts the efficiency of the conjugation strategy, the stability of the resulting bioconjugate, and the overall experimental workflow. The following tables summarize the key performance characteristics of this compound and its alternatives.
Table 1: Quantitative Comparison of DBCO Crosslinker Performance
| Feature | This compound | DBCO-PEG4-Maleimide | DBCO-NHS Ester | DBCO-Sulfo-NHS Ester |
| Reactive Group | Maleimide | Maleimide | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester |
| Target Functionality | Thiols (e.g., Cysteine) | Thiols (e.g., Cysteine) | Primary amines (e.g., Lysine) | Primary amines (e.g., Lysine) |
| Aqueous Solubility | High (due to sulfo group)[1] | Moderate (PEG spacer enhances solubility)[2] | Low (hydrophobic DBCO core)[3] | High (due to sulfo group)[3] |
| Conjugation Yield | High | High | High, but can be affected by solubility[3] | High, improved solubility aids reaction[3] |
| Potential for Precipitation | Low | Low | High, especially at higher molar excess[3] | Low |
Table 2: Stability of DBCO Crosslinker Conjugates
| Linkage Type | Stability Considerations |
| Maleimide-Thiol (from this compound & DBCO-PEG4-Maleimide) | The resulting thioether bond is generally stable, but can be susceptible to retro-Michael addition, particularly in the presence of other thiols.[4] The stability of the maleimide ring itself is pH-dependent, with hydrolysis occurring at higher pH.[3] |
| Amide (from DBCO-NHS Ester & DBCO-Sulfo-NHS Ester) | The amide bond formed is highly stable under physiological conditions. |
| DBCO Core | The DBCO group can lose reactivity over time due to oxidation and addition of water to the triple bond, especially when stored in solution.[4] DBCO-modified antibodies stored at -20°C can lose 3-5% of their reactivity towards azides over 4 weeks.[2] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these crosslinkers. Below are representative protocols for the conjugation of a protein with a maleimide-containing DBCO crosslinker and a subsequent click chemistry reaction.
Protocol 1: Protein-Thiol Conjugation with this compound
This protocol describes the site-specific labeling of a protein containing a free thiol group (e.g., a cysteine residue) with this compound.
Materials:
-
Protein with a free thiol group (e.g., reduced antibody or cysteine-containing peptide)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 5-10 mM EDTA
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Desalting column
Procedure:
-
Protein Preparation: Ensure the protein is in a suitable reaction buffer, free of other thiol-containing reagents. If necessary, reduce disulfide bonds to generate free thiols and subsequently remove the reducing agent.
-
Crosslinker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
Purification: Remove excess, unreacted this compound using a desalting column, exchanging the buffer to a suitable storage buffer (e.g., PBS, pH 7.4).
-
Quantification of DBCO Incorporation: The degree of DBCO labeling can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 309 nm (for the DBCO group).
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol outlines the "click" reaction between the DBCO-labeled protein and an azide-containing molecule.
Materials:
-
DBCO-labeled protein (from Protocol 1)
-
Azide-containing molecule (e.g., drug, fluorophore, biotin)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reaction Setup: Dissolve the azide-containing molecule in the reaction buffer. Add the azide-containing molecule to the DBCO-labeled protein solution. A 2- to 5-fold molar excess of the azide-containing molecule over the DBCO-labeled protein is recommended.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by following the decrease in the DBCO absorbance at 309 nm.
-
Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove unreacted azide-containing molecules.
Mandatory Visualizations
To aid in the understanding of the chemical processes and workflows, the following diagrams are provided.
Caption: Workflow for two-step bioconjugation using this compound.
Caption: Decision tree for selecting a DBCO-based crosslinker.
Conclusion
The selection of a DBCO-based crosslinker is a multifaceted decision that depends on the specific requirements of the bioconjugation.
-
This compound is an excellent choice for applications requiring high aqueous solubility and site-specific conjugation to thiols. The sulfonate group minimizes the risk of aggregation, which is particularly beneficial when working with sensitive proteins or at high concentrations.
-
DBCO-PEG-Maleimide crosslinkers offer an alternative for thiol-specific conjugation, where the PEG spacer can also improve solubility and provide steric separation between the conjugated molecules.
-
DBCO-NHS Esters are suitable for targeting primary amines, but their lower aqueous solubility, especially for the non-sulfonated versions, can present challenges.[3] The use of DBCO-Sulfo-NHS Ester is highly recommended when targeting amines to mitigate these solubility issues.[3]
Ultimately, the optimal choice of crosslinker will depend on the nature of the biomolecule, the desired properties of the final conjugate, and the specific experimental conditions. By carefully considering the data and protocols presented in this guide, researchers can make an informed decision to achieve their bioconjugation goals with high efficiency and reproducibility.
References
- 1. Sulfo DBCO-PEG4-Maleimide, 2055198-07-5 | BroadPharm [broadpharm.com]
- 2. interchim.fr [interchim.fr]
- 3. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Mal-Sulfo-DBCO and SMCC for Antibody Conjugation
For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is a pivotal decision in the synthesis of antibody-drug conjugates (ADCs) and other antibody conjugates. This guide provides an objective, data-driven comparison of the traditional SMCC linker and the more recent Mal-Sulfo-DBCO linker, offering insights into their performance, detailed experimental protocols, and the fundamental principles governing their reactivity.
The strategic selection of a linker for antibody conjugation profoundly influences the stability, homogeneity, and ultimately, the therapeutic efficacy and safety of the resulting conjugate. Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) has long been a staple in the field, facilitating the linkage of payloads to antibodies through their amine and thiol groups. However, the emergence of bioorthogonal chemistries has introduced advanced linkers like this compound, which offers a trifunctional approach to conjugation. This guide will dissect the key differences between these two crosslinkers, presenting available data to inform the selection process for your specific research needs.
At a Glance: Key Differences
| Feature | This compound | SMCC (and Sulfo-SMCC) |
| Reactive Groups | Maleimide, NHS Ester (or other amine-reactive group), DBCO | Maleimide, NHS Ester |
| Conjugation Strategy | Three-step: Amine reaction, Thiol reaction, Click Chemistry | Two-step: Amine reaction, Thiol reaction |
| Specificity | High, with bioorthogonal click chemistry step | Good, but potential for off-target reactions of maleimide |
| Stoichiometry Control | Potentially more precise control over final conjugate structure | Can result in a heterogeneous mixture of conjugates.[1] |
| Linkage Stability | Thioether bond (maleimide-thiol) and a highly stable Triazole ring (click chemistry)[2] | Thioether bond, which can be susceptible to retro-Michael reaction and payload loss.[1][3] |
| Water Solubility | Typically high due to the "Sulfo" group | SMCC is hydrophobic; Sulfo-SMCC is water-soluble |
| Versatility | Allows for the conjugation of three different molecules to a central linker | Connects two different molecules |
Chemical Properties and Mechanism of Action
SMCC: The Established Standard
SMCC is a heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester and a maleimide group.[4] The NHS ester reacts with primary amines, such as the side chains of lysine residues on an antibody, to form a stable amide bond. The maleimide group reacts with sulfhydryl (thiol) groups, which can be introduced into a payload molecule, to form a stable thioether bond.[4] A sulfonated version, Sulfo-SMCC, is also widely used to improve water solubility and reduce the need for organic co-solvents that could potentially denature the antibody.[5]
The conjugation process with SMCC is a two-step reaction. First, the antibody is activated with SMCC, introducing maleimide groups onto its surface. After removing excess SMCC, the thiol-containing payload is added, which then reacts with the maleimide groups on the antibody.
A significant drawback of the maleimide-thiol linkage is its potential instability in vivo. The thioether bond can undergo a retro-Michael reaction, particularly in the presence of other thiols like albumin in the bloodstream, leading to premature release of the payload and potential off-target toxicity.[3][6]
This compound: A Trifunctional Approach with Click Chemistry
This compound is a trifunctional linker that incorporates a maleimide group, a sulfo group for water solubility, and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry. While a specific amine-reactive group like an NHS ester is not always explicitly part of the "this compound" name, it is typically included in the overall conjugation strategy, often as a separate reagent (e.g., DBCO-NHS ester) or integrated into the trifunctional linker itself. This allows for a three-step, highly controlled conjugation process.
-
Amine Reaction: An amine-containing molecule (like an antibody) is reacted with a DBCO-NHS ester to introduce the DBCO moiety.
-
Thiol Reaction: A thiol-containing molecule is reacted with the maleimide group of the linker.
-
Click Chemistry: The DBCO-functionalized antibody is then reacted with an azide-modified payload via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This forms an exceptionally stable triazole ring.[2]
The key advantage of this approach is the bioorthogonality of the click chemistry reaction. The DBCO and azide groups are abiotic and will not react with other functional groups present in biological systems, leading to higher specificity and a more homogenous final product.[2] Furthermore, the resulting triazole linkage is significantly more stable than the maleimide-thiol linkage, reducing the risk of premature drug release.[7]
Performance Comparison: Stability and Stoichiometry
Conjugate Stability
The stability of the linker is crucial for the safety and efficacy of an ADC. Premature release of the cytotoxic payload can lead to systemic toxicity, while a linker that is too stable might not release the payload effectively at the target site.
-
SMCC: The thiosuccinimide linkage formed from the reaction of a maleimide with a thiol is susceptible to a retro-Michael reaction, leading to deconjugation. Studies have shown that ADCs prepared with traditional N-alkyl maleimides can exhibit significant deconjugation in serum over time. For instance, some N-alkyl maleimide ADCs showed 35-67% deconjugation after 7 days in serum at 37°C.[6]
-
This compound (Click Chemistry linkage): The triazole ring formed by the SPAAC reaction between DBCO and an azide is highly stable and considered biologically inert.[2] This enhanced stability can lead to a longer in vivo half-life of the intact ADC and reduced off-target toxicity. A study comparing maleimide-thiol conjugation to click chemistry for VHHs (a type of antibody fragment) demonstrated that click chemistry resulted in more defined and stable conjugates.[8]
| Linkage Type | Stability Characteristic | Supporting Data |
| Maleimide-Thiol (from SMCC) | Susceptible to retro-Michael reaction and thiol exchange in vivo, leading to payload loss. | 35-67% deconjugation of N-alkyl maleimide ADCs in serum after 7 days.[6] |
| Triazole (from DBCO) | Highly stable and bioorthogonal, resistant to cleavage in biological systems. | Click chemistry is superior to maleimide-thiol conjugation for producing stable and defined VHH conjugates.[8] |
Drug-to-Antibody Ratio (DAR) and Homogeneity
The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, as it affects both potency and pharmacokinetics. A heterogeneous mixture with a wide range of DAR values can lead to inconsistent efficacy and safety profiles.
-
SMCC: Conjugation via lysine residues, which are abundant on the antibody surface, can lead to a heterogeneous mixture of ADCs with varying DARs. This can make it challenging to control the stoichiometry of the final product.[1]
-
This compound (with site-specific modification): The use of bioorthogonal click chemistry allows for more precise control over the conjugation site and, consequently, the DAR. By introducing a defined number of DBCO or azide groups onto the antibody, a more homogeneous population of ADCs with a specific DAR can be achieved.[7][8]
Experimental Protocols
Protocol 1: Antibody Conjugation using SMCC
This protocol describes a general two-step procedure for conjugating a thiol-containing payload to an antibody using SMCC.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
SMCC (or Sulfo-SMCC)
-
Anhydrous DMSO or DMF (for SMCC)
-
Thiol-containing payload
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer.
-
SMCC Solution Preparation: Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a stock concentration of 10-20 mM. For Sulfo-SMCC, dissolve in an aqueous buffer.
-
Antibody Activation: Add a 5- to 20-fold molar excess of the SMCC solution to the antibody solution. Incubate for 30-60 minutes at room temperature.
-
Removal of Excess SMCC: Remove excess, unreacted SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS with EDTA, pH 6.5-7.0).
-
Conjugation: Immediately add the thiol-containing payload to the maleimide-activated antibody. The molar ratio of payload to antibody will depend on the desired DAR. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, add a quenching reagent like L-cysteine to a final concentration of 1-10 mM.
-
Purification: Purify the final ADC using size-exclusion chromatography (SEC) or other suitable methods to remove unreacted payload and other impurities.
-
Characterization: Characterize the ADC to determine the DAR, purity, and functional activity.
Protocol 2: Antibody Conjugation using this compound (via DBCO-NHS Ester and Azide-Payload)
This protocol outlines a general procedure for a three-step conjugation using a DBCO-NHS ester to functionalize the antibody, followed by a click reaction with an azide-modified payload. A similar strategy would be employed with a trifunctional this compound linker, where one component would be pre-reacted with the maleimide group.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
DBCO-NHS ester
-
Anhydrous DMSO or DMF
-
Azide-modified payload
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer.
-
DBCO-NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.[2]
-
Antibody Activation with DBCO: Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the antibody solution. Incubate for 30-60 minutes at room temperature.
-
Quenching and Removal of Excess DBCO-NHS Ester: Add a quenching solution to stop the reaction. Remove excess, unreacted DBCO-NHS ester using a desalting column.
-
Click Reaction: Add the azide-modified payload to the DBCO-activated antibody. A 2- to 5-fold molar excess of the azide-payload over the antibody is typically used. Incubate for 4-18 hours at 4°C or room temperature.[7]
-
Purification: Purify the final ADC using SEC or other appropriate chromatography methods to remove unreacted payload.
-
Characterization: Characterize the final ADC to determine the DAR, purity, and functional integrity.
Conclusion
The choice between this compound and SMCC for antibody conjugation is a trade-off between established, simpler methods and more advanced, controlled chemistries. SMCC remains a viable and cost-effective option for many applications, particularly when the potential for linker instability is not a major concern. However, for the development of next-generation antibody conjugates where stability, homogeneity, and precise control over the final product are paramount, the use of trifunctional linkers like this compound in conjunction with click chemistry offers significant advantages. The enhanced stability of the triazole linkage can lead to improved in vivo performance and a better safety profile. As the field of antibody-drug conjugates continues to evolve, the adoption of more sophisticated and controlled conjugation strategies is likely to become increasingly important.
References
- 1. researchgate.net [researchgate.net]
- 2. Click chemistry compared to thiol chemistry for the synthesis of site-selective glycoconjugate vaccines using CRM197 as carrier protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Water-Soluble Advantage: A Comparative Guide to Mal-Sulfo-DBCO for Bioconjugation
For researchers, scientists, and drug development professionals, the precise and stable linkage of biomolecules is paramount. The choice of a crosslinker can significantly impact the efficacy, stability, and homogeneity of the resulting conjugate. This guide provides an objective comparison of the water-soluble crosslinker Mal-Sulfo-DBCO with a common alternative, Sulfo-SMCC, supported by experimental data to inform the selection of the optimal reagent for your bioconjugation needs.
This compound is a heterobifunctional crosslinker that leverages the power of copper-free click chemistry. It features a maleimide group for reaction with sulfhydryl groups (-SH) and a sulfated dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC). The integrated "Sulfo" group imparts excellent water solubility, a critical feature for maintaining the integrity of proteins and other biomolecules during conjugation.
Head-to-Head Comparison: this compound vs. Sulfo-SMCC
To provide a clear comparison, the following table summarizes the key performance indicators of this compound and a widely used water-soluble alternative, Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
| Feature | This compound | Sulfo-SMCC |
| Reaction Chemistry | Maleimide reacts with thiols (-SH). DBCO reacts with azides (-N₃) via SPAAC (copper-free click chemistry). | NHS ester reacts with primary amines (-NH₂). Maleimide reacts with thiols (-SH). |
| Specificity & Stoichiometry | Highly specific and bioorthogonal reaction between DBCO and azide allows for precise control over stoichiometry, often achieving a 1:1 ratio with minimal side reactions.[1][2] | NHS ester can react with multiple lysine residues on a protein, potentially leading to a heterogeneous mixture of conjugates and difficulty in controlling the drug-to-antibody ratio (DAR).[3] |
| Linkage Stability | Forms a highly stable and essentially irreversible triazole ring.[3][4] The triazole linkage is resistant to hydrolysis and enzymatic cleavage.[4] | The thioether bond formed by the maleimide-thiol reaction can be susceptible to a retro-Michael reaction, especially in the presence of other thiols, which can lead to deconjugation in vivo.[3][5][6] |
| Biocompatibility | The SPAAC reaction is highly biocompatible as it does not require a cytotoxic copper catalyst, making it ideal for in vivo applications and live-cell labeling.[3][7] | Generally good for in vitro applications, but the potential for linker instability in vivo is a consideration. |
| Reaction Kinetics | The maleimide-thiol reaction is very fast (minutes to a few hours).[3] The SPAAC reaction is also fast, with some reactions reaching completion in under an hour.[3] | The NHS ester reaction is relatively fast (30-60 minutes). The maleimide-thiol reaction is also very fast.[3] |
| pH Sensitivity | The maleimide reaction is optimal at pH 6.5-7.5. The SPAAC reaction is generally insensitive to pH and can be performed over a wide pH range.[3] | The NHS ester reaction is optimal at pH 7-9. The maleimide reaction is optimal at pH 6.5-7.5; at higher pH, it can react with amines.[3] |
| Water Solubility | The "Sulfo" group provides excellent water solubility, preventing the need for organic co-solvents that can denature proteins. | The "Sulfo" group provides good water solubility, allowing for reactions in aqueous buffers. |
Experimental Workflows and Logical Relationships
The choice of crosslinker dictates the overall workflow for bioconjugation. The following diagrams illustrate the conceptual differences between a this compound and a Sulfo-SMCC mediated conjugation.
Detailed Experimental Protocols
The following are generalized protocols for antibody-drug conjugation (ADC) using this compound and Sulfo-SMCC. Note: These protocols should be optimized for specific antibodies and payloads.
Protocol 1: ADC Preparation using this compound
This protocol involves a two-step process: first, the modification of a thiol-containing antibody with this compound, followed by the copper-free click reaction with an azide-functionalized payload.
Materials:
-
Thiol-containing monoclonal antibody (mAb-SH) in a suitable buffer (e.g., PBS, pH 6.5-7.5)
-
This compound
-
Azide-functionalized payload (Azide-Payload)
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., N-acetylcysteine)
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
If the antibody does not have free thiols, it may require reduction of disulfide bonds using a reducing agent like TCEP, followed by purification.
-
Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL.
-
-
Antibody Activation with this compound:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF.
-
Add a 5-20 fold molar excess of the this compound solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C with gentle mixing.
-
-
Purification of the DBCO-labeled Antibody:
-
Remove the excess, unreacted this compound using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
-
Copper-Free Click Chemistry Conjugation:
-
Add the azide-functionalized payload to the purified DBCO-antibody solution. A molar excess of 1.5 to 5-fold of the azide-payload is typically used.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[8]
-
-
Final Purification:
-
Purify the final ADC using size-exclusion chromatography (SEC) or dialysis to remove unreacted payload and other byproducts.
-
-
Characterization:
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Protocol 2: ADC Preparation using Sulfo-SMCC
This protocol outlines the two-step conjugation of an amine-containing antibody with a thiol-containing payload using Sulfo-SMCC.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Sulfo-SMCC
-
Thiol-containing payload (Thiol-Payload)
-
Anhydrous DMSO or DMF (if needed for payload)
-
Quenching reagent (e.g., cysteine or Tris)
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL.
-
-
Antibody Activation with Sulfo-SMCC:
-
Prepare a fresh solution of Sulfo-SMCC in water or an appropriate aqueous buffer.
-
Add a 10- to 50-fold molar excess of the Sulfo-SMCC solution to the antibody solution.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
-
Purification of the Maleimide-activated Antibody:
-
Remove excess, unreacted Sulfo-SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).
-
-
Conjugation with Thiol-Payload:
-
Add the thiol-containing payload to the purified, maleimide-activated antibody. The molar ratio will depend on the desired degree of labeling.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Quenching (Optional):
-
The reaction can be stopped by adding a quenching reagent like cysteine or Tris.
-
-
Final Purification:
-
Purify the final ADC using size-exclusion chromatography or dialysis to remove unreacted payload and byproducts.
-
-
Characterization:
-
Determine the DAR of the ADC using HIC or other appropriate analytical methods.
-
Conclusion
The water-soluble crosslinker this compound offers significant advantages for bioconjugation, particularly in the development of therapeutics like ADCs. Its reliance on the highly specific and stable copper-free click chemistry allows for the creation of well-defined, homogeneous conjugates with precise stoichiometric control.[1][2] The superior stability of the resulting triazole linkage compared to the thioether bond formed by maleimide-based crosslinkers like Sulfo-SMCC is a critical factor for in vivo applications where linker stability is paramount.[3][4][5][6] While both crosslinkers benefit from water solubility, the bioorthogonality and robust linkage of this compound position it as a superior choice for creating next-generation bioconjugates with enhanced performance and reliability.
References
- 1. A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of Mal-Sulfo-DBCO Conjugate Stability in Plasma
The stability of bioconjugates in plasma is a critical factor for the efficacy and safety of targeted therapeutics like antibody-drug conjugates (ADCs). Premature cleavage of the conjugate can lead to off-target toxicity and reduced therapeutic efficacy. This guide provides a comparative analysis of the plasma stability of conjugates prepared using maleimide-based chemistry, such as that in a Mal-Sulfo-DBCO linker, against alternatives like DBCO-azide "click chemistry."
The this compound linker is a heterobifunctional reagent containing both a maleimide group and a dibenzocyclooctyne (DBCO) group. Typically, the maleimide group reacts with a thiol (e.g., on a cysteine residue of an antibody), while the DBCO group reacts with an azide-modified molecule in a copper-free click chemistry reaction. When a bioconjugate is formed using the maleimide end of this linker and then exposed to plasma, the stability of the resulting maleimide-thiol bond is of primary concern.
Comparative Stability of Conjugation Chemistries
Maleimide-based conjugation has been a standard for its high reactivity and specificity towards thiol groups. However, the resulting thioether bond is susceptible to degradation in plasma through two main pathways: a retro-Michael reaction that leads to deconjugation, and exchange with thiol-containing plasma proteins like albumin.[1][][][4][5] In contrast, the triazole linkage formed by the reaction of a DBCO group with an azide is considered highly stable under physiological conditions.[6]
The following table summarizes the comparative plasma stability of ADCs synthesized using a DBCO-based linker versus a traditional maleimide-based linker.
| Parameter | ADC with DBCO-based Linker | ADC with Maleimide-based Linker | Reference |
| Plasma Stability (% Intact ADC after 7 days) | >95% | ~85% | [7] |
| Primary Instability Pathway | Generally stable triazole bond | Retro-Michael reaction and thiol exchange | [1][][][4][5] |
Experimental Protocols for Assessing Plasma Stability
The stability of bioconjugates in plasma is typically assessed by incubating the conjugate in plasma from different species (e.g., human, mouse, rat) at 37°C over a period of time.[8][9] Aliquots are taken at various time points, and the amount of intact conjugate is quantified using methods like liquid chromatography-mass spectrometry (LC-MS), high-performance liquid chromatography (HPLC), or enzyme-linked immunosorbent assay (ELISA).[9][10][11][12]
A General Protocol for Plasma Stability Assessment using LC-MS:
-
Incubation: The antibody-drug conjugate (ADC) is incubated in plasma at 37°C. Control samples are incubated in a buffer like PBS.
-
Time Points: Aliquots are collected at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Sample Preparation:
-
For analysis of the intact ADC, the sample may be diluted and directly analyzed.
-
To quantify released drug, plasma proteins are precipitated (e.g., with cold acetonitrile), and the supernatant is analyzed.[6]
-
The ADC can also be captured from the plasma using affinity beads (e.g., Protein A) before analysis.[12]
-
-
LC-MS Analysis: The samples are analyzed by LC-MS to separate the ADC species and quantify the amount of intact ADC, free drug, or changes in the drug-to-antibody ratio (DAR).[10][11][12]
-
Data Analysis: The percentage of intact ADC at each time point is calculated relative to the amount at time zero.
Visualizing Experimental Workflows and Chemical Pathways
To better illustrate the processes involved in assessing plasma stability and the chemical reactions, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 10. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Navigating the Landscape of Copper-Free Click Chemistry: A Comparative Guide to Mal-Sulfo-DBCO Alternatives
For researchers, scientists, and drug development professionals venturing into the realm of bioconjugation, the selection of appropriate chemical tools is paramount. While Maleimide-Sulfo-Dibenzocyclooctyne (Mal-Sulfo-DBCO) has been a valuable reagent for copper-free click chemistry, its utility is accompanied by considerations regarding the stability of the maleimide-thiol linkage. This guide provides an objective comparison of prominent alternatives, offering a comprehensive overview of their performance, supported by experimental data and detailed protocols, to empower informed decisions in your research and development endeavors.
The burgeoning field of bioconjugation demands robust and efficient methods for covalently linking molecules. Copper-free click chemistry, a bioorthogonal reaction, has emerged as a powerful tool for this purpose, enabling the formation of stable covalent bonds in complex biological environments without the need for cytotoxic copper catalysts.[1] This guide explores alternatives to the commonly used this compound, dissecting the performance of different components of this reagent: the maleimide group for thiol conjugation and the dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC).
Alternatives to the Maleimide Moiety: Enhancing Conjugate Stability
A significant drawback of maleimide-based conjugation is the potential instability of the resulting thioether bond, which can undergo a retro-Michael reaction, leading to deconjugation.[2] To address this, several alternative thiol-reactive functionalities have been developed, offering improved stability for bioconjugates.
Comparison of Thiol-Reactive Moieties
| Feature | Maleimide | "Next-Gen" Maleimides (e.g., N-aryl maleimides) | Methylsulfonyl Phenyloxadiazole | Carbonylacrylic Reagents |
| Reaction Mechanism | Michael Addition | Michael Addition with subsequent hydrolysis | Nucleophilic Aromatic Substitution | Michael Addition |
| Bond Stability | Reversible, prone to thiol exchange | Increased stability through hydrolysis of the succinimide ring[3][4] | Irreversible, stable in plasma[5][6] | Irreversible, stable in plasma[7][8] |
| Reaction Kinetics | Fast | Generally fast | Slower than maleimides[9] | Rapid[8] |
| Selectivity | High for thiols at neutral pH | High for thiols | High for thiols[5][9] | High for thiols[7][8] |
| Plasma Half-life of Conjugate | Shorter (e.g., ~4.3 hours for a model conjugate)[6] | Significantly longer | Significantly longer (e.g., >100 hours for some conjugates)[6] | Highly stable[7][8] |
Alternatives to the DBCO Moiety: Tuning Reaction Kinetics and Physicochemical Properties
The DBCO moiety is a key component for SPAAC, a cornerstone of copper-free click chemistry. However, alternative strained alkynes and other bioorthogonal reaction pairs offer a spectrum of reactivities and properties to suit diverse applications.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reagents
Bicyclo[6.1.0]nonyne (BCN) and its derivatives are notable alternatives to DBCO. While generally exhibiting slower reaction kinetics, BCN offers a smaller and more hydrophilic profile, which can be advantageous in certain applications.[10]
Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction: A Leap in Reaction Speed
For applications demanding exceptionally fast kinetics, the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (TCO), presents a superior alternative.[11][12] This reaction is often orders of magnitude faster than SPAAC.[11]
Comparison of Bioorthogonal Reaction Moieties
| Feature | DBCO (SPAAC) | BCN (SPAAC) | TCO-Tetrazine (iEDDA) |
| Reaction Type | Strain-Promoted Azide-Alkyne Cycloaddition | Strain-Promoted Azide-Alkyne Cycloaddition | Inverse-Electron-Demand Diels-Alder |
| Second-Order Rate Constant (k₂) | ~0.1 - 1.0 M⁻¹s⁻¹ | ~0.002 - 0.1 M⁻¹s⁻¹ | Up to 10⁶ M⁻¹s⁻¹[12] |
| Reaction Speed | Fast | Moderate | Extremely Fast |
| Stability of Reagents | Good | Good | TCO can isomerize; Tetrazines can be light-sensitive |
| Solubility | Generally requires PEGylation for aqueous solubility | More hydrophilic than DBCO[10] | PEGylation often used to improve solubility |
| Bioorthogonality | Excellent | Excellent | Excellent |
Visualizing the Chemistries: Reaction Pathways
To better understand the underlying mechanisms, the following diagrams illustrate the SPAAC and iEDDA reaction pathways.
References
- 1. chempep.com [chempep.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stoichiometric and irreversible cysteine-selective protein modification using carbonylacrylic reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. precisepeg.com [precisepeg.com]
- 11. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
Evaluating the Efficiency of Mal-Sulfo-DBCO in Different Buffer Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of biomolecules is a cornerstone of modern biotechnology and drug development. Among the various bioconjugation techniques, the strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry," has gained prominence due to its high efficiency and bioorthogonality. Mal-Sulfo-DBCO is a key reagent in this field, enabling the linkage of molecules via a sulfhydryl-reactive maleimide group and an azide-reactive DBCO (dibenzocyclooctyne) moiety. The choice of buffer system is critical for the success of these conjugation reactions, directly impacting the stability and reactivity of the maleimide group and the kinetics of the subsequent SPAAC reaction. This guide provides an objective comparison of this compound's performance in various buffer systems, supported by experimental data and detailed protocols.
Comparative Analysis of Buffer Systems
The efficiency of a two-step conjugation process involving this compound is dependent on the optimal performance of both the maleimide-thiol reaction and the DBCO-azide click reaction. The following tables summarize key parameters and performance data for commonly used buffer systems.
Table 1: Recommended Buffer Systems for Maleimide-Thiol Conjugation
| Buffer System | Recommended pH Range | Key Considerations | Potential Issues |
| Phosphate-Buffered Saline (PBS) | 6.5 - 7.5 | Widely available and biocompatible.[1][2] | Maleimide hydrolysis increases at higher pH values within this range.[1][2] |
| MES (2-(N-morpholino)ethanesulfonic acid) | 6.0 - 6.5 | Can offer better pH control in the lower end of the optimal range for maleimide reactivity. | Less commonly used than PBS for routine protein work. |
| HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) | 7.0 - 7.5 | Good buffering capacity in the neutral pH range. | - |
Note: It is crucial to avoid buffers containing sulfhydryl-containing components (e.g., DTT, β-mercaptoethanol) as they will compete with the target thiol.[1][3] The addition of 5-10 mM EDTA is recommended to prevent the re-oxidation of disulfides.[1][2]
Table 2: Influence of Buffer Systems on SPAAC Reaction Kinetics
Recent studies have shown that the buffer system can significantly influence the kinetics of the DBCO-azide cycloaddition.
| Buffer System (at pH 7.0) | Relative Reaction Rate | Key Findings |
| HEPES | Highest | Demonstrated the highest rate constants in comparative studies.[4][5] |
| DMEM (Dulbecco's Modified Eagle Medium) | High | Faster reaction rates observed compared to RPMI medium.[4][5] |
| PBS (Phosphate-Buffered Saline) | Lower | Exhibited among the lowest rate constants in kinetic studies.[4][5] |
| Borate Buffer | Variable | Reaction rates are pH-dependent.[4] |
| MES | Variable | Reaction rates are pH-dependent.[4] |
Note: Higher pH values (from 5 to 10) generally lead to an increase in SPAAC reaction rates, with the exception of reactions in HEPES buffer.[4][5] It is imperative to avoid buffers containing azides, as they will directly compete with the azide-modified molecule.[1][3]
Experimental Protocols
The following are detailed methodologies for the key experiments involved in evaluating the efficiency of this compound.
Protocol 1: Conjugation of this compound to a Thiol-Containing Protein
This protocol outlines the steps for labeling a protein containing free sulfhydryl groups with this compound.
Materials:
-
Thiol-containing protein (e.g., an antibody with reduced disulfides)
-
This compound
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.2, with 5 mM EDTA)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis device
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Protein Preparation: Prepare the thiol-containing protein in the chosen reaction buffer. If the protein has disulfide bonds, they must be reduced prior to conjugation using a reducing agent like TCEP, followed by removal of the reducing agent.
-
Reagent Preparation: Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Conjugation Reaction: Add the this compound stock solution to the protein solution at a 10- to 20-fold molar excess. The final concentration of the organic solvent should ideally be kept below 10-15% to avoid protein precipitation.[2]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.[1][3]
-
Quenching (Optional): To stop the reaction, a quenching buffer can be added to a final concentration of 10-50 mM and incubated for 15 minutes at room temperature.[1][3]
-
Purification: Remove excess, unreacted this compound using a desalting column or through dialysis against the appropriate buffer for the subsequent SPAAC reaction.
Protocol 2: Copper-Free Click Chemistry Reaction (SPAAC)
This protocol describes the conjugation of the DBCO-modified protein with an azide-containing molecule.
Materials:
-
DBCO-modified protein (from Protocol 1)
-
Azide-containing molecule
-
Reaction Buffer (e.g., HEPES or PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare the azide-containing molecule in the chosen reaction buffer.
-
Click Reaction: Add the DBCO-modified protein to the azide-containing molecule. A 1.5 to 3-fold molar excess of the DBCO-conjugate is often recommended.[3]
-
Incubation: Incubate the reaction mixture for 4 to 12 hours at room temperature or for 12-24 hours at 4°C.[3] Reaction times can be optimized based on the specific reactants and their concentrations.
-
Purification: The final conjugate can be purified using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques to remove any unreacted components.
Visualizing the Workflow and Chemistry
To better illustrate the processes described, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for a two-step bioconjugation using this compound.
Caption: Key chemical reactions in the this compound conjugation process.
Conclusion
The choice of buffer system is a critical parameter in the successful application of this compound for bioconjugation. For the initial maleimide-thiol conjugation, maintaining a pH between 6.5 and 7.5 is essential to balance reactivity and stability, with PBS and HEPES being suitable choices. For the subsequent SPAAC reaction, while PBS is commonly used, evidence suggests that HEPES buffer can provide significantly faster reaction kinetics. Researchers should carefully consider the specific requirements of their biomolecules and experimental goals when selecting a buffer system. The protocols and data presented in this guide offer a foundation for optimizing conjugation strategies and achieving high-efficiency bioconjugation with this compound.
References
- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. interchim.fr [interchim.fr]
- 4. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Mal-Sulfo-DBCO
For researchers and scientists engaged in cutting-edge drug development, the responsible handling and disposal of chemical reagents like Mal-Sulfo-DBCO is paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides a clear, step-by-step procedure for the proper disposal of this compound, a valuable tool in bioconjugation and click chemistry.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is crucial to adhere to fundamental safety measures. Always consult the Safety Data Sheet (SDS) provided by the manufacturer for specific handling instructions.
Personal Protective Equipment (PPE): All personnel handling this compound should be equipped with the following standard laboratory PPE to prevent accidental exposure:
-
Safety Goggles: Protects eyes from potential splashes.
-
Lab Coat: Shields skin and clothing from contamination.
-
Chemical-Resistant Gloves: Prevents direct dermal contact.
Work Area: All handling and preparation for disposal of this compound should be conducted within a well-ventilated chemical fume hood to minimize the risk of inhaling any dust or aerosols.[1]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[2] This ensures that the compound is managed in an environmentally responsible and compliant manner.
-
Waste Segregation: It is critical to segregate this compound waste from other laboratory waste streams. Do not mix it with aqueous waste or other incompatible chemicals.[2]
-
Solid Waste: Collect unused or expired solid this compound in a dedicated, sealable container.
-
Contaminated Materials: Any labware, such as pipette tips, tubes, and weighing paper, that has come into direct contact with the reagent should be disposed of in a designated solid chemical waste container.[2]
-
Liquid Waste: If this compound is in a solvent, it should be collected in a separate, clearly labeled liquid waste container.
-
-
Container Labeling: The waste container must be clearly and accurately labeled with the full chemical name: "this compound".[2] This ensures proper identification and handling by waste disposal personnel.
-
Temporary Storage: Store the sealed waste container in a designated and well-ventilated chemical waste storage area. This area should be separate from general laboratory space and away from incompatible materials.[2]
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection of the waste. Provide them with the complete chemical name and any available safety data sheets.
Hazard Profile and Chemical Properties
This compound is a bifunctional linker containing a maleimide group, a sulfo group, and a dibenzocyclooctyne (DBCO) moiety. While one Safety Data Sheet for a "Sulfo DBCO-Maleimide" did not list significant hazards under normal use[3], it is important to note that other DBCO-containing compounds can be classified as flammable solids, suspected carcinogens, and very toxic to aquatic life with long-lasting effects.[4] The reactivity of cyclooctynes, due to ring strain, also necessitates careful handling.[1] Given the potential for varying hazard profiles between similar compounds, treating all DBCO reagents with a high degree of caution is a prudent safety measure.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Mal-Sulfo-DBCO
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical reagents like Mal-Sulfo-DBCO. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research environment. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
Essential Safety and Handling Information
Proper handling of this compound is critical to ensure personnel safety and maintain the integrity of the compound. The following table summarizes key quantitative data for quick reference.
| Parameter | Specification | Rationale |
| Storage Temperature | -20°C.[1][2] | Minimizes degradation and maintains compound stability over the long term. |
| Shipping Conditions | Ambient temperature.[1][2] | Short-term exposure to ambient temperatures during shipping does not significantly impact the compound's integrity. |
| Handling Precautions | Use in a well-ventilated area or fume hood.[3] | Prevents inhalation of any dust or aerosols. |
| Avoid contact with skin and eyes.[3] | The compound may cause irritation upon contact. | |
| Allow the vial to reach room temperature before opening. | Prevents condensation of moisture, which can hydrolyze the reagent. | |
| Solubility | Soluble in water, DMSO, and DMF.[4] | Important for preparing stock solutions for experimental use. |
Personal Protective Equipment (PPE)
A comprehensive approach to personal safety involves the consistent use of appropriate PPE.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye Protection | Safety goggles with side-shields or a full-face shield.[5][6] | Protects against splashes and aerosols. Standard prescription glasses are not sufficient. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[5] | Inspect gloves before use and use proper removal techniques to avoid skin contact. |
| Body Protection | Laboratory coat.[5] | Provides a barrier against accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or fume hood. A NIOSH/MSHA-approved respirator may be necessary if engineering controls are insufficient or when handling the powder form to avoid dust inhalation. | Minimizes the risk of inhaling the compound. |
Operational and Disposal Plans
Adherence to strict operational and disposal protocols is essential for the safe management of this compound.
Receiving and Storage
-
Inspection : Upon receipt, inspect the packaging for any signs of damage.
-
Storage : Immediately transfer the vial to a -20°C freezer for long-term storage.[1][2]
-
Inventory : Log the compound in your chemical inventory system.
Experimental Workflow: Safe Handling from Preparation to Use
The following diagram illustrates the key steps for the safe handling of this compound during a typical experimental workflow.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Solid Compound : Dispose of as hazardous chemical waste in a clearly labeled, sealed container.
-
Contaminated Labware (e.g., pipette tips, tubes) : Collect in a designated hazardous waste container.
-
Liquid Waste (e.g., reaction mixtures, washes) : Collect in a labeled hazardous waste container. Do not pour down the drain. Segregate halogenated and non-halogenated solvent waste where appropriate.
-
Empty Vials : Triple rinse the vial with a suitable solvent (e.g., DMSO or DMF), collecting the rinsate as hazardous waste. Deface the label before disposing of the empty vial in the appropriate solid waste stream.
Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.
Experimental Protocols
The following are detailed methodologies for common experiments involving thiol-reactive DBCO reagents like this compound.
Protocol 1: Protein Labeling with this compound
This protocol describes the general steps for labeling a protein with available sulfhydryl groups.
-
Protein Preparation :
-
Dissolve the protein to be modified in a sulfhydryl and azide-free buffer (e.g., PBS) at a pH of 6.5-7.5.[3]
-
If the protein contains disulfide bonds that need to be reduced to generate free sulfhydryls, use a reducing agent like TCEP. Remove the reducing agent before adding the maleimide reagent.[3]
-
-
Reagent Preparation :
-
Immediately before use, prepare a stock solution of this compound in an anhydrous solvent such as DMSO or DMF.[5]
-
-
Labeling Reaction :
-
Quenching and Purification :
-
(Optional) The reaction can be quenched by adding a thiol-containing reagent like cysteine or DTT.
-
Remove excess, unreacted this compound using a desalting column or dialysis.[3] The DBCO-labeled protein is now ready for subsequent click chemistry reactions.
-
Protocol 2: Copper-Free Click Chemistry with DBCO-Labeled Protein
This protocol outlines the reaction of a DBCO-labeled protein with an azide-containing molecule.
-
Prepare the Azide-Containing Molecule : Dissolve the azide-containing sample in a compatible reaction buffer.
-
Click Reaction :
-
Add the DBCO-labeled protein to the azide-containing sample. A molar excess of one of the components (typically 1.5- to 10-fold) can be used to drive the reaction to completion.[5]
-
Incubate the reaction at room temperature for 4-12 hours. Incubation at 4°C may require longer reaction times (e.g., overnight).[5]
-
-
Purification : The resulting conjugate can be purified, if necessary, to remove any unreacted components.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in a typical bioconjugation experiment using this compound, leading to a final conjugated product for analysis.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
